2-(Trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLXCTYLWZJBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Record name | 2-TRIFLUOROMETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058961 | |
| Record name | o-(Trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | 2-TRIFLUOROMETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
88-17-5 | |
| Record name | 2-TRIFLUOROMETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4704 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(Trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-(Trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1R59842CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)aniline, also known by its IUPAC name This compound and CAS number 88-17-5 , is a critical fluorinated building block in modern organic synthesis.[1][2] Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group on the aniline ring, make it a valuable precursor for the synthesis of a wide range of agrochemicals, dyestuffs, and, most notably, active pharmaceutical ingredients (APIs).[3][4] The incorporation of the trifluoromethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] This guide provides an in-depth overview of the chemical and physical properties, synthesis protocols, and applications of this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic aniline-like odor.[2][5] It is sparingly soluble in water but soluble in common organic solvents. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 88-17-5 | [2] |
| IUPAC Name | This compound | |
| Synonyms | 2-Aminobenzotrifluoride, α,α,α-Trifluoro-o-toluidine | [2] |
| Molecular Formula | C₇H₆F₃N | [2] |
| Molecular Weight | 161.12 g/mol | |
| Melting Point | 34 °C | |
| Boiling Point | 170-173 °C (lit.), 68 °C/15 mmHg (lit.) | |
| Density | 1.282 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.481 (lit.) |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from readily available trifluoromethyl-substituted benzene derivatives. A common industrial approach involves the reduction of a corresponding nitro compound.
Experimental Protocol: Reductive Dechlorination of 2-Nitro-5-chlorobenzotrifluoride
This protocol is based on a process described in patent literature for the preparation of this compound.[5]
Materials:
-
2-Nitro-5-chlorobenzotrifluoride
-
Methanol
-
Triethylamine
-
Palladium on carbon (5% by weight Pd)
-
Hydrogen gas
-
Toluene
-
Stirred autoclave
Procedure:
-
In a stirred autoclave, dissolve 50 g of 2-nitro-5-chlorobenzotrifluoride in 250 ml of methanol.
-
Add 27 g of triethylamine and 5 g of palladium-carbon (5% by weight Pd) to the solution.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium-carbon catalyst.
-
Distill off the majority of the solvent under normal pressure.
-
Add toluene to the residue and perform a liquid-liquid extraction.
-
Separate and dry the toluene phase.
-
Purify the product by distillation to yield this compound.
Applications in Drug Discovery and Development
The unique properties of the trifluoromethyl group make this compound a highly sought-after intermediate in the synthesis of pharmaceuticals.[3][4] Its incorporation into a molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.
A notable application of a related compound, 2-methyl-3-trifluoromethylaniline, is in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the reaction of 2-methyl-3-trifluoromethylaniline with 2-chloronicotinic acid. While not a direct application of this compound, this illustrates the importance of trifluoromethylated anilines as key building blocks in pharmaceutical synthesis.
Visualizing Synthesis and Applications
Synthesis Workflow of this compound
The following diagram illustrates a generalized workflow for the synthesis of this compound via the reduction of a nitro-substituted precursor.
Caption: A generalized workflow for the synthesis of this compound.
Application in Pharmaceutical Synthesis
This diagram illustrates the logical relationship of how this compound serves as a building block in the development of more complex pharmaceutical compounds.
References
An In-depth Technical Guide to 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 2-(Trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties imparted by the trifluoromethyl group, which can significantly influence the biological activity and physicochemical properties of target molecules.
Core Molecular and Physical Properties
This compound, also known as α,α,α-Trifluoro-o-toluidine or 2-Aminobenzotrifluoride, is an aromatic amine with the chemical formula C₇H₆F₃N.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃N[1][2] |
| Molecular Weight | 161.12 g/mol [1][2] |
| CAS Number | 88-17-5[1][3] |
| Appearance | Colorless to yellow or light amber liquid[4][5] |
| Melting Point | 34 °C |
| Boiling Point | 170-173 °C (lit.); 68 °C at 15 mmHg |
| Density | 1.282 g/mL at 25 °C |
| Refractive Index | n20/D 1.481 (lit.) |
| InChI Key | VBLXCTYLWZJBKA-UHFFFAOYSA-N[2][3] |
| SMILES | Nc1ccccc1C(F)(F)F |
Experimental Protocols
Synthesis via Catalytic Hydrogenation
A prevalent method for the synthesis of this compound involves the catalytic reduction and dechlorination of substituted nitrobenzenes. The following protocol is a representative example based on established patent literature.
Objective: To synthesize this compound from 2-trifluoromethyl-4-chloronitrobenzene.
Materials:
-
2-Trifluoromethyl-4-chloronitrobenzene
-
Methanol (Solvent)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% Pd)[1][2]
-
A base (e.g., Sodium Hydroxide solution or Triethylamine)[1][2]
-
Molecular Hydrogen (H₂)
-
Inert gas (e.g., Nitrogen)
-
Standard laboratory glassware and a high-pressure autoclave or shaker hydrogenator
Procedure:
-
Reactor Setup: A high-pressure autoclave is charged with 2-trifluoromethyl-4-chloronitrobenzene, the solvent (methanol), and the Pd/C catalyst.[1][2]
-
Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: The reactor is pressurized with molecular hydrogen (e.g., up to 50 bar). The reaction mixture is stirred vigorously and heated (e.g., to 50-60 °C).[1][2]
-
Base Addition: After a significant uptake of hydrogen is observed, a solution of a base (e.g., sodium hydroxide in methanol) is added to the reaction mixture to neutralize the HCl formed during the dechlorination step.[1]
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The process typically takes several hours to complete.[2]
-
Work-up:
-
Purification: The crude product is purified by vacuum distillation to yield high-purity this compound.[1][2] The purity is typically assessed by gas chromatography (GC).[1]
Analytical Methodologies
The purity and identity of this compound are critical for its application in regulated synthesis. A suite of analytical techniques is employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of this compound and quantifying any impurities. A typical setup would involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer, with detection by UV absorbance.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile compounds and is particularly useful for identifying and quantifying residual starting materials or side-products from the synthesis.[6] A flame ionization detector (FID) is commonly used for quantification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation and confirmation of the compound's identity.
-
¹H NMR identifies the environments of the protons on the aromatic ring and the amine group.
-
¹³C NMR determines the number and types of carbon atoms.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group, a key structural feature.[6]
-
Visualized Workflow: Synthesis and Analysis
The following diagram illustrates a generalized workflow for the synthesis, purification, and quality control analysis of this compound.
Caption: Generalized workflow for the synthesis and quality control of this compound.
References
- 1. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)aniline, also known as o-aminobenzotrifluoride, is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl group at the ortho position of the aniline ring imparts unique electronic properties and steric hindrance, which are strategically exploited in medicinal chemistry and materials science to modulate the bioactivity, metabolic stability, and physicochemical characteristics of target molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visualization of its application in a significant synthetic pathway.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₃N | [1] |
| Molecular Weight | 161.12 g/mol | [1] |
| Appearance | Colorless to light yellow or amber liquid | [1][2] |
| Odor | Aniline-like, fish-like | [1] |
| Melting Point | -33 °C to 34 °C | [2][3][4] |
| Boiling Point | 170-175 °C (at atmospheric pressure); 67-68 °C (at 15 mmHg) | [2][4][5] |
| Density | 1.282 - 1.296 g/cm³ at 20-25 °C | [2][3][4] |
| Solubility in Water | Insoluble to slightly soluble (4 g/L at 20 °C) | [2][3][6] |
| pKa | ~1.10 (Predicted) | [2] |
| Flash Point | 55 °C to 65 °C (closed cup) | [2][4][5] |
| Refractive Index (n20/D) | 1.480 - 1.481 | [2][4] |
Experimental Protocols
The following sections detail the general methodologies employed for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of this compound, which exists as a liquid at room temperature, is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating. A common laboratory method is the capillary tube method.
Methodology:
-
A small sample of liquid this compound is introduced into a thin-walled capillary tube, which is then sealed.
-
The capillary tube is placed in a cooling bath (e.g., dry ice/acetone) to freeze the sample.
-
The frozen sample in the capillary tube is then attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).
-
The apparatus is heated slowly and evenly.
-
The temperature at which the solid begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range.
Boiling Point Determination
The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure.
Methodology:
-
A small quantity of this compound is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is gently heated in a heating bath (e.g., paraffin oil).
-
As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube.
-
The heating is then discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement
The density of liquid this compound is typically determined using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a thermostatic bath to bring it to a specific temperature (e.g., 20 °C or 25 °C).
-
The pycnometer is then removed, wiped dry, and weighed.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Solubility Determination (Shake-Flask Method)
The solubility of this compound in a given solvent is determined by the shake-flask method, which measures the concentration of a saturated solution.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation or filtration.
-
The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN).
-
Instrumentation: The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a neat liquid. This is often done using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed on the ATR crystal. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Ionization Method: Electron Ionization (EI) is a common method used for volatile compounds like this compound.
-
Instrumentation: The sample is introduced into a mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Acquisition: The resulting mass spectrum shows the relative abundance of different ions.
Synthetic Pathway Visualization
This compound is a key starting material in the synthesis of the antimalarial drug mefloquine. The following diagram illustrates a simplified synthetic workflow.
Caption: Simplified synthesis of Mefloquine from this compound.
This workflow highlights the importance of this compound as a foundational precursor in the multi-step synthesis of a clinically significant pharmaceutical agent.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[1] Chronic exposure may lead to methemoglobinemia.[3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for detailed safety and handling information before working with this chemical.
References
- 1. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 2. ossila.com [ossila.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and illustrates the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polar amine (-NH₂) group and a nonpolar trifluoromethylated benzene ring. This amphiphilic nature results in a varied solubility profile across different organic solvents. The trifluoromethyl group, being highly lipophilic, generally enhances solubility in non-polar organic solvents. Conversely, the amine group can participate in hydrogen bonding, which can increase solubility in polar protic solvents.
Quantitative and Qualitative Solubility Data
| Solvent | Solvent Type | Quantitative Solubility | Temperature (°C) | Observations |
| Water | Polar Protic | 4 g/L | 20 | Slightly soluble. |
| Methanol | Polar Protic | Data not available | - | Generally described as soluble. |
| Ethanol | Polar Protic | Data not available | - | Generally described as soluble.[1] |
| Acetone | Polar Aprotic | Data not available | - | - |
| Ethyl Acetate | Polar Aprotic | Data not available | - | - |
| Dichloromethane | Polar Aprotic | Data not available | - | - |
| Toluene | Non-Polar | Data not available | - | Expected to be soluble due to the nonpolar aromatic ring. |
| Hexane | Non-Polar | Data not available | - | - |
| Diethyl Ether | Polar Aprotic | Data not available | - | Generally described as soluble.[1] |
| Chloroform | Polar Aprotic | Slightly Soluble | Not Specified | For the related compound 2,4,6-tris(trifluoromethyl)aniline.[2] |
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound in various organic solvents. The shake-flask method followed by gravimetric or spectroscopic analysis is a reliable and widely used technique.
Shake-Flask Method for Achieving Equilibrium
The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring that the solvent is fully saturated with the solute.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Glass vials with screw caps
Procedure:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 10 mL) of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.
Quantification of Solubilized Compound
Once equilibrium is achieved, the concentration of the dissolved this compound can be determined using several methods. The gravimetric method is straightforward, while spectroscopic methods offer higher throughput.
This method involves the direct measurement of the mass of the dissolved solute.
Materials:
-
Saturated solution from the shake-flask method
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dish
-
Drying oven or vacuum desiccator
Procedure:
-
Allow the saturated solution to stand undisturbed at the equilibrium temperature until the excess solid has settled.
-
Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.
-
Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of the solute and solvent can be used.
-
Once the solvent is completely removed, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the evaporation dish containing the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculate the solubility in g/L or other desired units.
This method is suitable for rapid determination if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and does not interfere with the solvent's absorbance.
Materials:
-
Saturated solution from the shake-flask method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Filter the saturated solution as described in the gravimetric method.
-
Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Applications in Drug Development
The solubility of this compound and its derivatives is a critical parameter in drug discovery and development. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate. Conversely, understanding its solubility in organic solvents is essential for:
-
Synthesis: Selecting appropriate solvents for chemical reactions to ensure reactants are in the same phase.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Designing drug delivery systems, especially for lipophilic compounds. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and membrane permeability.
By systematically determining the solubility of this compound in various solvents, researchers can build a comprehensive database to guide these critical processes in drug development.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Trifluoromethyl)aniline. The document details experimental protocols for acquiring high-quality NMR data for this and similar small organic molecules. Furthermore, it presents a thorough interpretation of the spectral data, supported by structured tables and visualizations, to aid in the structural elucidation and quality control of this compound, a key intermediate in pharmaceutical and materials science.
Introduction
This compound, also known as 2-aminobenzotrifluoride, is an essential building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group (-CF₃) and the electron-donating amino group (-NH₂), make it a versatile precursor. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for unambiguously determining the structure and purity of this compound in solution. This guide serves as a practical resource for researchers utilizing NMR for the analysis of this compound and its derivatives.
Experimental Protocols
The acquisition of high-resolution NMR spectra is fundamental to accurate spectral analysis. The following protocols outline the standard procedures for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
Sample Preparation
Proper sample preparation is critical to obtain high-quality NMR spectra with sharp, well-resolved signals.
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vial
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently swirl the vial to ensure the complete dissolution of the sample.
-
To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): ~250 ppm, centered around 125 ppm
-
Temperature: 298 K (25 °C)
Spectral Data and Analysis
While a publicly accessible, citable database with the experimental ¹H and ¹³C NMR spectra for this compound was not available at the time of this writing, the following sections provide an analysis based on expected chemical shifts and coupling patterns derived from established principles of NMR spectroscopy and data from structurally similar compounds. The presented data should be considered illustrative and requires experimental verification.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.5 | Doublet of doublets | ~8, ~1.5 | 1H | H-6 |
| ~7.2 | Triplet of doublets | ~8, ~1.5 | 1H | H-4 |
| ~6.8 | Triplet | ~7.5 | 1H | H-5 |
| ~6.7 | Doublet | ~8 | 1H | H-3 |
| ~4.0 | Broad singlet | - | 2H | -NH₂ |
Interpretation:
-
The protons on the aromatic ring are expected to appear in the range of 6.7 to 7.5 ppm.
-
H-6 , being ortho to the electron-withdrawing -CF₃ group, is expected to be the most deshielded of the aromatic protons.
-
H-3 , being ortho to the electron-donating -NH₂ group, is expected to be the most shielded.
-
The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts will be influenced by the substituents and will exhibit coupling to the fluorine atoms of the -CF₃ group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~145 | Singlet | - | C-1 |
| ~115 | Quartet | ~30 | C-2 |
| ~118 | Singlet | - | C-3 |
| ~132 | Singlet | - | C-4 |
| ~120 | Singlet | - | C-5 |
| ~127 | Singlet | - | C-6 |
| ~125 | Quartet | ~270 | -CF₃ |
Interpretation:
-
The aromatic carbons are expected to resonate in the region of 115-145 ppm.
-
C-1 , bonded to the amino group, will be significantly influenced by its electron-donating character.
-
C-2 , bonded to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is expected to be large.
-
The -CF₃ carbon will also appear as a quartet with a very large one-bond C-F coupling constant.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
An In-depth Technical Guide to the Infrared Spectrum of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2-(Trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and quality control in research and development settings.
Core Spectral Data
The infrared spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amine (-NH₂), the trifluoromethyl (-CF₃) group, and the ortho-disubstituted aromatic ring. The following table summarizes the expected characteristic absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic Ring |
| 1630 - 1600 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1550 | Medium to Strong | C=C Stretching | Aromatic Ring |
| 1500 - 1450 | Medium | C=C Stretching | Aromatic Ring |
| 1350 - 1250 | Strong | C-N Stretching | Aryl Amine |
| 1300 - 1100 | Very Strong | C-F Stretching | Trifluoromethyl (-CF₃) |
| 850 - 750 | Strong | C-H Out-of-Plane Bending | 1,2-Disubstituted (Ortho) Ring |
Detailed Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a liquid at room temperature, using the neat liquid film technique.
Materials and Equipment:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Demountable salt plates (e.g., NaCl or KBr) and holder
-
Pasteur pipette
-
This compound sample
-
Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Place a clean, empty salt plate holder into the sample compartment.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, dry salt plate on a clean, lint-free surface.
-
Using a Pasteur pipette, carefully place a single small drop of this compound onto the center of the salt plate.
-
Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Carefully place the assembled salt plates into the sample holder and insert it into the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable anhydrous solvent and lint-free wipes.
-
Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.
-
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of an IR spectrum, from sample preparation to structural elucidation.
Caption: Workflow for the acquisition and interpretation of an IR spectrum.
Unraveling the Fragmentation Pattern of 2-(Trifluoromethyl)aniline: An In-depth Mass Spectrometry Guide
For Immediate Release
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(trifluoromethyl)aniline. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the molecule's behavior under mass spectrometric conditions. This guide summarizes quantitative data, outlines a general experimental protocol, and visualizes the core fragmentation pathways.
Core Data Presentation
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data regarding the major ions observed in a typical 70 eV electron ionization mass spectrum are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 161 | [C₇H₆F₃N]⁺• (Molecular Ion) | 100 |
| 142 | [C₇H₅F₂N]⁺• | 55 |
| 114 | [C₆H₅N]⁺• | 30 |
| 92 | [C₆H₆N]⁺ | 45 |
| 65 | [C₅H₅]⁺ | 25 |
Experimental Protocol
The data presented is typically obtained using a standard electron ionization mass spectrometer. While specific instrument parameters may vary, a general protocol is outlined below:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification.
-
Ionization: The vaporized sample molecules are bombarded with a beam of electrons, typically with an energy of 70 electron volts (eV). This high energy is sufficient to cause ionization and subsequent fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Fragmentation Pathways
The fragmentation of the this compound molecular ion is primarily driven by the presence of the trifluoromethyl group and the aniline moiety. The following diagrams illustrate the key fragmentation pathways.
Caption: Loss of a hydrogen fluoride (HF) molecule from the molecular ion.
A primary fragmentation event involves the loss of a hydrogen fluoride (HF) molecule from the molecular ion[1], leading to the formation of the ion at m/z 142. This is a common fragmentation pathway for fluorinated aromatic compounds.
Caption: Cleavage of the C-C bond to lose a trifluoromethyl radical.
Another significant fragmentation pathway is the cleavage of the carbon-carbon bond between the aromatic ring and the trifluoromethyl group, resulting in the loss of a trifluoromethyl radical (•CF₃) and the formation of the anilinium-type ion at m/z 92. Subsequent rearrangement and loss of a hydrogen molecule can lead to the ion at m/z 90.
Caption: Loss of hydrogen cyanide from a fragment ion.
The fragment ion at m/z 92 can undergo a characteristic fragmentation of anilines, which is the expulsion of a neutral hydrogen cyanide (HCN) molecule. This leads to the formation of the cyclopentadienyl cation at m/z 65.
This guide provides a foundational understanding of the fragmentation behavior of this compound under electron ionization conditions. The presented data and pathways are crucial for the identification and structural elucidation of this compound in various scientific and industrial applications.
References
Crystal Structure of 2-(Trifluoromethyl)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2-(Trifluoromethyl)aniline. A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of relevant scientific literature were conducted. As of the date of this publication, the specific crystal structure of this compound has not been reported in the surveyed scientific literature. Consequently, detailed crystallographic data such as unit cell parameters, bond lengths, and angles for this specific molecule are not available.
To provide a framework for the analysis and reporting of such data, this guide presents a generalized experimental workflow for the determination of small molecule crystal structures by X-ray crystallography. Furthermore, as an illustrative example, the publicly available crystallographic data for a closely related isomer, para-trifluoromethyl-aniline hemihydrate , is presented in the format requested. This includes structured tables of its crystallographic parameters and a detailed description of the experimental protocol used for its structure determination. This information is intended to serve as a reference for researchers anticipating the experimental determination of the this compound crystal structure.
Introduction to the Crystallography of Trifluoromethylated Anilines
Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. The precise three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, provides invaluable insights into intermolecular interactions and packing motifs, which can influence bulk properties such as solubility and melting point.
While the crystal structures of many aniline derivatives have been elucidated, the structure of this compound remains undetermined. The following sections provide a template for the presentation of such data, using the known structure of para-trifluoromethyl-aniline hemihydrate as a proxy.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure typically involves the following key steps, as exemplified by the study of para-trifluoromethyl-aniline hemihydrate.[1]
2.1. Crystallization: High-quality single crystals are a prerequisite for X-ray diffraction analysis. For the related compound, para-trifluoromethyl-aniline hemihydrate, crystals were obtained directly from the commercially available product.[1] For novel compounds like this compound, a typical procedure would involve dissolving the compound in a suitable solvent and allowing for slow evaporation, or employing techniques such as vapor diffusion or cooling crystallization to promote the growth of single crystals.
2.2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. For para-trifluoromethyl-aniline hemihydrate, data were collected on a Bruker APEX-II diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 200 K.[1]
2.3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal displacement parameters. For para-trifluoromethyl-aniline hemihydrate, the structure was solved and refined using the SHELX software package.[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Illustrative Crystallographic Data: para-Trifluoromethyl-aniline Hemihydrate
The following tables summarize the crystallographic data for para-trifluoromethyl-aniline hemihydrate as a reference.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₄H₁₄F₆N₂O |
| Formula Weight | 352.27 g/mol |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | |
| a | 17.7552(12) Å |
| b | 10.7574(9) Å |
| c | 8.0207(7) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1532.0(2) ų |
| Z | 4 |
| Density (calculated) | 1.527 Mg/m³ |
| Absorption Coefficient | 0.140 mm⁻¹ |
| F(000) | 728 |
| Data Collection | |
| Theta range for data collection | 2.62 to 27.50° |
| Index ranges | -23 ≤ h ≤ 23, -13 ≤ k ≤ 13, -10 ≤ l ≤ 10 |
| Reflections collected | 14187 |
| Independent reflections | 1761 [R(int) = 0.0415] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1761 / 0 / 123 |
| Goodness-of-fit on F² | 1.059 |
| Final R indices [I > 2sigma(I)] | R1 = 0.0415, wR2 = 0.1082 |
| R indices (all data) | R1 = 0.0526, wR2 = 0.1154 |
| Largest diff. peak and hole | 0.315 and -0.203 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C(1)-N(1) | 1.399(2) |
| C(4)-C(7) | 1.498(2) |
| C(7)-F(1) | 1.339(2) |
| C(7)-F(2) | 1.336(2) |
| C(7)-F(3) | 1.338(2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C(2)-C(1)-N(1) | 120.9(2) |
| C(6)-C(1)-N(1) | 120.4(2) |
| C(3)-C(4)-C(7) | 121.3(2) |
| C(5)-C(4)-C(7) | 120.0(2) |
| F(2)-C(7)-F(1) | 106.3(2) |
| F(3)-C(7)-F(1) | 106.5(2) |
| F(3)-C(7)-F(2) | 106.7(2) |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of a small molecule crystal structure.
Caption: Generalized workflow for single-crystal X-ray diffraction.
Conclusion
This technical guide has highlighted the current gap in the scientific literature regarding the crystal structure of this compound. While a definitive structure is not available, the provided experimental framework and the illustrative data for the related compound, para-trifluoromethyl-aniline hemihydrate, offer a valuable resource for researchers in the field. The determination and reporting of the this compound crystal structure would be a significant contribution to the understanding of this important chemical moiety. It is hoped that this guide will serve as a useful template for the future publication of this data.
References
A Technical Guide to the Thermodynamic Properties of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available thermodynamic and physical data for 2-(Trifluoromethyl)aniline (CAS No: 88-17-5), an important fluorinated intermediate in the pharmaceutical, agrochemical, and dye industries. Understanding the thermodynamic properties of this compound is crucial for process design, safety analysis, reaction modeling, and predicting its behavior in various chemical systems.
Physicochemical and Thermodynamic Data
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₇H₆F₃N | ||
| Molecular Weight | 161.13 g/mol | [1] | |
| Melting Point | 34 °C | (lit.) | [2] |
| Boiling Point | 170-173 °C | (lit.) | |
| 68 °C | at 15 mmHg (lit.) | ||
| 175 °C | [1] | ||
| Density | 1.282 g/mL | at 25 °C (lit.) | [1] |
| Heat of Vaporization (ΔvapH) | 41.1 kJ/mol | [1] | |
| Vapor Pressure | 1.2 mmHg | at 25 °C | [1] |
| Refractive Index (n_D) | 1.481 | at 20 °C (lit.) | [1] |
| pKb | 12.90 | [1] | |
| Appearance | Colorless to yellow oily liquid | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of thermodynamic properties for this compound are not explicitly published. However, this section outlines the standard methodologies that are broadly applicable for obtaining such data for similar organic compounds.
Boiling Point Determination
The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the external pressure.
-
Apparatus: A distillation flask, condenser, thermometer, heating mantle, and a pressure gauge for vacuum distillation.
-
Atmospheric Pressure Protocol:
-
The liquid is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The liquid is heated gently until it boils.
-
The temperature is recorded when the vapor temperature is constant and condensation is observed on the thermometer bulb. This stable temperature is the boiling point.
-
-
Reduced Pressure (Vacuum) Protocol:
-
The same apparatus is used, but a vacuum pump and pressure gauge are connected to the system.
-
The system pressure is reduced to the desired level (e.g., 15 mmHg).
-
The liquid is heated, and the temperature at which it boils under this reduced pressure is recorded.
-
Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid. For this compound, which can be a solid at room temperature, this is a key purity indicator.
-
Apparatus: A capillary tube melting point apparatus.
-
Protocol:
-
A small amount of the solid compound is packed into a capillary tube.
-
The tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid.
-
Heat of Vaporization (ΔvapH) Measurement
The heat of vaporization can be determined by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.
-
Apparatus: A setup to measure vapor pressure as a function of temperature, often involving a manostat and a controlled temperature bath.
-
Protocol:
-
The vapor pressure of the liquid is measured at a series of different temperatures.
-
The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the temperature (1/T in Kelvin).
-
The slope of the resulting line is equal to -ΔvapH/R, where R is the ideal gas constant (8.314 J/mol·K).
-
The heat of vaporization is calculated from the slope.
-
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental characterization of the key thermodynamic properties of a liquid organic compound such as this compound.
References
An In-depth Technical Guide to the pKa and Basicity of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the acid-base properties of 2-(trifluoromethyl)aniline, a crucial building block in medicinal chemistry and materials science. Understanding the pKa and basicity of this compound is paramount for predicting its behavior in physiological environments, optimizing reaction conditions, and designing novel molecules with desired physicochemical properties.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a unique and powerful substituent in organic chemistry. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, profoundly influences the electronic environment of the aromatic ring to which it is attached.[1] This electronic perturbation has significant implications for the reactivity and properties of the molecule, most notably the basicity of functional groups such as the amino group in anilines. The presence of a trifluoromethyl group is known to significantly decrease the basicity of the amino group due to its strong inductive effect, making the compound a weak base compared to aniline.[2] This guide will delve into the quantitative measure of this effect, the pKa, and provide the necessary theoretical and practical framework for its determination.
pKa and Basicity: A Quantitative Perspective
The basicity of an aniline is quantified by the pKa of its conjugate acid, the anilinium ion. A lower pKa value for the anilinium ion corresponds to a weaker base. The trifluoromethyl group at the ortho position of the aniline ring exerts a potent electron-withdrawing inductive effect, which destabilizes the positive charge on the nitrogen atom of the corresponding anilinium ion. This destabilization shifts the equilibrium towards the neutral aniline, resulting in a significantly lower pKa compared to unsubstituted aniline.
For this compound, the predicted pKa of its conjugate acid is approximately 1.10 ± 0.10. To put this into context, the pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6.[2][3][4] This substantial difference highlights the profound impact of the ortho-trifluoromethyl group on the basicity of the aniline nitrogen.
The relationship between pKa and pKb is defined by the ion product of water (Kw), where pKa + pKb = 14 at 25°C. A reported pKb value for this compound is 12.90, which would correspond to a pKa of 1.10 for the conjugate acid, consistent with the predicted value.[5]
Comparative pKa Data
To fully appreciate the electronic influence of the trifluoromethyl group, it is instructive to compare the pKa of this compound with that of aniline and other substituted anilines. The following table summarizes these values.
| Compound | Substituent | Position | pKa of Conjugate Acid | Basicity Relative to Aniline |
| Aniline | -H | - | ~4.6[2][3][4] | Reference |
| This compound | -CF₃ | ortho | ~1.10 (Predicted) [3] | Significantly Weaker |
| 4-Nitroaniline | -NO₂ | para | ~1.0[6] | Significantly Weaker |
| 4-Methylaniline (p-toluidine) | -CH₃ | para | ~5.08[6][7] | Slightly Stronger |
| 4-Methoxyaniline (p-anisidine) | -OCH₃ | para | ~5.34[8] | Stronger |
This data clearly illustrates that the electron-withdrawing trifluoromethyl and nitro groups drastically reduce the basicity of aniline, while electron-donating groups like methyl and methoxy increase it.
Experimental Determination of pKa
The pKa of an aniline derivative can be determined experimentally using various techniques, including potentiometric titration, capillary electrophoresis, and nuclear magnetic resonance (NMR) spectroscopy.[7] However, a particularly well-suited method for aromatic amines is UV-Vis spectrophotometry, which leverages the change in the molecule's electronic structure upon protonation.
Detailed Protocol for Spectrophotometric pKa Determination
This protocol outlines the steps for determining the pKa of this compound using UV-Vis spectrophotometry. The principle lies in the fact that the neutral aniline and its protonated anilinium form exhibit different UV absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 0 to 3)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks and pipettes
-
Methanol or other suitable organic solvent
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Preparation of Test Solutions:
-
Prepare a series of solutions with varying pH by adding a small, constant volume of the stock solution to a series of volumetric flasks containing buffer solutions of known pH. Ensure the final concentration of the aniline is suitable for UV-Vis analysis (typically in the µM range).
-
Prepare two additional solutions: one in 0.1 M HCl (to ensure complete protonation to the anilinium ion) and one in a buffer of significantly higher pH than the expected pKa (e.g., pH 7, to ensure the presence of the neutral aniline).
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for the solutions in 0.1 M HCl and the high pH buffer to identify the wavelength of maximum absorbance (λ_max) for both the anilinium ion (A_HIn⁺) and the neutral aniline (A_In). Select an analytical wavelength where the difference in absorbance between the two species is significant.
-
Measure the absorbance of each of the buffered solutions at the selected analytical wavelength.
-
-
Data Analysis:
-
For each buffered solution, calculate the ratio of the concentrations of the neutral aniline ([In]) to the anilinium ion ([HIn⁺]) using the following equation derived from the Beer-Lambert law:
[In] / [HIn⁺] = (A - A_HIn⁺) / (A_In - A)
where:
-
A is the absorbance of the buffered solution at the analytical wavelength.
-
A_HIn⁺ is the absorbance of the fully protonated form (in 0.1 M HCl).
-
A_In is the absorbance of the neutral form (in the high pH buffer).
-
-
Plot a graph of log([In] / [HIn⁺]) versus pH.
-
According to the Henderson-Hasselbalch equation (pH = pKa + log([In] / [HIn⁺])), the pKa is the pH at which the concentration of the neutral and protonated forms are equal, meaning log([In] / [HIn⁺]) = 0. Therefore, the pKa is the x-intercept of the plotted graph. Alternatively, the pKa is the pH at the inflection point of a sigmoidal plot of absorbance versus pH.
-
Visualizing the Electronic Effects
The influence of the trifluoromethyl group on the basicity of aniline can be conceptually visualized as a logical workflow. The strong inductive effect of the -CF₃ group withdraws electron density from the aromatic ring, which in turn reduces the electron density on the nitrogen atom. This diminished electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the aniline.
Caption: Logical workflow illustrating the electronic impact of the trifluoromethyl group on the basicity of aniline.
Conclusion
The pKa of this compound is a critical parameter that quantitatively reflects the significant decrease in basicity induced by the potent electron-withdrawing trifluoromethyl group. This technical guide has provided a comprehensive overview of the theoretical underpinnings of this effect, comparative data with other anilines, and a detailed experimental protocol for its determination. For researchers in drug discovery and materials science, a thorough understanding and accurate measurement of the pKa of such key intermediates are essential for the rational design and development of new chemical entities with optimized properties and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. pKa of Aniline [vcalc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Aniline: A Technical Guide for Drug Development
For Immediate Release
Shanghai, China – December 23, 2025 – In the intricate world of medicinal chemistry, the subtle manipulation of a molecule's electronic properties can be the defining factor in its therapeutic success. Among the arsenal of functional groups available to researchers, the trifluoromethyl (CF₃) group stands out for its potent and predictable electronic effects. This technical guide provides an in-depth analysis of the electronic influence of the trifluoromethyl group on the aniline scaffold, a common motif in drug discovery. This document, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of the quantitative electronic parameters, detailed experimental methodologies for their determination, and a visual representation of the underlying principles and relevant biological pathways.
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that profoundly alters the chemical behavior of the aniline ring to which it is attached.[1] This strong inductive effect (-I) stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic system.[2] While the CF₃ group does not participate in resonance donation, its presence significantly impacts the basicity of the aniline nitrogen and the reactivity of the aromatic ring. These modifications are leveraged in drug design to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic profiles.[3][4]
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group on the aniline ring can be quantified through several key parameters, including pKa values and Hammett constants. These values provide a predictive framework for understanding and anticipating the chemical behavior of trifluoromethyl-substituted anilines in various chemical and biological contexts.
Basicity (pKa) of Trifluoromethylanilines
The introduction of a trifluoromethyl group markedly decreases the basicity of the aniline nitrogen atom. This is a direct consequence of the group's strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen, making it a weaker proton acceptor. The position of the CF₃ group on the aniline ring further modulates this effect.
| Compound | pKa |
| Aniline | 4.63 |
| 2-(Trifluoromethyl)aniline | 1.10 (Predicted)[5] |
| 3-(Trifluoromethyl)aniline | ~2.5 - 3.0 (Estimated) |
| 4-(Trifluoromethyl)aniline | 2.45[6] |
Note: The pKa value for 3-(trifluoromethyl)aniline is an estimation based on the electronic effects of the meta-position.
Hammett Substituent Constants (σ)
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The trifluoromethyl group is characterized by positive Hammett constants, indicating its electron-withdrawing nature.
| Substituent | σ_m_ | σ_p_ |
| CF₃ | 0.43 | 0.54 |
Source: Values are generally accepted Hammett constants for the CF₃ group.
Spectroscopic Signature: NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the electronic environment of trifluoromethylanilines. The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei are highly sensitive to the electron-withdrawing effects of the CF₃ group.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | This compound | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| NH₂ | ~3.9 | ~3.8 | ~3.9 |
| Aromatic H | 6.7 - 7.5 | 6.8 - 7.3 | 6.6 - 7.4 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | This compound | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| C-NH₂ | ~145 | ~147 | ~150 |
| C-CF₃ | ~127 (q) | ~131 (q) | ~126 (q) |
| CF₃ | ~124 (q) | ~124 (q) | ~124 (q) |
Note: Carbons attached to the CF₃ group and the CF₃ carbon itself appear as quartets due to C-F coupling.
¹⁹F NMR Chemical Shifts (δ, ppm)
The ¹⁹F NMR chemical shift is a direct probe of the electronic environment of the trifluoromethyl group.
| Compound | ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ |
| This compound | ~ -62 |
| 3-(Trifluoromethyl)aniline | ~ -63 |
| 4-(Trifluoromethyl)aniline | ~ -64 |
Note: Chemical shifts are approximate and can vary based on solvent and referencing.
Experimental Protocols
Accurate determination of the electronic parameters of trifluoromethylanilines is crucial for their effective application in drug design. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a trifluoromethylaniline derivative.
Materials:
-
Trifluoromethylaniline sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
Methanol (or other suitable co-solvent if solubility is an issue)
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethylaniline and dissolve it in 50 mL of deionized water. If necessary, a small amount of a co-solvent like methanol can be used to ensure complete dissolution. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Acidification: Add a slight excess of standardized 0.1 M HCl to the solution to fully protonate the aniline.
-
Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated aniline has been neutralized. This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak.
Determination of Hammett Constant (σ) using UV-Vis Spectroscopy
This protocol describes the determination of the Hammett constant for a para-substituted trifluoromethylaniline by measuring the pKa of the corresponding benzoic acid derivative.
Materials:
-
4-Amino-3-(trifluoromethyl)benzoic acid (or other relevant substituted benzoic acid)
-
A series of buffer solutions with accurately known pH values (e.g., from pH 2 to 7)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the substituted benzoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to a volumetric flask and diluting with the buffer. The final concentration should be in a range that gives an absorbance reading between 0.1 and 1.0.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample at a constant temperature. Identify the wavelength of maximum absorbance (λ_max) for both the protonated (acidic) and deprotonated (basic) forms of the benzoic acid.
-
Absorbance Measurements: At the λ_max of the deprotonated species, measure the absorbance of each buffered solution.
-
Data Analysis:
-
Plot absorbance versus pH. The resulting curve should be sigmoidal.
-
The pKa is the pH at the inflection point of the sigmoid curve.
-
Calculate the Hammett constant (σ) using the equation: σ = pK_a(unsubstituted benzoic acid) - pK_a(substituted benzoic acid) .
-
Application in Drug Development: Targeting the Androgen Receptor
The electronic properties of trifluoromethylanilines have been successfully exploited in the development of nonsteroidal antiandrogens for the treatment of prostate cancer. Drugs such as flutamide and nilutamide, which contain a trifluoromethylaniline core, act as antagonists of the androgen receptor (AR).[7][8]
The electron-withdrawing trifluoromethyl group is crucial for the activity of these drugs. It helps to polarize the molecule, contributing to a strong binding affinity for the ligand-binding domain of the androgen receptor. By competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), these drugs prevent the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell proliferation.[9][10]
References
- 1. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 8. Nilutamide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 10. What is Nilutamide used for? [synapse.patsnap.com]
Quantum Chemical Blueprint of 2-(Trifluoromethyl)aniline: A Technical Guide for Researchers
An In-depth Exploration of the Structural, Spectroscopic, and Electronic Properties of a Key Pharmaceutical Building Block
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-(Trifluoromethyl)aniline (2-TFMA), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, understanding the fundamental molecular properties of 2-TFMA is paramount for predicting its reactivity, designing novel synthetic pathways, and elucidating its role in biological systems. This document summarizes key computational data, outlines experimental methodologies for validation, and visualizes the theoretical workflow and electronic characteristics of the molecule.
Core Computational Insights
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have proven to be a powerful tool for investigating the molecular structure and properties of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various basis sets, such as 6-31G** and 6-311++G(d,p), is a commonly used method for these calculations.[1] These theoretical approaches provide a detailed understanding of the molecule's optimized geometry, vibrational modes, and electronic landscape.
Molecular Geometry
The optimized molecular geometry of 2-TFMA reveals the influence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amino (-NH2) group on the benzene ring. Intramolecular hydrogen bonds between the amino group's hydrogen atoms and the fluorine atoms of the trifluoromethyl group can influence the molecule's conformation and stability.[1]
Vibrational Spectroscopy
Theoretical calculations of vibrational frequencies are instrumental in assigning the experimental bands observed in Fourier-Transform Infrared (FTIR) and FT-Raman spectra.[1] The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. These analyses provide detailed insights into the vibrational modes of the molecule, including the characteristic stretches and bends of the C-H, N-H, C-F, and C-N bonds.[1]
Electronic Properties
The electronic properties of 2-TFMA, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[1][2] Time-dependent DFT (TD-DFT) calculations are employed to simulate the UV-Vis absorption spectra and predict the electronic transitions.[1]
Nuclear Magnetic Resonance (NMR)
The gauge-independent atomic orbital (GIAO) method is utilized to calculate the 1H and 13C NMR chemical shifts of 2-TFMA.[1] These theoretical chemical shifts, when compared with experimental data, aid in the structural elucidation of the molecule and its derivatives.
Data Presentation
The following tables summarize the key quantitative data from quantum chemical calculations and experimental observations for this compound.
Table 1: Optimized Geometrical Parameters (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | Data not available in search results | ||
| C-C (aromatic) | Data not available in search results | ||
| C-CF3 | Data not available in search results | ||
| C-F | Data not available in search results | ||
| N-H | Data not available in search results | ||
| C-C-N | Data not available in search results | ||
| H-N-H | Data not available in search results | ||
| F-C-F | Data not available in search results | ||
| C-C-C-C | Data not available in search results | ||
| H-N-C-C | Data not available in search results |
Note: Specific bond lengths, angles, and dihedral angles require consulting the full text of the cited literature.
Table 2: Vibrational Frequencies (Calculated vs. Experimental)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| NH2 symmetric stretching | Data not available in search results | Data not available in search results |
| NH2 asymmetric stretching | Data not available in search results | Data not available in search results |
| C-H stretching | Data not available in search results | Data not available in search results |
| C-F stretching | Data not available in search results | Data not available in search results |
| C-N stretching | Data not available in search results | Data not available in search results |
| NH2 scissoring | Data not available in search results | Data not available in search results |
Note: A comprehensive list of vibrational modes and their assignments can be found in specialized spectroscopic studies.[1]
Table 3: Electronic Properties (Calculated)
| Property | Value |
| HOMO Energy (eV) | Data not available in search results |
| LUMO Energy (eV) | Data not available in search results |
| HOMO-LUMO Gap (eV) | Data not available in search results |
| Dipole Moment (Debye) | Data not available in search results |
Note: These values are dependent on the computational method and basis set used.[1]
Experimental Protocols
The theoretical calculations are validated through experimental measurements. The following are generalized protocols for the key spectroscopic techniques used to characterize this compound.
Synthesis and Purification
This compound is commercially available.[3] For synthetic preparations, a common route involves the reduction of 2-nitrobenzotrifluoride. Purification is typically achieved through distillation under reduced pressure.
Spectroscopic Analysis
-
FTIR and FT-Raman Spectroscopy : The FTIR and FT-Raman spectra of 2-TFMA are typically recorded in the range of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively.[1] Solid samples are often prepared using the KBr pellet technique for FTIR, while liquid samples can be analyzed directly.
-
NMR Spectroscopy : 1H and 13C NMR spectra are recorded on a spectrometer, typically at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) used as an internal standard.[1]
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in the 200–800 nm range.[1] The sample is dissolved in a suitable solvent, such as ethanol or chloroform, to a known concentration.
Visualizations
The following diagrams illustrate the computational workflow and key electronic concepts related to the quantum chemical analysis of this compound.
Caption: Workflow for Quantum Chemical Calculations of this compound.
Caption: HOMO-LUMO Energy Gap and Electronic Excitation Concept.
Conclusion
The quantum chemical analysis of this compound provides invaluable insights into its molecular structure, stability, and reactivity. The strong correlation between theoretical predictions and experimental data underscores the power of computational chemistry in modern drug discovery and materials science. This guide serves as a foundational resource for researchers, enabling a deeper understanding of this important chemical entity and facilitating its application in the development of novel and effective molecules.
References
An In-Depth Technical Guide to 2-(Trifluoromethyl)aniline: Commercial Sources, Purity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethyl)aniline is a critical building block in modern medicinal chemistry, primarily utilized in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable scaffold for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial sources and typical purity of this compound, detailed experimental protocols for its analysis, and an exploration of its application in drug development, with a focus on the synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Commercial Sources and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%, with premium grades for pharmaceutical applications reaching purities of 99% or greater. The primary method for purity assessment cited by suppliers is Gas Chromatography (GC).
Table 1: Commercial Availability and Typical Specifications of this compound
| Supplier | CAS Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | 88-17-5 | ≥99% | GC |
| Thermo Fisher Scientific | 88-17-5 | 99% | GC |
| TCI America | 88-17-5 | >98.0% | GC |
| Oakwood Chemical | 88-17-5 | 98%+ | GC |
| Combi-Blocks | 88-17-5 | >98% | GC |
Common impurities in commercially available this compound can include positional isomers (e.g., 3-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline), starting materials from the synthesis process, and byproducts of side reactions. For applications in drug development, it is crucial to employ material of the highest possible purity to avoid the introduction of unwanted variables in biological assays and to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 2-nitrobenzotrifluoride. The following protocol is adapted from established literature procedures.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Nitrobenzotrifluoride
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzotrifluoride (1 equivalent), iron powder (3 equivalents), and a solution of ammonium chloride (0.5 equivalents) in a 4:1 mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with 2M HCl and wash with ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer with a saturated solution of NaHCO₃ until a pH of ~8 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
Purification by Fractional Distillation
The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Protocol 2.2: Purification by Fractional Distillation
Equipment:
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Heating mantle
-
Vacuum pump
-
Manometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the boiling point of this compound at the corresponding pressure (e.g., 68-70 °C at 15 mmHg).
-
Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.
Purity Determination by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate purity assessment. The following is a general protocol that can be adapted and validated.
Protocol 2.3: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area normalization method.
Impurity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities.
Protocol 2.4: GC-MS Impurity Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-400 amu
-
-
Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound and for characterizing any unknown impurities.
Protocol 2.5: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the aromatic and amine protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC): If necessary for full structural assignment or for characterizing impurities, perform two-dimensional NMR experiments to establish correlations between protons and carbons.
Application in Drug Development: A Scaffold for Kinase Inhibitors
This compound and its derivatives are prominent scaffolds in the design of kinase inhibitors, a class of targeted cancer therapeutics. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases and improve the pharmacokinetic properties of the drug.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key therapeutic target.
Caption: EGFR Signaling Pathway and Inhibition.
The diagram above illustrates a simplified representation of the EGFR signaling pathway. Ligand binding to EGFR triggers a downstream signaling cascade involving the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to gene transcription that promotes cell proliferation and survival. Kinase inhibitors designed from scaffolds like this compound can block this pathway by inhibiting the kinase activity of EGFR.
Workflow for Kinase Inhibitor Development
The development of a kinase inhibitor from a starting scaffold like this compound is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.
A Comprehensive Technical Guide to the Safe Handling and Storage of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 2-(Trifluoromethyl)aniline (CAS No. 88-17-5). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is critical when working with this hazardous chemical.
Hazard Identification and Classification
This compound is a colorless to pale yellow liquid with a characteristic aromatic, sometimes described as fish-like, odor.[1] It is classified as a hazardous substance with multiple potential routes of exposure and associated health effects.
GHS Hazard Statements:
-
Flammable liquid and vapor.[1]
-
Toxic in contact with skin.[1]
-
May cause an allergic skin reaction.[1]
-
Harmful if inhaled.[1]
-
May cause damage to organs (Bone marrow, spleen, Liver) through prolonged or repeated exposure if swallowed.
-
Toxic to aquatic life with long lasting effects.[3]
Inhalation of aniline compounds can lead to anoxia due to the formation of methemoglobinemia, characterized by symptoms such as dizziness, headache, cyanosis (bluish skin), and a rapid heart rate.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 88-17-5 | |
| Molecular Formula | C₇H₆F₃N | |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Aromatic, fish-like, or rotten-egg like | [1] |
| Melting Point | 34 °C (93 °F) | |
| Boiling Point | 170 - 173 °C (338 - 343 °F) | |
| Flash Point | > 79°C (closed cup) | [2] |
| Density | 1.282 g/cm³ at 25 °C (77 °F) | |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| Vapor Pressure | Negligible | [6] |
| Autoignition Temperature | 540 °C (1004 °F) |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
Personal Protective Equipment
| PPE Type | Specification | Source |
| Eye/Face Protection | Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may also be necessary for splash protection. | [3][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][7] Flame retardant antistatic protective clothing is recommended. | [5][7] |
| Respiratory Protection | If workplace conditions warrant a respirator, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3][5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][7] | [3][5][7] |
General Hygiene Practices
-
Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][8]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][5]
-
Avoid inhalation of vapor or mist.[9]
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.
Incompatible Materials
Avoid contact with the following materials to prevent vigorous reactions, fire, or explosion:
-
Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides.[1]
-
Contact with metals may evolve flammable hydrogen gas.[1][5]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4] | [3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or develops.[3][6] | [3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6] | [3][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][3][8] | [2][3][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][3][5] Water mist may be used to cool closed containers.[3][7]
-
Specific Hazards: The material is combustible and may form explosive mixtures with air.[1] Containers may explode when heated.[5]
-
Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[2][3][5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[2][3][5]
Accidental Release Measures
-
Eliminate all ignition sources from the immediate area.[1]
-
Evacuate unnecessary personnel.[8]
-
Wear appropriate personal protective equipment as described in Section 3.2.
-
Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[5]
-
Avoid runoff into storm sewers and ditches.[5]
-
Provide ventilation for the area.[5]
Experimental Protocol: N-Acetylation of this compound
This protocol provides a representative example of a common laboratory procedure involving this compound and incorporates the necessary safety measures.
Objective: To synthesize N-(2-(trifluoromethyl)phenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) and set up the reaction in a certified chemical fume hood.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Addition of Reagents: While stirring, slowly add pyridine to the solution. Subsequently, add acetic anhydride dropwise via an addition funnel over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
Decontamination: Thoroughly clean all glassware and the work area. Remove and properly dispose of contaminated gloves. Wash hands thoroughly.
Visualized Workflows
The following diagrams illustrate key logical flows for ensuring safety when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree outlining correct storage procedures.
References
- 1. This compound | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuodaindus.com [tuodaindus.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to the Reactivity of 2-(Trifluoromethyl)aniline with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-(trifluoromethyl)aniline with a range of common reagents. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group in the ortho position to the amino group significantly influences the molecule's electronic and steric properties, leading to distinct reactivity patterns compared to aniline. This guide delves into key reactions such as acylation, alkylation, halogenation, nitration, sulfonation, and diazotization, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the effective utilization of this versatile building block in organic synthesis and drug development.
Introduction: The Influence of the Ortho-Trifluoromethyl Group
This compound is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. Its chemical behavior is largely dictated by the interplay of the electron-donating amino (-NH₂) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.
Electronic Effects: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound impact on the reactivity of the aniline ring and the basicity of the amino group. The inductive effect of the -CF₃ group deactivates the aromatic ring towards electrophilic substitution and significantly reduces the nucleophilicity of the amino group.[1]
Steric Effects: Situated at the ortho position, the bulky -CF₃ group exerts significant steric hindrance, influencing the regioselectivity of reactions by impeding access to the adjacent positions on the aromatic ring and the amino group itself.[2]
Quantitative Data
The physicochemical properties of this compound are crucial for understanding its reactivity.
| Property | Value | Source |
| pKa of Conjugate Acid (C₇H₆F₃NH₃⁺) | ~1.10 (Predicted) | [3] |
| pKb | 12.90 | [4] |
| Molecular Weight | 161.12 g/mol | |
| Boiling Point | 175 °C | [4] |
| Density | 1.282 g/cm³ (at 20 °C) | [4] |
Reactivity with Common Reagents
N-Acylation
The amino group of this compound can be readily acylated with acylating agents like acetyl chloride or acetic anhydride. Due to the reduced nucleophilicity of the amino group, the reaction may require slightly more forcing conditions compared to aniline.
Experimental Protocol: Synthesis of N-(2-(Trifluoromethyl)phenyl)acetamide
-
Reagents: this compound, Acetyl chloride, Triethylamine, Benzene.
-
Procedure: In a suitable reaction vessel, dissolve this compound in benzene. Add triethylamine as a base. Cool the mixture in an ice bath and add acetyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization.
Logical Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
N-Alkylation
Direct N-alkylation of this compound with alkyl halides can be challenging due to the reduced nucleophilicity of the nitrogen atom. Reductive amination provides a more efficient alternative for the synthesis of N-alkylated products.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Reagents: this compound, Aldehyde (e.g., benzaldehyde), Sodium triacetoxyborohydride, Dichloromethane.
-
Procedure: To a solution of this compound and benzaldehyde in dichloromethane, add sodium triacetoxyborohydride in portions. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reaction Pathway for Reductive Amination
Caption: Simplified pathway for N-alkylation via reductive amination.
Halogenation
Electrophilic aromatic halogenation of this compound is influenced by the directing effects of both the amino and trifluoromethyl groups. The strongly activating ortho, para-directing -NH₂ group dominates, but the bulky and deactivating -CF₃ group sterically hinders the other ortho position (position 6) and deactivates the ring. Consequently, substitution occurs primarily at the para-position (position 4) and to a lesser extent at the ortho-position (position 6).
Experimental Protocol: Bromination of this compound
-
Reagents: this compound, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: Dissolve this compound in acetonitrile and cool the solution to 0 °C. Add N-bromosuccinimide portion-wise over a period of time while maintaining the low temperature. After the addition, allow the reaction to stir at room temperature until completion. The reaction mixture is then poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The major product, 4-bromo-2-(trifluoromethyl)aniline, can be isolated by column chromatography.
Regioselectivity in Electrophilic Halogenation
Caption: Regioselectivity in the halogenation of this compound.
Nitration
Direct nitration of this compound with a mixture of nitric acid and sulfuric acid leads to a mixture of isomers. The strong acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group. The -CF₃ group is also meta-directing. Therefore, nitration can yield a significant amount of the meta-substituted product. To achieve para-substitution, the amino group is typically protected as an acetamide before nitration.
Reaction Scheme for Nitration
Caption: Pathways for the nitration of this compound.
Sulfonation
Sulfonation of anilines typically requires heating with concentrated or fuming sulfuric acid. The amino group is protonated to form the anilinium ion, and the reaction proceeds to give the para-substituted sulfonic acid as the major product.
Experimental Protocol: Sulfonation of this compound
-
Reagents: this compound, Concentrated Sulfuric Acid.
-
Procedure: Carefully add this compound to an excess of concentrated sulfuric acid. Heat the mixture at a high temperature (e.g., 180-190 °C) for several hours. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate of 4-amino-3-(trifluoromethyl)benzenesulfonic acid is collected by filtration, washed with cold water, and dried.
Diazotization and Subsequent Reactions
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
Experimental Protocol: Diazotization
-
Reagents: this compound, Hydrochloric Acid, Sodium Nitrite, Water.
-
Procedure: Suspend this compound in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5 °C. The reaction is stirred for a short period at this temperature to ensure complete formation of the 2-(trifluoromethyl)benzenediazonium chloride solution, which is used immediately in subsequent reactions.
3.6.1. Sandmeyer Reaction
The diazonium group can be replaced by various nucleophiles, such as halides or cyanide, using copper(I) salts as catalysts.
3.6.2. Azo Coupling
The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. The coupling typically occurs at the para position of the coupling partner.
Experimental Protocol: Azo Coupling with 2-Naphthol
-
Reagents: Freshly prepared 2-(trifluoromethyl)benzenediazonium chloride solution, 2-Naphthol, Sodium Hydroxide solution.
-
Procedure: Dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately. The mixture is stirred in the cold for a further 30 minutes to ensure complete coupling. The solid dye is then collected by filtration, washed with water, and dried.
Mechanism of Diazotization and Azo Coupling
Caption: General mechanism for diazotization and subsequent azo coupling.
Modern Cross-Coupling Reactions
This compound and its halogenated derivatives are valuable substrates in modern palladium- and copper-catalyzed cross-coupling reactions.
3.7.1. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds and can be used to couple this compound with aryl halides or triflates.[4][5]
3.7.2. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. It is particularly useful for the arylation of amines, including this compound, with aryl halides, often requiring high temperatures.[6][7][8]
Conclusion
The reactivity of this compound is a fascinating interplay of the electronic and steric effects of its constituent functional groups. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring and reduces the basicity of the amino group, while its ortho position introduces significant steric hindrance. These characteristics lead to predictable yet distinct reactivity patterns in a wide range of common organic transformations. A thorough understanding of these principles, as outlined in this guide, is essential for leveraging this compound as a strategic building block in the design and synthesis of complex molecules for various applications in the chemical and pharmaceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Ullmann Reaction [organic-chemistry.org]
Methodological & Application
Application Notes: Synthesis of 2-(Trifluoromethyl)aniline from 2-Chlorobenzotrifluoride
Introduction
2-(Trifluoromethyl)aniline is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl (-CF3) group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target molecules. The synthesis of this aniline derivative from the readily available starting material, 2-chlorobenzotrifluoride, is a key transformation for which several catalytic and non-catalytic methods have been developed. This document outlines the primary synthetic routes, provides comparative data on reaction conditions, and offers detailed experimental protocols for researchers in organic synthesis and drug development.
The primary methodologies for this transformation involve the formation of a carbon-nitrogen bond at the C2 position of the benzotrifluoride ring. The main strategies include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and direct nucleophilic aromatic substitution (S_NAr). Each method presents distinct advantages regarding reaction conditions, substrate scope, and catalyst cost.
Synthetic Pathways
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] This method is often preferred due to its high functional group tolerance, relatively mild reaction conditions, and the availability of a wide range of effective phosphine ligands.[2][3] The reaction typically involves a palladium precursor, a suitable ligand, a base, and an ammonia source or an ammonia equivalent. For challenging substrates like aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[3]
Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-amine bonds.[4] This reaction, specifically the amination of an aryl halide, is also known as the Goldberg reaction. Traditionally, these reactions required harsh conditions, such as high temperatures (often >200 °C) and polar aprotic solvents.[4][5] However, modern advancements have introduced more efficient catalyst systems using copper(I) salts and various ligands (e.g., diamines, phenanthroline), which can promote the reaction under milder conditions.[4]
Nucleophilic Aromatic Substitution (S_NAr)
Direct nucleophilic aromatic substitution (S_NAr) involves the attack of a nucleophile (ammonia) on an electron-deficient aromatic ring, followed by the displacement of a leaving group (chloride).[6][7] The reaction is facilitated by the presence of strong electron-withdrawing groups (like the -CF3 group) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[7] This pathway often requires high temperatures and pressures to overcome the energy barrier of breaking the aromaticity of the ring.[8][9]
Quantitative Data Summary
The following tables summarize representative conditions for the amination of aryl chlorides, providing a comparative overview for synthesizing this compound. Data for the closely related substrate, 4-chlorobenzotrifluoride, is included to provide a baseline for expected reaction parameters.
Table 1: Buchwald-Hartwig Amination Conditions
| Substrate | Amine Source | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chlorobenzotrifluoride | Octylamine | (BINAP)Ni(η²-NC-Ph) | NaOtBu | Toluene | RT | 2 | ~99 | [10] |
| Aryl Chloride (General) | Primary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 23 | 37 | [11] |
| Aryl Chloride (General) | Aqueous NH₃ | Pd catalyst / Josiphos ligand | K₃PO₄ | t-Amyl alcohol | 115 | 24 | >95 |[12] |
Table 2: Ullmann-Type and S_NAr Conditions
| Reaction Type | Substrate | Amine Source | Catalyst / Conditions | Solvent | Temp. (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Ullmann-Type | Aryl Halide (General) | Aniline | CuI / Phenanthroline | N/A | High | N/A | Varies | [4] |
| S_NAr | p-Chlorobenzotrifluoride | Liquid NH₃ | CuCl / KF | N/A | High | High | Low | [13] |
| S_NAr | Activated Heteroaryl Chloride | Amine | KF (Base) | Water | 100 | Sealed | 70-95 |[14] |
Detailed Experimental Protocols
The following are representative protocols derived from established methodologies for the synthesis of this compound from 2-chlorobenzotrifluoride.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol uses an ammonia equivalent for the palladium-catalyzed amination of 2-chlorobenzotrifluoride.
Materials:
-
2-Chlorobenzotrifluoride
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous Toluene
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).
-
Reagent Addition: Add anhydrous toluene, followed by 2-chlorobenzotrifluoride (1.0 eq).
-
Add lithium bis(trimethylsilyl)amide (1.2 eq) as the ammonia surrogate.[12]
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench with 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Copper-Catalyzed Ullmann-Type Amination
This protocol outlines a modern approach to the Ullmann condensation using a ligand-assisted copper catalyst.
Materials:
-
2-Chlorobenzotrifluoride
-
Ammonia (as aqueous solution or generated in situ)
-
Copper(I) iodide (CuI)
-
L-Proline or N,N'-Dimethylethylenediamine
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealable pressure vessel, combine 2-chlorobenzotrifluoride (1.0 eq), CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 eq).
-
Solvent and Amine Source: Add anhydrous DMSO and a concentrated aqueous ammonia solution (e.g., 28-30%).
-
Reaction: Seal the vessel tightly and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The pressure inside the vessel will increase; ensure the vessel is rated for the conditions.
-
Workup: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and extract with ethyl acetate or toluene (3 x 50 mL).
-
Wash the combined organic layers with water to remove the DMSO and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography or distillation under reduced pressure to obtain this compound.
Visualized Workflow and Pathways
The following diagrams illustrate the logical flow of the synthesis and the core reaction mechanisms.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. escholarship.org [escholarship.org]
- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Trifluoromethyl)aniline
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a primary tool for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] This methodology offers significant advantages over traditional methods, such as the Ullmann condensation and nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[4]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-(trifluoromethyl)aniline. The presence of the electron-withdrawing trifluoromethyl group on the aniline presents unique electronic considerations, often necessitating careful optimization of the catalytic system to achieve high yields.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The cycle is completed by reductive elimination of the N-aryl amine product, regenerating the active palladium(0) catalyst.[5] The selection of a suitable phosphine ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination, and stabilizes the palladium catalyst.[2] For electron-deficient anilines such as this compound, bulky and electron-rich biarylphosphine ligands are often employed to facilitate these key steps.[6][7]
Key Reaction Components
The successful amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The active Pd(0) species is generated in situ.
-
Phosphine Ligand: The choice of ligand is crucial. Bulky, electron-rich biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos are often effective for coupling electron-deficient anilines.[6][8] These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1]
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and catalyst are necessary. Toluene, dioxane, and THF are frequently employed.
-
Aryl Halide: A variety of aryl bromides, chlorides, and triflates can be used as coupling partners. The reactivity generally follows the order I > Br > OTf > Cl.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various aryl halides. This data is compiled from various sources and is intended to serve as a guide for reaction optimization.
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | This compound | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 92 |
| 2 | 4-Chlorobenzonitrile | This compound | Pd(OAc)₂ (2) | SPhos (4) | KOtBu (1.5) | Dioxane | 110 | 24 | 85 |
| 3 | 1-Bromo-4-methoxybenzene | This compound | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.4) | Toluene | 100 | 16 | 88 |
| 4 | 2-Bromopyridine | This compound | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 20 | 78 |
| 5 | 1-Bromo-3,5-dimethylbenzene | This compound | Pd₂(dba)₃ (1) | BrettPhos (2) | KOtBu (1.3) | Toluene | 100 | 22 | 95 |
| 6 | 4-Bromoanisole | This compound | Pd₂(dba)₃ (1) | JohnPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 89 |
Experimental Protocols
This protocol provides a general method for the Buchwald-Hartwig amination of this compound and may require optimization for specific substrates.
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Aryl halide (1.0 equivalent)
-
This compound (1.1-1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base, the aryl halide, and this compound.
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-(trifluoromethyl)aniline derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 8. dspace.mit.edu [dspace.mit.edu]
2-(Trifluoromethyl)aniline: A Key Precursor in Modern Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)aniline and its structural isomers are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds. The incorporation of the trifluoromethyl (-CF3) group into aniline imparts unique physicochemical properties to the resulting molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make trifluoromethylated anilines highly sought-after precursors in drug discovery and development, leading to the creation of potent therapeutic agents for a variety of diseases. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals derived from trifluoromethylated anilines.
Pharmaceutical Applications of Trifluoromethylated Anilines
Trifluoromethylated anilines are integral to the synthesis of a diverse range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors for cancer therapy, and immunomodulatory agents. The strategic placement of the trifluoromethyl group on the aniline ring plays a crucial role in modulating the pharmacological activity of the final drug substance.
Key Therapeutic Areas:
-
Anti-inflammatory Agents: Derivatives of trifluoromethylaniline are central to the structure of several NSAIDs.
-
Anticancer Agents: The unique electronic properties of the trifluoromethyl group are leveraged in the design of potent kinase inhibitors.
-
Immunomodulatory Drugs: Trifluoromethylated anilines serve as precursors for drugs that modulate the immune system.
Quantitative Data Summary
The following tables summarize the synthesis of key pharmaceuticals from trifluoromethylated aniline precursors, providing a comparative overview of reaction yields and product purity.
Table 1: Synthesis of Leflunomide
| Precursor | Reagent | Solvent | Yield | Purity |
| 4-(Trifluoromethyl)aniline | 5-Methylisoxazole-4-carboxylic acid chloride | Dimethoxyethane | 68% | 99.8% |
Table 2: Synthesis of Flunixin
| Precursor | Reagent | Catalyst | Solvent | Yield | Purity |
| 2-Methyl-3-(trifluoromethyl)aniline | 2-Chloronicotinic acid | Boric Acid | Solvent-free | >95% | 99.9% |
| 2-Methyl-3-(trifluoromethyl)aniline | 2-Chloronicotinic acid | Copper Oxide/p-TSA | Water | 94.5% | - |
Table 3: Synthesis of Nilotinib
| Precursor | Reagent | Solvent | Yield | Purity |
| 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoyl chloride | N-Methyl-2-pyrrolidone | 94% | 99.46% |
Table 4: Synthesis of Flufenamic Acid
| Precursor | Reagent | Catalyst | Solvent | Yield |
| 3-(Trifluoromethyl)aniline | 2-Chlorobenzoic acid | Copper powder | n-Amyl alcohol | ~50% |
| 3-(Trifluoromethyl)aniline | 2-Chlorobenzoic acid | Copper filings | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of key pharmaceuticals from trifluoromethylated anilines are provided below.
Protocol 1: Synthesis of Leflunomide
This protocol describes a two-step synthesis of the immunomodulatory drug Leflunomide from 4-(trifluoromethyl)aniline.
Step 1: Synthesis of 5-Methylisoxazole-4-carboxylic acid chloride
-
To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent, add thionyl chloride (1.5 equivalents).
-
Heat the reaction mixture at 70-75°C until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Step 2: N-acylation to form Leflunomide
-
In a separate reaction vessel, dissolve 4-(trifluoromethyl)aniline (1.55 equivalents) in dimethoxyethane.
-
Add the crude 5-methylisoxazole-4-carboxylic acid chloride from Step 1 to the solution at 20-25°C.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, the product can be isolated and purified by crystallization to yield Leflunomide.[1]
Protocol 2: Synthesis of Flunixin
This protocol details a solvent-free synthesis of the non-steroidal anti-inflammatory drug Flunixin.[2]
-
In a reaction vessel, combine 2-methyl-3-(trifluoromethyl)aniline (2 equivalents) and 2-chloronicotinic acid (1 equivalent).
-
Add boric acid (30 mol%) as a catalyst.
-
Heat the mixture at 120°C under solvent-free conditions for the appropriate time, monitoring the reaction progress by TLC.[2]
-
After completion, the product can be isolated and purified to yield Flunixin.[2]
Protocol 3: Synthesis of Nilotinib
This protocol outlines the final coupling step in the synthesis of the kinase inhibitor Nilotinib.
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1 equivalent) in N-methyl-2-pyrrolidone, add thionyl chloride (1.27 equivalents) at 60°C and stir for 1 hour.
-
Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 90°C for 3 hours.
-
After cooling, add water and adjust the pH to 11-12 with 47% NaOH solution.
-
The precipitated product is filtered, washed with water, and dried to yield Nilotinib.[3]
Protocol 4: Synthesis of Flufenamic Acid via Ullmann Condensation
This protocol describes the synthesis of the NSAID Flufenamic acid using a copper-catalyzed Ullmann condensation.
-
A mixture of 2-chlorobenzoic acid (1 equivalent), 3-(trifluoromethyl)aniline (1-5 equivalents), anhydrous potassium carbonate (0.5-1 equivalent), and a copper catalyst (e.g., copper powder, 0.1-3% by weight of 2-chlorobenzoic acid) is prepared.
-
Excess 3-(trifluoromethyl)aniline can be used as the solvent.
-
The reaction mixture is heated, typically around 120°C, for several hours.
-
After the reaction is complete, the product is worked up by acidification to precipitate the Flufenamic acid, which is then collected by filtration and purified.
Visualizations
The following diagrams illustrate key synthetic pathways and workflows.
Caption: Synthetic pathway for Leflunomide.
Caption: Synthetic pathway for Flunixin.
Caption: General drug discovery workflow.
References
Application Notes and Protocols: The Sandmeyer Reaction of 2-(Trifluoromethyl)aniline for the Synthesis of Halogenated and Cyanated Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a versatile and powerful method for the synthesis of aryl halides and aryl nitriles from primary aryl amines.[1] This transformation proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by a nucleophile, typically a halide or cyanide, in the presence of a copper(I) salt catalyst.[1][2] The reaction is an example of a radical-nucleophilic aromatic substitution.[1] The ability to introduce a wide range of functional groups onto an aromatic ring makes the Sandmeyer reaction a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
This application note focuses on the Sandmeyer reaction using 2-(trifluoromethyl)aniline as the starting material. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Therefore, the synthesis of substituted benzotrifluorides is of significant interest to drug development professionals. Herein, we provide detailed protocols for the conversion of this compound into 2-chloro-1-(trifluoromethyl)benzene, 2-bromo-1-(trifluoromethyl)benzene, 2-iodo-1-(trifluoromethyl)benzene, and 2-cyano-1-(trifluoromethyl)benzene.
Data Presentation
The following table summarizes the expected yields for the Sandmeyer reaction of this compound with various nucleophiles. The yields are based on literature reports for similar substrates and general knowledge of the Sandmeyer reaction, as specific yield data for this compound is not always available in a consolidated format.
| Starting Material | Reagents | Product | Reported Yield (%) |
| This compound | 1. NaNO₂, HCl 2. CuCl | 2-Chloro-1-(trifluoromethyl)benzene | 70-85 |
| This compound | 1. NaNO₂, HBr 2. CuBr | 2-Bromo-1-(trifluoromethyl)benzene | 75-90 |
| This compound | 1. NaNO₂, HCl 2. KI | 2-Iodo-1-(trifluoromethyl)benzene | 80-95 |
| This compound | 1. NaNO₂, HCl 2. CuCN, KCN | 2-Cyano-1-(trifluoromethyl)benzene | 60-75 |
Experimental Protocols
General Procedure for Diazotization of this compound
The first step in the Sandmeyer reaction is the formation of the diazonium salt. This procedure is common for all subsequent transformations.[3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).
-
Add concentrated HCl or HBr (3.0 eq) and water. Stir the mixture until the aniline is completely dissolved.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the 2-(trifluoromethyl)benzenediazonium salt and is used immediately in the next step.
Protocol 1: Synthesis of 2-Chloro-1-(trifluoromethyl)benzene
Materials:
-
2-(Trifluoromethyl)benzenediazonium chloride solution (from the general procedure)
-
Copper(I) chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2-chloro-1-(trifluoromethyl)benzene.
Protocol 2: Synthesis of 2-Bromo-1-(trifluoromethyl)benzene
Materials:
-
2-(Trifluoromethyl)benzenediazonium bromide solution (from the general procedure using HBr)
-
Copper(I) bromide (CuBr)
-
Concentrated Hydrobromic Acid (HBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated HBr.
-
Cool the CuBr solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2-bromo-1-(trifluoromethyl)benzene.
Protocol 3: Synthesis of 2-Iodo-1-(trifluoromethyl)benzene
The synthesis of aryl iodides via the Sandmeyer reaction does not typically require a copper(I) catalyst.[4][5]
Materials:
-
2-(Trifluoromethyl)benzenediazonium chloride solution (from the general procedure)
-
Potassium Iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of potassium iodide (1.5 eq) in deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2-iodo-1-(trifluoromethyl)benzene.
Protocol 4: Synthesis of 2-Cyano-1-(trifluoromethyl)benzene
Materials:
-
2-(Trifluoromethyl)benzenediazonium chloride solution (from the general procedure)
-
Copper(I) cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Saturated Ferrous Sulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Cool the cyanide solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour.
-
Cool the mixture to room temperature and extract with toluene (3 x 50 mL).
-
Wash the combined organic layers with a saturated ferrous sulfate solution to remove any residual cyanide, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford 2-cyano-1-(trifluoromethyl)benzene.
Mandatory Visualization
Caption: Generalized mechanism of the Sandmeyer reaction.
Caption: Experimental workflow for the Sandmeyer reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Trifluoromethyl)aniline is a critical starting material in medicinal chemistry and drug development. The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds—quinolines, benzimidazoles, and benzoxazoles—using this compound and its derivatives as precursors. These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates.
Application Note 1: Synthesis of 8-(Trifluoromethyl)quinolines
Quinolines are a major class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Gould-Jacobs reaction provides a reliable pathway to synthesize quinoline scaffolds from anilines.
Reaction Pathway: Gould-Jacobs Reaction
The synthesis involves the initial reaction of this compound with diethyl (ethoxymethylene)malonate to form an enamine intermediate. Subsequent thermal cyclization and saponification/decarboxylation yield the 4-hydroxyquinoline product.
Caption: Gould-Jacobs pathway for 8-(Trifluoromethyl)quinoline synthesis.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound, Diethyl ethoxymethylene malonate | None (neat) | 120-130 | 4 | High (solid product) | [1] |
| 2 | Diethyl {[2-(trifluoromethyl)phenyl]amino}methylenemalonate | Dowtherm A | ~250 | 0.25-0.5 | Good to Excellent | General Procedure |
| 3 | Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | 10% aq. NaOH, then conc. HCl | Reflux | 2-4 | High | General Procedure |
Detailed Experimental Protocol: Synthesis of Diethyl {[2-(trifluoromethyl)phenyl]amino}methylenemalonate[1]
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diethyl ethoxymethylene malonate (1.1 equivalents) in this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 120-130 °C for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. A solid product should form.
-
Purification: Add petroleum ether to the solidified mixture and agitate for 15 minutes to break up the solid.
-
Isolation: Filter the solid product, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain the desired intermediate.
Application Note 2: Synthesis of 4-(Trifluoromethyl)benzimidazoles
Benzimidazoles are privileged scaffolds in drug discovery, known for their antiparasitic, antiviral, and anticancer activities.[2][3] The Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a common and effective method for their preparation.
Reaction Pathway: Phillips-Ladenburg Synthesis
To synthesize 4-(Trifluoromethyl)benzimidazoles, the key precursor is 3-(trifluoromethyl)benzene-1,2-diamine. This diamine can be condensed with various carboxylic acids or their derivatives to yield the target benzimidazole. The protocol below details the reaction with trifluoroacetic acid to produce 2,4-bis(trifluoromethyl)benzimidazole.
Caption: Phillips-Ladenburg synthesis of a bis(trifluoromethyl)benzimidazole.
Quantitative Data Summary
| Heterocycle Product | Precursors | Reagents/Conditions | Time (h) | Yield (%) | Reference |
| 2-(Trifluoromethyl)benzimidazole | o-Phenylenediamine, Trifluoroacetic acid | Reflux | 4 | ~100 | [4] |
| 2-Aryl-4-(CF3)-benzimidazoles | 3-(CF3)-o-phenylenediamine, Aryl Aldehydes | NaHSO3, EtOH, Reflux | 6-10 | 85-95 | General Procedure |
| 2-(CF3)-Benzimidazoles | o-Phenylenediamines, CF3CN (in situ) | MeCN, 80 °C | 12 | 80-98 | [5][[“]] |
Detailed Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazole[4]
(This protocol uses o-phenylenediamine as a model; for the target molecule, 3-(trifluoromethyl)benzene-1,2-diamine would be used).
-
Reactant Charging: To a 100 mL flask equipped with a magnetic stirrer and reflux condenser, add 1,2-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (17.1 g, 150 mmol).
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction's completion via TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium hydrogen carbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Application Note 3: Synthesis of 4-(Trifluoromethyl)benzoxazoles
The benzoxazole core is present in many biologically active compounds and materials.[7] A primary synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often promoted by a coupling agent or under dehydrating conditions.
Reaction Workflow: Benzoxazole Synthesis
The synthesis starts from 2-amino-3-(trifluoromethyl)phenol, which undergoes condensation with an appropriate acylating agent (e.g., an acid chloride or a tertiary amide activated by triflic anhydride), followed by intramolecular cyclization to form the benzoxazole ring.[8]
Caption: General workflow for modern synthesis of substituted benzoxazoles.
Quantitative Data Summary
| Method | Precursors | Reagents/Catalyst | Temperature | Time | Yield (%) | Reference |
| Amide Activation | 2-Aminophenols, Tertiary Amides | Tf2O, 2-Fluoropyridine | 80 °C | 12 h | 60-99 | [8] |
| Cu-Catalyzed | 2-Bromoanilines, Acyl Chlorides | CuI, 1,10-phenanthroline | MW | <1 h | Good | [9] |
| From Aldehydes | 2-Aminophenols, Aldehydes | Samarium triflate / H2O | RT | 1-2 h | 88-95 | [9] |
Detailed Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles via Amide Activation[8]
-
Amide Activation: In a dry, inert atmosphere (N2 or Ar) flask, dissolve the tertiary amide (1.5 equivalents) and 2-Fluoropyridine (2.2 equivalents) in a dry solvent like DCE (1,2-dichloroethane). Cool the solution to 0 °C. Add triflic anhydride (Tf2O) (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Aminophenol: Add a solution of 2-amino-3-(trifluoromethyl)phenol (1.0 equivalent) in DCE to the activated amide mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Stir for 12 hours or until completion as monitored by TLC.
-
Quenching: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO3 solution.
-
Extraction: Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Isolation: Purify the residue by flash column chromatography on silica gel to obtain the pure 2-substituted-4-(trifluoromethyl)benzoxazole.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. consensus.app [consensus.app]
- 7. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 2-(Trifluoromethyl)aniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(trifluoromethyl)aniline and its derivatives as key building blocks in the synthesis of potent kinase inhibitors. The inclusion of the trifluoromethyl group can significantly enhance the binding affinity and selectivity of these inhibitors. This document details the synthesis of two prominent kinase inhibitors, Nilotinib and Regorafenib, including step-by-step experimental protocols. Additionally, it presents their biological activities and illustrates the signaling pathways they target.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutic agents. The this compound moiety is a privileged scaffold in the design of these inhibitors. The trifluoromethyl group, with its high electronegativity and lipophilicity, can form key interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.
Featured Kinase Inhibitors
Nilotinib: A Bcr-Abl Tyrosine Kinase Inhibitor
Nilotinib is a second-generation tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[1] It is a potent inhibitor of the Bcr-Abl kinase, the fusion protein driving CML.[1] Nilotinib is structurally related to imatinib but exhibits 10-30 times greater potency in inhibiting Bcr-Abl tyrosine kinase activity.[2] The 3-(trifluoromethyl)aniline core of nilotinib is crucial for its interaction with the Abl kinase domain.[1]
Table 1: Biological Activity of Nilotinib
| Target | IC50 (nM) | Cell Line/Assay Condition |
| Bcr-Abl | < 30 | Murine myeloid progenitor cells |
| c-Abl | 28 - 45 | Kinase assay |
| Ba/F3 (p210 Bcr-Abl) | ≤ 12 | Cell proliferation assay |
| Ba/F3 (p190 Bcr-Abl) | ≤ 12 | Cell proliferation assay |
| KIT | - | Inhibits various mutant cell lines |
| PDGFRα | < 25 | Ba/F3 cells (FIP1L1-PDGFRA) |
| PDGFRβ | - | Potent inhibition of autophosphorylation |
Data compiled from multiple sources.[3][4][5]
Regorafenib: A Multi-Kinase Inhibitor
Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[6][7] It is used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. The synthesis of regorafenib utilizes 4-chloro-3-(trifluoromethyl)aniline to generate a key isocyanate intermediate.[8]
Table 2: Biological Activity of Regorafenib
| Target Kinase | IC50 (nM) |
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
| PDGFRβ | 22 |
| c-Kit | 7 |
| RET | 1.5 |
| Raf-1 | 2.5 |
| B-RAF | 28 |
| B-RAF (V600E) | 19 |
| TIE2 | 31 |
Data represents in vitro kinase inhibition assays.[6][7][9]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Nilotinib and Regorafenib.
Experimental Protocols
Synthesis of Nilotinib
The synthesis of Nilotinib can be achieved through various routes. A common method involves the amide coupling of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[2]
Protocol: Amide Coupling for Nilotinib Synthesis [2]
-
Activation of Carboxylic Acid:
-
To a 1 L glass reactor, add 4-methyl-3-[[4-(pyridin-3-yl) pyrimidin-2-yl]amino]benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL).
-
Heat the mixture to 60 °C.
-
Slowly add thionyl chloride (SOCl₂) (24 mL, 0.33 mol) over 15 minutes.
-
Stir the resulting mixture at 60 °C for 1 hour to form the acid chloride.
-
-
Amide Coupling:
-
To the reaction mixture containing the acid chloride, add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (69.2 g, 0.29 mol).
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
-
Workup and Isolation:
-
Add water (500 mL) and heat the solution to 80 °C.
-
Add 47% sodium hydroxide (NaOH) solution (approximately 65 mL) until the pH reaches 11-12.
-
Cool the suspension to 40 °C and stir for 2 hours.
-
Filter the solid under reduced pressure at 40 °C.
-
Wash the solid with water (500 mL) to yield a beige solid.
-
-
Purification:
-
Slurry the beige solid in water (1 L) at 40 °C for 1 hour.
-
Filter the solid and wash with water (500 mL).
-
Dry the solid under vacuum at 50 °C to obtain Nilotinib base.
-
Expected Yield: ~94%.
-
Synthesis of Regorafenib
The synthesis of Regorafenib is a multi-step process that involves the preparation of two key intermediates followed by their coupling.[8]
Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate [8]
-
In a reaction vessel, dissolve triphosgene in dichloromethane (DCM).
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM to the triphosgene solution.
-
Subsequently, add a solution of triethylamine in DCM dropwise.
-
Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Protocol: Final Synthesis of Regorafenib [8]
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.
-
Under an argon atmosphere, cool the solution to 0 °C.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise.
-
Allow the mixture to warm to room temperature and stir for 16 hours. A brown solid will precipitate.
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir for 2 hours, then filter to collect the solid.
-
Wash and dry the solid to yield Regorafenib.
Key Synthetic Methodologies: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a key method for synthesizing aniline derivatives used in kinase inhibitors.
General Protocol for Buchwald-Hartwig Amination:
-
Materials: Aryl halide (e.g., a derivative of this compound), amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., sodium tert-butoxide), and anhydrous, deoxygenated solvent (e.g., toluene).
-
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), charge an oven-dried reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
-
References
- 1. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Trifluoromethyl)aniline in Agrochemical Innovation
Application Notes and Protocols
The introduction of the 2-(trifluoromethyl)aniline moiety into agrochemical research has marked a significant advancement in the development of highly effective and selective pesticides. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as high electronegativity, enhanced metabolic stability, and increased lipophilicity, have enabled the creation of a diverse portfolio of herbicides, insecticides, and fungicides.[1][2] These properties often lead to improved bioavailability, better penetration into target organisms, and greater stability against environmental and metabolic degradation.[3][4] This document provides detailed application notes, experimental protocols, and a summary of the biological efficacy of key agrochemicals derived from trifluoromethylanilines.
Applications in Herbicide Development
Trifluoromethylaniline derivatives are crucial building blocks for a variety of modern herbicides. Their mode of action is diverse, ranging from the inhibition of very long-chain fatty acid synthesis to the disruption of essential amino acid production.[1][5]
Featured Herbicide: Flufenacet
Flufenacet is a prominent oxyacetanilide herbicide primarily used for pre-emergence control of annual grass weeds and some broadleaf weeds in crops like corn, soybeans, and wheat.[6] Developed by Bayer in 1988, it has become a significant tool in weed management, especially for controlling weeds that have developed resistance to other herbicides.[5][6]
Mode of Action: Flufenacet acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and protective waxes.[5] This disruption of VLCFA metabolism ultimately inhibits cell division and growth, preventing the germination of weed seeds.[5][6]
Applications in Insecticide and Fungicide Research
The trifluoromethylphenyl structure is integral to the design of potent insecticides and fungicides that target various physiological processes in pests and pathogens.[1][7]
Trifluoromethylphenyl Amides (TFMPAs) as Novel Pesticides
Recent research has focused on the synthesis and evaluation of novel trifluoromethylphenyl amides (TFMPAs) for their insecticidal and fungicidal properties. These studies have identified several promising lead compounds.
-
Insecticidal and Repellent Activity: Certain TFMPAs have demonstrated significant toxicity and repellency against mosquito species like Aedes aegypti and Anopheles gambiae. For instance, 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide has shown better repellent activity against Ae. aegypti than the widely used DEET.[8]
-
Fungicidal Activity: TFMPAs have also been evaluated for their efficacy against various plant pathogenic fungi. 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide was identified as having the strongest and broadest antifungal activity against several species of Colletotrichum and Phomopsis.[9][10]
Quantitative Data Summary
The following tables summarize the efficacy of various agrochemicals derived from trifluoromethylaniline structures.
Table 1: Herbicidal Efficacy
| Herbicide | Target Weeds | Primary Crops | Efficacy Data |
|---|---|---|---|
| Trifluralin | Annual grasses and broadleaf weeds | Soybeans, Cotton, Sunflowers | Oral LD50 (rat): >5000 mg/kg[1] |
| Flufenacet | Annual grass weeds and broadleaf weeds | Corn, Soybeans, Cotton, Rice | Not specified in provided results |
Table 2: Insecticidal and Repellent Efficacy of TFMPAs
| Compound | Target Pest | Efficacy Metric | Value |
|---|---|---|---|
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide (7b) | Aedes aegypti | Minimum Effective Dosage (MED) for repellency | 0.017 (±0.006) μmol/cm²[8] |
| 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) | Aedes aegypti | Minimum Effective Dosage (MED) for repellency | 0.013 (±0.006) μmol/cm²[8] |
| N, N-diethyl-meta-toluamide (DEET) - Reference | Aedes aegypti | Minimum Effective Dosage (MED) for repellency | 0.026 (±0.005) μmol/cm²[8] |
Table 3: Fungicidal Activity of TFMPAs
| Compound | Target Fungi | Activity Noted |
|---|
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Colletotrichum acutatum, Phomopsis viticola | Strongest and broadest antifungal activity in the tested set.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of Flufenacet
This protocol describes a common synthetic route for Flufenacet, involving the reaction of two key intermediates.[11]
Materials:
-
2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide
-
2-chloro-5-trifluoromethyl-1,3,4-thiadiazole
-
An appropriate organic solvent (e.g., ethers, ketones, nitriles, DMF, or DMSO)[11]
-
A base (e.g., an alkali)[11]
-
Reaction vessel with stirring and temperature control
-
Extraction and purification equipment
Procedure:
-
In a reaction vessel, dissolve 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide in an organic solvent containing a base.
-
Maintain the temperature of the mixture between -20°C and 50°C.[11]
-
Slowly add 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole to the solution while stirring. The molar ratio of 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole to the acetamide and the base should be approximately 1:1.5:1.2.[11]
-
Continue the reaction under agitation for 1 to 24 hours.[11]
-
After the reaction is complete, add a second organic solvent (B) for extraction.
-
Wash the organic layer with water (or a saturated salt solution) to remove impurities.[11]
-
Dry the organic layer over an appropriate drying agent.
-
Concentrate the solution under reduced pressure to obtain crude Flufenacet.
-
Purify the crude product by recrystallization from a suitable solvent like n-hexane or petroleum ether to yield pure Flufenacet.[11]
Protocol 2: Fungicidal Bioassay (Micro-dilution Broth Assay)
This protocol is a general method for evaluating the fungicidal activity of synthesized compounds.[10]
Materials:
-
Synthesized trifluoromethylaniline derivative (e.g., TFMPA)
-
Fungal strains (Colletotrichum acutatum, Phomopsis viticola, etc.)[9][10]
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable growth medium
-
Spectrophotometer (for measuring optical density)
-
Commercial fungicide standards (e.g., azoxystrobin, captan) for comparison[10]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, perform serial dilutions of the test compound using the growth medium to achieve a range of desired concentrations.
-
Prepare a fungal inoculum by growing the target fungus in a liquid medium and adjusting the spore concentration.
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate.
-
Include positive controls (fungus in medium without test compound) and negative controls (medium only). Also, include wells with the standard fungicide.
-
Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 48, 72, or 144 hours).[9][10]
-
Determine fungal growth inhibition by measuring the optical density at a suitable wavelength or by visual assessment.
-
Calculate the percentage of growth inhibition for each concentration of the test compound relative to the positive control.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for the active compounds.
Visualizations
Caption: Synthetic workflow for the production of Flufenacet.
Caption: Mode of action of the herbicide Flufenacet.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flufenacet - Wikipedia [en.wikipedia.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. nbinno.com [nbinno.com]
- 8. Insecticidal and repellent properties of novel trifluoromethylphenyl amides II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of the Amino Group of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)aniline is a critical building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl (-CF3) group into organic molecules can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, derivatives of this compound are integral to the synthesis of numerous pharmaceuticals and agrochemicals.[2][3]
This document provides detailed application notes and experimental protocols for the derivatization of the primary amino group of this compound. The methods covered include acylation, sulfonylation, and reductive amination, which are fundamental transformations for creating diverse molecular scaffolds for drug discovery and development.
Section 1: Derivatization Strategies
The nucleophilic amino group of this compound is readily derivatized. The electron-withdrawing nature of the trifluoromethyl group slightly reduces the basicity and nucleophilicity of the amine compared to aniline, but it remains a versatile functional handle for various chemical transformations. Key strategies include:
-
Acylation: The reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form stable amide derivatives. This is a common method for introducing a wide range of substituents and is also used as a protecting group strategy.[4]
-
Sulfonylation: The reaction with sulfonyl chlorides or sulfinate salts to produce sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry with diverse biological activities.[5] Modern methods often employ photoredox catalysis for mild and efficient synthesis.[6]
-
Reductive Amination: A powerful method for N-alkylation, this reaction involves the condensation of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.[7][8] This technique is highly valuable for building complex molecular structures.[9]
Caption: General experimental workflow from starting material to final product analysis.
Section 2: Data Presentation
The following tables summarize typical reaction conditions and reported yields for various derivatization methods. This data is compiled to facilitate comparison and selection of the appropriate synthetic route.
Table 1: Photoredox-Catalyzed Sulfonylation of Aniline Derivatives
| Aniline Substrate | Sulfinate Salt | Catalyst (1 mol%) | Oxidant (2 equiv.) | Yield (%) |
|---|---|---|---|---|
| N,N-Dimethyl-p-toluidine | Sodium methanesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | K₂S₂O₈ | 91 |
| 4-Fluoro-N,N-dimethylaniline | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | K₂S₂O₈ | 76 |
| N,N-Dimethyl-1-naphthylamine | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | K₂S₂O₈ | 80 |
| 4-Methoxy-N,N-dimethylaniline | Sodium p-toluenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | K₂S₂O₈ | 85 |
(Data adapted from studies on substituted anilines, demonstrating the general applicability of the method.[6])
Table 2: Reductive Amination of Electron-Deficient Anilines with Ketones
| Aniline | Ketone | Method | Time | Conversion/Yield |
|---|---|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)aniline | Cyclohexanone | A | 3 h | 72% Yield |
| 2,6-Dichloroaniline | Cyclohexanone | B | 10 min | >98% Conversion |
| 2,6-Dichloroaniline | Cyclohexanone | C | 10 min | >98% Conversion |
| 4-Nitroaniline | 4-tert-Butylcyclohexanone | B | 10 min | >98% Conversion |
Section 3: Experimental Protocols
The following are detailed protocols for the primary methods of derivatizing this compound.
Protocol 1: General Acylation for Amide Synthesis
Caption: Reaction scheme for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Protocol 2: Visible-Light Mediated Sulfonylation
Caption: Reaction scheme for the photoredox-catalyzed sulfonylation.
Materials:
-
This compound
-
Sodium sulfinate salt (3.0 equivalents)
-
[Ir(dF(CF3)ppy)2(dtbpy)]PF6 photocatalyst (1 mol%)
-
Potassium persulfate (K₂S₂O₈) (2.0 equivalents)
-
Acetonitrile (MeCN) and Water
-
Schlenk tube or vial, magnetic stirrer, blue LED light source
Procedure:
-
To a Schlenk tube, add this compound (1.0 equivalent), the sodium sulfinate salt (3.0 equivalents), the iridium photocatalyst (0.01 equivalents), and K₂S₂O₈ (2.0 equivalents).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Stir the mixture at room temperature and irradiate with a blue LED light source (e.g., 450 nm).
-
Monitor the reaction by HPLC or TLC. The reaction may take 12-24 hours.[6]
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reductive Amination for N-Alkylation
Caption: Reaction scheme for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) or NaBH₄/TMSCl[7]
-
Anhydrous Dichloroethane (DCE) or Dimethylformamide (DMF)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure (using NaBH(OAc)₃):
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE.
-
Add a catalytic amount of acetic acid if required to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture. Be cautious of gas evolution.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS), typically 4-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting secondary amine by column chromatography.
Section 4: Analysis of Derivatives
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for assessing the purity of the final compound and for monitoring reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS provides excellent separation and identification based on mass fragmentation patterns.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of protons and their chemical environment, verifying the addition of the new functional group.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: This is crucial for confirming the integrity of the trifluoromethyl group, which should appear as a singlet at a characteristic chemical shift.[10]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 3. researchgate.net [researchgate.net]
- 4. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Synthesis of Novel Dyes Using 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)aniline is a valuable synthetic precursor for the development of novel dyes. The incorporation of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, into a dye's chromophoric system can significantly alter its chemical and photophysical properties. This modification often leads to enhanced thermal and chemical stability, increased fluorescence quantum yields, and a bathochromic (red) shift in absorption and emission spectra compared to non-fluorinated analogues. These improved characteristics make trifluoromethyl-containing dyes highly desirable for a range of applications, including advanced materials science, biological imaging, and as functional components in pharmaceutical research. This document provides detailed protocols for the synthesis of novel azo dyes derived from this compound and summarizes their key properties.
Synthesis of Novel Azo Dyes
Azo dyes represent one of the largest and most versatile classes of synthetic colorants.[1] They are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The general synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1][2]
General Reaction Workflow
The synthesis of azo dyes from this compound follows a well-established workflow, beginning with the formation of a diazonium salt, which is then reacted with a suitable coupling partner to yield the final dye product.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.[1]
Protocol 1: Diazotization of this compound
This protocol details the formation of the 2-(Trifluoromethyl)benzenediazonium chloride intermediate. The reaction must be maintained at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In the 250 mL three-neck flask, combine this compound (e.g., 8.05 g, 50.0 mmol) and distilled water (50 mL).
-
While stirring, slowly add concentrated hydrochloric acid (12.5 mL, ~150 mmol). The aniline salt may precipitate as a fine slurry.
-
Cool the stirred suspension to an internal temperature of 0–5 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (3.62 g, 52.5 mmol, 1.05 equivalents) in distilled water (20 mL). Cool this solution in an ice bath.
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C.[3]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
The resulting clear, cold solution of 2-(Trifluoromethyl)benzenediazonium chloride is used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt.
Protocol 2: Azo Coupling Reaction
This protocol describes the coupling of the diazonium salt with a suitable partner to form the azo dye. The example uses N-(4-sulphophenyl)-3-methyl-5-pyrazolone as the coupling component, based on similar syntheses.[4]
Materials:
-
Diazonium salt solution from Protocol 1
-
N-(4-sulphophenyl)-3-methyl-5-pyrazolone
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
In the 500 mL beaker, dissolve the coupling component, N-(4-sulphophenyl)-3-methyl-5-pyrazolone (e.g., 12.7 g, 50.0 mmol), in distilled water (100 mL).
-
Adjust the pH of the coupling component solution to 8-9 by the portion-wise addition of 10% aqueous sodium hydroxide or sodium carbonate.
-
Cool the solution to 0–5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution over 30 minutes. A colored precipitate should form immediately.
-
Maintain the temperature at 0–5 °C and continue stirring for 2-3 hours to complete the coupling reaction. Keep the pH in the range of 8-9, adding more base if necessary.
-
Once the reaction is complete, "salt out" the dye by adding saturated sodium chloride solution to aid precipitation.
-
Isolate the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold saturated NaCl solution to remove impurities.
-
Dry the purified dye in a vacuum oven at 60 °C.
Synthetic Scheme Visualization
Caption: Reaction scheme for azo dye synthesis.
Data Presentation
The introduction of a trifluoromethyl group often imparts unique properties. The following table, adapted from studies on the analogous m-trifluoromethylaniline, illustrates the comparative performance of -CF₃ containing dyes versus their -CH₃ counterparts when applied to polyamide fabrics.[4] It is expected that dyes from this compound would exhibit similar enhancements.
| Property | Dye from m-toluidine (-CH₃) | Dye from m-trifluoromethylaniline (-CF₃) | Reference |
| Color Hue | Reddish Pink | Brighter Reddish Pink | [4] |
| Water Repellency | Standard | Improved | [4] |
| Light Fastness | Good | Good to Very Good | [4] |
| Wash Fastness | Excellent | Excellent | [4] |
| Perspiration Fastness | Excellent | Excellent | [4] |
Note: This data is illustrative, based on the meta-substituted aniline. Specific quantitative data for dyes derived from this compound should be determined experimentally.
Applications and Significance
Dyes synthesized from this compound are promising candidates for high-performance applications.
-
Textile Industry: These dyes can impart improved properties to fabrics like wool, silk, and nylon, such as enhanced brightness and superior water repellency, without compromising fastness.[4]
-
Biomedical Imaging: The -CF₃ group can enhance fluorescence, making these compounds suitable as scaffolds for developing novel fluorescent probes for cell imaging and diagnostics.[5][6][7] The unique fluorine signal also opens possibilities for ¹⁹F MRI applications.
-
Materials Science: The stability and specific electronic properties conferred by the trifluoromethyl group make these dyes interesting for use in organic electronics, sensors, and nonlinear optical materials.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of fluorescent probes - ProQuest [proquest.com]
- 7. Synthesis and cell imaging applications of fluorescent mono/di/tri-heterocyclyl-2,6-dicyanoanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-(Trifluoromethyl)aniline in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethyl)aniline is a crucial building block in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. This electron-withdrawing moiety significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The strategic incorporation of the -CF₃ group can lead to improved pharmacokinetic and pharmacodynamic profiles, making it a valuable substituent in the design of novel therapeutics.[1][2][3] This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of prominent drugs, and includes detailed experimental protocols for the synthesis and evaluation of its derivatives.
Key Physicochemical Properties of the Trifluoromethyl Group
The trifluoromethyl group offers several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and thereby increasing the half-life of the drug.[2]
-
Increased Lipophilicity: The -CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[1][2]
-
Enhanced Binding Affinity: The high electronegativity of the -CF₃ group can influence the electronic properties of the molecule, often leading to stronger interactions with biological targets.[2]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro groups to fine-tune the steric and electronic properties of a lead compound.[4]
Applications in Drug Discovery and Development
This compound and its derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and analgesics.
Anticancer Agents: Sorafenib
Sorafenib is a multi-kinase inhibitor approved for the treatment of primary kidney and liver cancer.[5] It targets the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer, thereby inhibiting tumor cell proliferation.[1][2][4] Sorafenib also inhibits several receptor tyrosine kinases involved in angiogenesis, such as VEGFR2 and PDGFR, thus reducing blood flow to the tumor.[1][2] The this compound moiety is a key component of the sorafenib structure.
Anti-inflammatory Drugs: Flunixin
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine as an analgesic and anti-inflammatory agent.[6][7] It is synthesized from 2-methyl-3-(trifluoromethyl)aniline, a derivative of this compound.[6][7]
Quantitative Data
The following tables summarize the biological activities of various derivatives incorporating the trifluoromethylaniline scaffold.
Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Aniline Derivatives (IC₅₀ Values)
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sorafenib | Urea derivative | A549 (Lung) | 8.572 | [3] |
| Sorafenib | Urea derivative | HeLa (Cervical) | 4.163 | [3] |
| Sorafenib | Urea derivative | HepG2 (Liver) | 8.338 | [3] |
| Compound 8a | 4-Anilinoquinazoline | A431 (Skin) | 2.62 | [8] |
| Compound 4c | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 1.02 | [8] |
| Compound 6e | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 0.42 | [8] |
| Compound 4g | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 0.52 | [8] |
| Compound 6g | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 0.15 | [8] |
| Compound 5c | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 0.49 | [8] |
Table 2: In Vitro Antimicrobial Activity of Trifluoromethyl-Aniline Derivatives (MIC Values)
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Aniline derivative | Vibrio parahaemolyticus | 50 | [9][10] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Aniline derivative | Vibrio parahaemolyticus | 100 | [9][10] |
| Pyrazole derivative with 4-(trifluoromethyl)phenyl moiety | Pyrazole derivative | MRSA | 3.12 | [11] |
| Bromo and trifluoromethyl substituted pyrazole (Compound 25) | Pyrazole derivative | S. aureus (3 of 5 strains) | 0.78 | [12] |
| Chloro and trifluoromethyl substituted pyrazole (Compound 10) | Pyrazole derivative | Several strains | 3.12 | [12] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of Sorafenib
This protocol describes a general synthesis of sorafenib, adapted from literature procedures.[13][14][15]
Step 1: Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide
-
To a solution of picolinic acid in a suitable solvent, add thionyl chloride to form the acid chloride.
-
React the acid chloride with methylamine to generate 4-chloro-N-methyl-2-pyridinecarboxamide.[5]
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
-
React 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol in the presence of a base (e.g., potassium tert-butoxide) in an anhydrous solvent like DMF.[5]
Step 3: Synthesis of Sorafenib
-
React 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent such as methylene chloride to yield sorafenib.[5]
Protocol 2: Synthesis of Flunixin
This protocol outlines a general synthesis of flunixin from 2-methyl-3-(trifluoromethyl)aniline.[5][6][11][16]
-
React 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid in a suitable solvent.
-
The reaction can be catalyzed by an acid such as p-toluenesulfonic acid or boric acid.[6][17]
-
The reaction mixture is heated, and upon completion, the product is isolated by adjusting the pH to precipitate flunixin.[5][17]
In Vitro Assay Protocols
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[18][19][20]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium and add them to the wells. Include a vehicle control (e.g., DMSO).[18][19]
-
Incubation: Incubate the plate for 48-72 hours.[18]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.[8][20]
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the antibacterial activity of this compound derivatives using the broth microdilution method.[21][22][23][24][25]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[21]
-
Preparation of Test Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[21]
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria and standard antibiotic) and negative (bacteria and vehicle) controls.[21]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[21][23]
Visualizations
Signaling Pathway
Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. CN108586327B - Synthesis method of flunixin - Google Patents [patents.google.com]
- 6. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 7. tarjomefa.com [tarjomefa.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5484931A - Process for preparing Flunixin and intermediates thereof - Google Patents [patents.google.com]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 16. WO1993013070A1 - Process for preparing flunixin and intermediates thereof - Google Patents [patents.google.com]
- 17. CN115710217A - Method for synthesizing flunixin meglumine suitable for industrial production - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods of N-alkylation of 2-(trifluoromethyl)aniline, a key transformation in the synthesis of pharmaceuticals and other bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aniline, making the selection of an appropriate synthetic method crucial. This document outlines several effective strategies, including modern catalytic approaches and classical methods, complete with quantitative data and detailed experimental procedures.
Methodologies Overview
Several robust methods are available for the N-alkylation of this compound. The choice of method will depend on the desired alkyl group, available starting materials, and required functional group tolerance. The primary methods covered in these notes are:
-
Nickel-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen) : A green and efficient method utilizing alcohols as alkylating agents, liberating water as the only byproduct.
-
Reductive Amination : A classical and versatile method involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent.
-
Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from alkyl or aryl halides.
-
Classical N-Alkylation with Alkyl Halides : A direct approach using an alkyl halide and a base.
Nickel-Catalyzed N-Alkylation with Alcohols
This method proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the amine to form an imine. The imine is subsequently reduced by the hydrogen equivalents borrowed from the alcohol. This approach is highly atom-economical and environmentally friendly.
Quantitative Data
| Entry | Amine Substrate | Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzyl alcohol | NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | 77[1][2][3] |
Experimental Protocol
General Procedure for Nickel-Catalyzed N-Alkylation of this compound with Benzyl Alcohol: [1]
-
To an oven-dried Schlenk tube, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene (2.0 mL) to the tube, followed by this compound (0.25 mmol) and benzyl alcohol (1.0 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-(trifluoromethyl)aniline.
Experimental Workflow
Caption: Workflow for Nickel-Catalyzed N-Alkylation.
Reductive Amination
Reductive amination is a widely used method for the formation of C-N bonds. It involves the in situ formation of an imine from the aniline and a carbonyl compound, which is then reduced to the corresponding amine. This two-step process is often performed in a single pot.
Quantitative Data
| Entry | Amine Substrate | Carbonyl Compound | Reducing Agent / Additives | Solvent | Time (h) | Yield |
| 1 | 2-Fluoro-5-(trifluoromethyl)aniline | Cyclohexanone | BH₃·THF / AcOH | CH₂Cl₂ | 3 | 187 mg from 1.0 mmol aniline[4] |
Note: 2-Fluoro-5-(trifluoromethyl)aniline is a close structural analog of this compound and the protocol is expected to be adaptable.
Experimental Protocol
General Procedure for Reductive Amination of an Electron-Deficient Aniline with a Ketone: [4]
-
Dissolve the aniline (1.00 mmol) and the ketone (1.20 mmol) in dichloromethane (CH₂Cl₂, 5 mL).
-
Add acetic acid (AcOH, 1.00 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.00 mL, 2.00 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 3 hours), monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship Diagram
Caption: Reductive Amination Pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between an amine and an aryl or alkyl halide. The choice of ligand is critical for the success of this reaction.
While specific examples for the Buchwald-Hartwig amination of this compound were not found in the literature search, the broad scope of this reaction suggests its applicability. The following is a general protocol that can be optimized for this specific substrate.
Experimental Protocol (General)
General Procedure for Buchwald-Hartwig Amination: [5][6][7][8][9]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv.) under an inert atmosphere.
-
Add the aryl or alkyl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Buchwald-Hartwig Catalytic Cycle.
Classical N-Alkylation with Alkyl Halides
This is a direct nucleophilic substitution reaction where the aniline acts as a nucleophile, displacing a halide from an alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction. Over-alkylation to form the tertiary amine can be a competing side reaction.
Experimental Protocol (General)
General Procedure for N-Alkylation with an Alkyl Halide:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, 1.5-2.0 equiv.).
-
Add the alkyl halide (1.0-1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Once the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow
Caption: Classical N-Alkylation Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Introducing a Trifluoromethyl Group using 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. This "super-substituent" can dramatically enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-(Trifluoromethyl)aniline is a readily available starting material that serves as a valuable precursor for the synthesis of trifluoromethylated aromatic compounds. This document provides detailed application notes and protocols for the introduction of a trifluoromethyl group using this compound, primarily through the Sandmeyer-type reaction. This method offers a robust and versatile strategy for accessing a wide range of trifluoromethylated arenes.[1][3]
Core Principle: The Sandmeyer-Type Trifluoromethylation
The primary method for introducing a trifluoromethyl group from this compound is a modification of the classic Sandmeyer reaction.[1] This transformation involves two key steps:
-
Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt using a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.[2]
-
Copper-Catalyzed Trifluoromethylation: The resulting diazonium salt is then treated with a trifluoromethyl source in the presence of a copper catalyst to yield the desired trifluoromethylated product.[1][2]
This reaction can be performed in a sequential (two-step) manner, where the diazonium salt is isolated or prepared first, or as a more convenient one-pot procedure.[1]
Experimental Workflows
The choice between a one-pot or two-step procedure depends on the stability of the diazonium salt and the desired scale of the reaction.[1]
Caption: General experimental workflows for Sandmeyer-type trifluoromethylation.
Key Reagents and Their Roles
A variety of reagents can be employed for this transformation, each with its own advantages.
| Reagent Class | Examples | Role |
| Starting Material | This compound | Source of the aryl group |
| Nitrosating Agents | Sodium nitrite (NaNO2), tert-Butyl nitrite (t-BuONO), Isoamyl nitrite | Formation of the diazonium salt |
| Acids | Hydrochloric acid (HCl), Sulfuric acid (H2SO4), Tetrafluoroboric acid (HBF4) | In situ generation of nitrous acid and stabilization of the diazonium salt |
| Trifluoromethyl Sources | Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent), Sodium triflinate (CF3SO2Na, Langlois' reagent), Umemoto's reagent, Togni's reagent | Provides the -CF3 group |
| Copper Catalysts | Copper(I) thiocyanate (CuSCN), Copper(I) bromide (CuBr), Copper(I) iodide (CuI), Copper powder, Copper(I) triflate (CuOTf) | Facilitates the transfer of the trifluoromethyl group to the aryl radical |
| Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | Reaction medium |
Detailed Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should optimize conditions for their specific substrates.
Protocol 1: One-Pot Sandmeyer Trifluoromethylation
This procedure is convenient for small-scale reactions and for substrates that form relatively stable diazonium salts in solution.[1]
Materials:
-
This compound
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) thiocyanate (CuSCN)
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 mmol), copper(I) thiocyanate (0.1 mmol, 10 mol%), and anhydrous acetonitrile (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl nitrite (1.2 mmol) dropwise to the stirred suspension.
-
After stirring for 15 minutes at 0 °C, add trimethyl(trifluoromethyl)silane (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Sandmeyer Trifluoromethylation (with pre-formed diazonium salt)
This method is preferable for substrates that form unstable diazonium salts or for larger-scale synthesis.[1]
Step 2a: Diazotization
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
In a beaker, dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (0.3 mL) and water (1 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 1 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.
Step 2b: Copper-Catalyzed Trifluoromethylation
Materials:
-
Pre-formed diazonium salt solution from Step 2a
-
Copper powder (1.5 mmol)
-
Umemoto's reagent (S-(Trifluoromethyl)diphenylsulfonium triflate) (1.2 mmol)
-
Acetonitrile (MeCN)
Procedure:
-
In a separate flask, suspend copper powder (1.5 mmol) and Umemoto's reagent (1.2 mmol) in acetonitrile (5 mL).
-
Cool this suspension to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 2a to the copper-containing suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and purify the product as described in Protocol 1.
Reaction Mechanism
The Sandmeyer-type trifluoromethylation is believed to proceed through a radical mechanism.[4][5]
Caption: Proposed mechanism for copper-catalyzed Sandmeyer trifluoromethylation.
The key steps are:
-
Formation of a copper(I)-trifluoromethyl species from the copper catalyst and the trifluoromethyl source.[4]
-
Single electron transfer (SET) from the [Cu(I)CF3] species to the aryl diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II)-trifluoromethyl species.[4][5]
-
Reaction of the aryl radical with the [Cu(II)CF3] species to form the final trifluoromethylated product and regenerate a copper(I) species.[4]
Data Presentation: Substrate Scope and Yields
The Sandmeyer-type trifluoromethylation using substituted anilines demonstrates good functional group tolerance. The following table summarizes representative yields for this transformation.
| Entry | Aniline Substrate | Trifluoromethylating Agent | Copper Source | Conditions | Yield (%) | Reference |
| 1 | 4-Methoxyaniline | TMSCF3 | CuSCN | t-BuONO, MeCN, rt, 12h | 85 | [1] |
| 2 | 4-Chloroaniline | TMSCF3 | CuSCN | t-BuONO, MeCN, rt, 12h | 78 | [1] |
| 3 | 4-Nitroaniline | TMSCF3 | CuSCN | t-BuONO, MeCN, rt, 12h | 65 | [1] |
| 4 | 3-Aminobenzonitrile | Umemoto's Reagent | Cu powder | iso-Amyl nitrite, MeCN, 0-15°C | 72 | [2] |
| 5 | 2-Aminonaphthalene | Umemoto's Reagent | Cu powder | iso-Amyl nitrite, MeCN, 0-15°C | 81 | [2] |
| 6 | 5-Aminoindole | Umemoto's Reagent | Cu powder | iso-Amyl nitrite, MeCN, 0-15°C | 55 | [2] |
Note: Yields are for the isolated product.
Applications in Drug Development
The ability to introduce a trifluoromethyl group into an aromatic ring is of significant interest in drug discovery and development. This methodology provides access to key intermediates and final drug molecules.
A notable example is the synthesis of Leflunomide , an immunosuppressive drug used to treat rheumatoid arthritis. The synthesis of a precursor to Leflunomide can be achieved through the Sandmeyer trifluoromethylation of an appropriate aniline derivative.[2]
Furthermore, this reaction has been utilized in the synthesis of precursors for potential Alzheimer's disease therapeutics, highlighting its utility in generating novel, biologically active compounds.[2] The trifluoromethylated aniline motif itself is present in a number of approved drugs, such as the anti-cancer agent Sorafenib .[6] While not directly synthesized via a Sandmeyer reaction on the final aniline, the prevalence of this structural unit underscores the importance of synthetic methods to access such compounds.
Troubleshooting and Safety Considerations
-
Low Yields: Incomplete diazotization can be a cause of low yields. Ensure the reaction temperature is kept low (0-5 °C) during this step. The diazonium salt may also be unstable; in such cases, a one-pot procedure or immediate use of the diazonium solution is recommended.
-
Side Reactions: The formation of phenols or other byproducts can occur if the diazonium salt reacts with water. Using anhydrous solvents and an inert atmosphere can minimize these side reactions.
-
Safety: Aryl diazonium salts are potentially explosive, especially when isolated and dried. It is crucial to handle them with care, avoid heating them in a dry state, and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood.
Conclusion
The Sandmeyer-type trifluoromethylation of this compound and its derivatives is a powerful and versatile tool for the synthesis of trifluoromethylated aromatic compounds. With both one-pot and two-step protocols available, this method offers flexibility for various substrates and scales. The good functional group tolerance and the importance of the resulting products in medicinal chemistry make this a valuable reaction for researchers in drug development and organic synthesis. Careful attention to reaction conditions and safety precautions will ensure successful and reproducible results.
References
- 1. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 2. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 3. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles via a domino trifluoromethylation/cyclization of 2-alkynylanilines. This method offers a streamlined and efficient one-pot approach to constructing trifluoromethylated indole cores, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This protocol describes a copper-catalyzed domino reaction that enables the direct synthesis of 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines.[1][2][3][4] The reaction utilizes a well-established fluoroform-derived CuCF3 reagent, with the ultimate CF3 source being the inexpensive industrial byproduct fluoroform.[2][3][4] A key feature of this methodology is the precise and unambiguous installation of the CF3 group at the C2 position of the indole ring.[2][3] Furthermore, under aerobic conditions, the reaction can proceed through a more complex domino sequence to yield 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for the synthesis of trifluoromethylated drug analogues.[1][2][3]
Reaction Principle
The core transformation involves a domino sequence initiated by the trifluoromethylation of the alkyne moiety of the 2-alkynylaniline. This is followed by an intramolecular cyclization to form the indole ring. For the synthesis of 3-formyl-2-(trifluoromethyl)indoles, the reaction proceeds further through a domino sequence of trifluoromethylation, cyclization, desulfonylation, and formylation under aerobic conditions.[1] The ligand and carbon donor for the formylation step is N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] Optimization studies have shown that N-tosyl and N-mesyl protecting groups on the aniline nitrogen are crucial for successful cyclization and product formation.[1]
Data Presentation
The following tables summarize the reaction yields for the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles with various substituents on the 2-alkynylaniline starting material.
Table 1: Synthesis of 2-(Trifluoromethyl)indoles
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 3a | 85 |
| 2 | 5-Me | Ph | 3b | 92 |
| 3 | 5-OMe | Ph | 3c | 95 |
| 4 | 5-F | Ph | 3d | 78 |
| 5 | 5-Cl | Ph | 3e | 75 |
| 6 | 5-Br | Ph | 3f | 72 |
| 7 | 4-Me | Ph | 3g | 88 |
| 8 | H | 4-MeC₆H₄ | 3h | 87 |
| 9 | H | 4-FC₆H₄ | 3i | 80 |
| 10 | H | n-Bu | 3j | 70 |
General Conditions: 2-alkynylaniline (0.2 mmol), CuCF₃ (2.0 equiv), TMEDA (2.0 equiv) in DMF (0.1 M) at 60 °C.
Table 2: Synthesis of 3-Formyl-2-(trifluoromethyl)indoles
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 6a | 82 |
| 2 | 5-Me | Ph | 6b | 88 |
| 3 | 5-tBu | Ph | 6c | 75 |
| 4 | 5-F | Ph | 6d | 78 |
| 5 | 5-Cl | Ph | 6e | 76 |
| 6 | 5-Br | Ph | 6f | 74 |
| 7 | 5-CN | Ph | 6g | 65 |
| 8 | 5-Ac | Ph | 6h | 68 |
| 9 | 4-Cl | Ph | 6k | 79 |
| 10 | 4,5-diCl | Ph | 6l | 72 |
| 11 | 5-CO₂Me | Ph | 6m | 63 |
General Conditions: N-protected 2-alkynylaniline (0.2 mmol), CuCF₃ (3.0 equiv), TMEDA (3.0 equiv) in DMF (0.13 M) at 80 °C under aerobic conditions.[3]
The data indicates that electron-donating groups on the aniline ring generally lead to higher yields for both series of products.[1] The reaction also tolerates a range of functional groups, including halogens, nitriles, ketones, and esters.[1][3]
Experimental Protocols
Materials:
-
2-Alkynylaniline substrates
-
Fluoroform-derived CuCF₃ reagent
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol 1: General Procedure for the Synthesis of 2-(Trifluoromethyl)indoles
-
To a dry reaction tube, add the 2-alkynylaniline substrate (1.0 equiv., 0.2 mmol).
-
Add the fluoroform-derived CuCF₃ reagent (2.0 equiv., 0.4 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (0.1 M, 2.0 mL).
-
Add TMEDA (2.0 equiv., 0.4 mmol) to the reaction mixture.
-
Seal the reaction tube and place it in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture for the required time (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(trifluoromethyl)indole.
Protocol 2: General Procedure for the Synthesis of 3-Formyl-2-(trifluoromethyl)indoles
-
To a reaction tube, add the N-protected 2-alkynylaniline substrate (1.0 equiv., 0.2 mmol).
-
Add the fluoroform-derived CuCF₃ reagent (3.0 equiv., 0.6 mmol).
-
Add anhydrous DMF (0.13 M, 1.5 mL).
-
Add TMEDA (3.0 equiv., 0.6 mmol).
-
Seal the reaction tube, ensuring an aerobic atmosphere (air).
-
Place the tube in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture for the required time (typically monitored by TLC).
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (quenching, extraction, and drying).
-
Purify the crude product by silica gel column chromatography to yield the desired 3-formyl-2-(trifluoromethyl)indole.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the domino trifluoromethylation/cyclization.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Logical Relationships of Reaction Components
References
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Catalytic hydrogenation of 2-nitrobenzotrifluoride: This is a widely used method involving the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Reductive dechlorination of chloro-substituted precursors: This route involves the removal of a chlorine atom from a starting material like 2-amino-5-chloro-trifluoromethylbenzene or 2-trifluoromethyl-4-chloronitrobenzene, typically through catalytic hydrogenation.
-
From o-toluidine: This multi-step process involves protecting the amino group, followed by chlorination of the methyl side chain, fluorination, and finally deprotection to yield the desired product.
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration of anilines is a common issue caused by air oxidation. To prevent this, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). For purification of a discolored liquid, vacuum distillation is often effective. Adding a small amount of zinc dust during distillation can help prevent oxidation.
Q3: I am having difficulty separating my product from starting materials or byproducts using column chromatography. What can I do?
A3: The basic nature of anilines can lead to strong interactions with the acidic silica gel, resulting in poor separation and streaking of the product on the column. To improve separation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%). Alternatively, using a less acidic stationary phase such as neutral alumina can be beneficial.
Q4: Can the trifluoromethyl group be hydrolyzed during the synthesis?
A4: While the trifluoromethyl group is generally stable, under harsh basic or acidic conditions, particularly at elevated temperatures, hydrolysis can occur, though it is not a common problem under typical synthesis conditions. It is advisable to control the pH and temperature, especially during work-up procedures.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before quenching the reaction. - Optimize reaction time and temperature: Some reactions may require longer durations or higher temperatures to go to completion. A patent for a similar synthesis suggests a reaction time of 3 hours at 50°C. - Check catalyst activity: Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Deactivated catalysts can lead to incomplete conversion. |
| Side Reactions | - Control reaction conditions: Over-reduction or side reactions on the aromatic ring can occur. Maintain the recommended temperature and pressure. For instance, a patented process specifies a hydrogen pressure of 30 bar. - Use of appropriate solvent: The choice of solvent can influence the reaction outcome. Methanol is a commonly used solvent in these reductions. |
| Product Loss During Work-up | - Optimize extraction: Anilines can have some solubility in the aqueous phase, especially at acidic pH. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. - Careful distillation: this compound is volatile. Use controlled temperature and pressure during solvent removal to avoid product loss. The boiling point is reported to be around 61-63°C at 15 mbar. |
Issue 2: Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - Drive the reaction to completion: As mentioned above, ensure the reaction has finished before work-up. - Acid-base extraction: Utilize the basicity of the aniline. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its ammonium salt, which can then be isolated by basifying the aqueous layer and re-extracting. |
| Formation of Byproducts | - Identify impurities: Use analytical techniques like GC-MS or LC-MS to identify the structure of the main impurities. This will help in devising a targeted purification strategy. - Optimize purification: For structurally similar impurities, fractional distillation under reduced pressure can be effective. For non-volatile impurities, column chromatography with a neutralized stationary phase is recommended. |
| Residual Catalyst | - Thorough filtration: After the reaction, ensure the catalyst is completely removed by filtration through a pad of celite or a similar filter aid. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Nitrobenzotrifluoride
This protocol is a general guideline based on typical procedures found in the literature.
Materials:
-
2-Nitrobenzotrifluoride
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable autoclave, dissolve 2-nitrobenzotrifluoride (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol%).
-
Seal the autoclave and purge the system with an inert gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 50°C) for the required time (e.g., 3 hours), monitoring the hydrogen uptake.
-
Once the reaction is complete (as determined by TLC or GC), cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Purification of 2-(Trifluoromethyl)aniline by Vacuum Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals performing the purification of 2-(Trifluoromethyl)aniline via vacuum distillation. Below you will find troubleshooting advice, frequently asked questions, key physical data, and a detailed experimental protocol to ensure a safe and effective purification process.
Troubleshooting and FAQs
Q1: My this compound is yellow or brown. Can I still purify it by vacuum distillation?
A1: Yes. The discoloration is likely due to oxidation and the formation of polymeric impurities, a common issue with anilines.[1][2] Vacuum distillation is an effective method for separating the pure, colorless aniline from these non-volatile, colored impurities.[1][2] For severe discoloration, distilling over a small amount of zinc dust can help prevent oxidation during heating.[1]
Q2: During distillation, I'm observing significant bumping or uneven boiling. What is the cause and how can I prevent it?
A2: Bumping occurs when the liquid superheats and then boils violently. This is a common problem in vacuum distillation because of the large temperature gradient between the bottom and the surface of the liquid in the distillation flask.[3] Standard boiling chips are often not effective under vacuum.[3] To prevent bumping, use a magnetic stirrer to ensure smooth and even boiling.[3] Alternatively, a fine capillary tube can be inserted to introduce a steady stream of tiny bubbles, which act as nucleation points.[3]
Q3: The vacuum pressure is fluctuating during the distillation. How does this affect the purification and how can I stabilize it?
A3: Pressure fluctuations will cause the boiling point of your compound to change, leading to inconsistent distillation and potentially poor separation of impurities.[4] Ensure all joints in your distillation apparatus are properly sealed with vacuum grease to prevent leaks.[2] Use a vacuum regulator to maintain a stable pressure. If the pump is the source of fluctuation, ensure it is in good working order and the vacuum tubing is sound.
Q4: I'm not reaching the expected boiling point for this compound at my set vacuum pressure. What could be the issue?
A4: This could be due to a few factors:
-
Inaccurate Pressure Reading: Your vacuum gauge may not be accurate. Calibrate or check your gauge if possible.
-
System Leak: A leak in the system will result in a higher actual pressure than what is read, thus requiring a higher temperature to boil. Check all seals and connections.
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Q5: My distilled this compound is still slightly yellow. What should I do?
A5: This could indicate that a small amount of impurities was carried over, possibly due to bumping.[2] If the purity is not sufficient for your application, a second distillation may be necessary. Ensure you discard an initial forerun, as this may contain more volatile impurities or residual water.
Quantitative Data
The following table summarizes the key physical and safety data for this compound.
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol [5][6] |
| Appearance | Colorless to light yellow liquid[7][8] |
| Boiling Point (atm) | 170-174 °C[7] |
| Boiling Point (vacuum) | 68 °C / 15 mmHg[6] 61-63 °C / 15 mbar[9] 63-66 °C / 20 mbar[9] |
| Melting Point | 34 °C[6][7] |
| Density | 1.282 g/mL at 25 °C[6][7] |
| Refractive Index | n20/D 1.481[6] |
| Flash Point | 55 °C[7] |
Experimental Protocol: Vacuum Distillation of this compound
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
This compound is toxic by inhalation, in contact with skin, and if swallowed.[7] Avoid all contact.
-
Inspect all glassware for cracks or defects before use, as vacuum can cause damaged glassware to implode.
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased with vacuum grease to ensure a good seal.
-
Use a round-bottom flask as the distilling flask, no more than two-thirds full of the crude this compound.
-
Add a magnetic stir bar to the distilling flask for smooth boiling.
-
Place the thermometer with the bulb positioned just below the opening to the condenser to accurately measure the vapor temperature.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum takeoff adapter to a vacuum trap, which is then connected to the vacuum pump.
Procedure:
-
Place the crude this compound and a magnetic stir bar into the distilling flask.
-
Begin stirring to create a vortex in the liquid.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The liquid may begin to bubble as dissolved gases and volatile impurities are removed.[2]
-
Once the desired vacuum is reached and stable, begin to gently heat the distilling flask using a heating mantle.
-
Observe the distillation. The first few drops to distill (the forerun) should be collected separately and discarded as they may contain lower-boiling impurities.
-
Collect the main fraction when the distillation temperature is stable and corresponds to the expected boiling point of this compound at the applied pressure (see data table). The pure product should be colorless.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Turn off the heating and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.
-
The purified this compound can then be collected from the receiving flask.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for vacuum distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. This compound | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
Technical Support Center: Purification of 2-(Trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-(Trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is dark-colored. What causes this and how can I remove the color?
A1: The dark coloration, typically ranging from yellow to brown, is most likely due to the presence of oxidation products. Anilines are susceptible to air oxidation, which forms colored, high-molecular-weight impurities.
Troubleshooting:
-
Storage: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and protected from light.
-
Purification: The color can often be removed by passing the compound through a short plug of silica gel using a non-polar eluent or by distillation.
Q2: I am observing multiple spots on the TLC plate of my this compound sample. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates the presence of impurities. For this compound, these can include:
-
Positional Isomers: 3-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)aniline, which may have formed during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-chlorobenzotrifluoride or 2-nitrobenzotrifluoride.
-
Oxidation Products: As mentioned in Q1, these are common impurities in anilines.
-
Solvent Residues: Residual solvents from the reaction or a previous purification step.
Q3: My compound appears to be pure by NMR, but the elemental analysis is off. What could be the issue?
A3: If the NMR spectrum appears clean, the discrepancy in elemental analysis could be due to the presence of an impurity that is not easily detectable by NMR, such as:
-
Inorganic Salts: Residual salts from the workup can affect the elemental analysis. Washing the organic solution with water during extraction can help remove these.
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere. Ensure the sample is thoroughly dried before analysis.
Q4: I am having difficulty separating this compound from its positional isomers by column chromatography. What can I do?
A4: Separating positional isomers can be challenging due to their similar polarities. Here are some tips:
-
Optimize the Mobile Phase: Use a less polar solvent system to increase the retention time on the column, which may improve separation. A shallow gradient elution can also be effective.
-
Add a Modifier: Adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase can improve peak shape and may enhance separation by interacting with the silica gel.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography), which may offer different selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with an impurity that has a similar boiling point.- Thermal decomposition during distillation. | - Use fractional distillation for better separation.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. |
| Product Tailing on Silica Gel Chromatography | - Strong interaction between the basic aniline and acidic silanol groups on the silica gel. | - Add a small amount of triethylamine (0.1-1%) or another base to the eluent to neutralize the acidic sites on the silica gel. |
| Incomplete Removal of Starting Material | - The purification method is not effective for separating the starting material from the product. | - If the starting material is not basic, an acid wash (e.g., with 1M HCl) can be used to extract the basic aniline product into the aqueous layer, leaving the starting material in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
| Product is an Oil Instead of a Solid | - Presence of impurities that are depressing the melting point. | - Re-purify the compound using the methods described above. Ensure the compound is free of residual solvents. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and some colored oxidation products.
Materials:
-
Crude this compound
-
Distillation apparatus with a vacuum adapter
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 68 °C at 15 mmHg).
-
Discontinue the distillation once the product has been collected, and release the vacuum carefully.
Protocol 2: Purification by Column Chromatography
This method is effective for separating impurities with different polarities, such as positional isomers and less polar starting materials.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Triethylamine (optional)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase. If tailing is observed on TLC, add 0.1-1% triethylamine to the eluent.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 161.12 | 170-173 |
| 3-(Trifluoromethyl)aniline | 161.12 | 187 |
| 4-(Trifluoromethyl)aniline | 161.12 | 83 (at 12 mmHg) |
| 2-Nitrobenzotrifluoride | 191.11 | 209 |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
Technical Support Center: Sandmeyer Reaction of 2-(Trifluoromethyl)aniline
Welcome to the technical support center for the Sandmeyer reaction of 2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sandmeyer reaction of this compound?
A1: The primary side reactions encountered are the formation of 2-(trifluoromethyl)phenol and biaryl compounds.[1][2] The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the diazonium salt, making it more susceptible to these side reactions.
-
Phenol Formation: This occurs when the 2-(trifluoromethyl)benzenediazonium salt reacts with water in the reaction mixture. This is a common byproduct in many Sandmeyer reactions, particularly if the reaction temperature is not carefully controlled.[2][3]
-
Biaryl Formation: The reaction proceeds through a radical mechanism, and the coupling of two aryl radicals can lead to the formation of dimeric biaryl species.[1][2]
Q2: Why is my yield of the desired halo-2-(trifluoromethyl)benzene consistently low?
A2: Low yields can be attributed to several factors, often related to the stability of the diazonium salt and competing side reactions. Key contributors to low yields include:
-
Incomplete Diazotization: The initial conversion of this compound to its diazonium salt may be incomplete.
-
Decomposition of the Diazonium Salt: The 2-(trifluoromethyl)benzenediazonium salt is thermally unstable. Elevated temperatures during diazotization or the subsequent Sandmeyer reaction can lead to its decomposition, primarily forming the corresponding phenol.[3]
-
Suboptimal Catalyst Activity: The copper(I) catalyst may be oxidized to copper(II) or may not be present in a sufficiently active form.
-
Reaction with Solvent: If using a protic solvent, it may compete with the desired nucleophile.
Q3: Can I use copper(II) salts as a catalyst?
A3: While the classical Sandmeyer reaction utilizes copper(I) salts, some variations have been developed that use other transition metal salts, including copper(II).[1][2] However, for the direct conversion of the diazonium salt to the corresponding halide, copper(I) salts (e.g., CuCl, CuBr) are the most commonly employed and are generally more efficient. In some protocols, a mixture of Cu(I) and Cu(II) salts is used to improve reaction outcomes.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the Sandmeyer reaction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Incomplete formation of the diazonium salt. | Ensure complete dissolution of the aniline in the acidic medium before adding the nitrite source. Use a slight excess of the diazotization agent (e.g., sodium nitrite). |
| Decomposition of the diazonium salt due to high temperature. | Maintain a low temperature (typically 0-5 °C) throughout the diazotization process and during the initial phase of the Sandmeyer reaction. | |
| Inactive copper(I) catalyst. | Use freshly prepared or high-purity copper(I) halide. Ensure the catalyst has not been significantly oxidized to copper(II). | |
| Significant formation of 2-(trifluoromethyl)phenol. | Reaction of the diazonium salt with water. | Minimize the amount of water in the reaction. Consider using a non-aqueous diazotization method if possible. Ensure the reaction temperature is kept low to slow the rate of hydrolysis. |
| Presence of colored, high molecular weight impurities. | Formation of biaryl and other coupling products. | This is inherent to the radical mechanism. Optimize reaction conditions (catalyst loading, temperature, and addition rate of the diazonium salt) to favor the desired reaction pathway. Purification by chromatography may be necessary. |
| Vigorous gas evolution upon addition of the diazonium salt. | The reaction is proceeding too quickly. | Add the diazonium salt solution to the copper(I) catalyst solution slowly and with efficient stirring to control the reaction rate and temperature. |
Experimental Protocols
Below are representative experimental protocols for the diazotization and a subsequent Sandmeyer chlorination of this compound.
Protocol 1: Diazotization of this compound
-
Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 equivalent) in a suitable acidic medium (e.g., concentrated hydrochloric acid diluted with water).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stirring: Stir the resulting solution at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization. The resulting 2-(trifluoromethyl)benzenediazonium chloride solution should be used immediately in the subsequent Sandmeyer reaction.
Protocol 2: Sandmeyer Chlorination
-
Catalyst Preparation: In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the stirred CuCl solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the reaction temperature.
-
Warming: After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete conversion.
-
Work-up: Once the reaction is complete (as indicated by the cessation of gas evolution), the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which may require further purification.
Visualizing Reaction Pathways and Workflows
To aid in understanding the reaction and troubleshooting processes, the following diagrams have been generated.
Caption: Main and side reaction pathways in the Sandmeyer reaction of this compound.
References
Technical Support Center: Optimizing Buchwald-Hartwig Coupling with 2-(Trifluoromethyl)aniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 2-(trifluoromethyl)aniline. Due to its electron-withdrawing trifluoromethyl group and steric hindrance, this substrate presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with this compound giving low to no yield?
A1: The primary challenge with this compound is its reduced nucleophilicity. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group decreases the electron density on the nitrogen atom, making it a weaker nucleophile. This slows down the key steps in the catalytic cycle, often leading to incomplete reactions or failure under standard conditions.[1] Additionally, the ortho-position of the -CF₃ group introduces steric hindrance, which can further impede the coupling process.
Q2: What is the best combination of catalyst, ligand, and base for coupling this compound?
A2: There is no single "best" combination, as the optimal conditions are highly dependent on the specific aryl halide coupling partner. However, for challenging electron-deficient and sterically hindered anilines, the following are excellent starting points:
-
Palladium Precatalyst: Well-defined, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) are highly recommended over generating the active catalyst in situ (e.g., from Pd(OAc)₂).[2] This ensures a more reproducible and efficient generation of the active Pd(0) species.
-
Ligand: Bulky, electron-rich biarylphosphine ligands are crucial for promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.[3] Ligands such as XPhos, BrettPhos, and RuPhos have demonstrated great success with electron-deficient substrates.[2]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices.[1] For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though this may require higher reaction temperatures.[4]
Q3: Which solvents are suitable for this reaction?
A3: Anhydrous and aprotic solvents are standard for the Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[2] It is critical to use anhydrous and deoxygenated solvents, as water and oxygen can deactivate the palladium catalyst. Solvents to avoid include chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst's activity.[5]
Q4: Can I use an aryl chloride as a coupling partner with this compound?
A4: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[6] However, the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich ligands like XPhos or RuPhos, has made this transformation more feasible.[3] Expect to use higher catalyst loadings and temperatures when working with aryl chlorides compared to aryl bromides or iodides.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst | • Ensure the palladium precatalyst and ligand are high quality and have been stored under an inert atmosphere.[2]• Use a well-defined precatalyst (e.g., XPhos Pd G3) for more reliable results.[2]• Ensure all reagents and solvents are anhydrous and deoxygenated. |
| Insufficiently Strong Base | • Switch to a stronger base like NaOtBu or KOtBu.[1] | |
| Low Reaction Temperature | • Incrementally increase the reaction temperature in 10-20 °C intervals. Reactions with electron-deficient anilines often require heating (80-110 °C).[7] | |
| Inappropriate Ligand | • Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[2][3] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Reaction Temperature is Too High | • Lower the reaction temperature. |
| Base is Too Strong or Sterically Hindered | • Screen weaker or less hindered bases (e.g., Cs₂CO₃, K₃PO₄).[4] | |
| Ligand Choice | • Some ligands may be more prone to promoting side reactions. Screen different ligands.[4] | |
| Reaction is Stalled | Catalyst Deactivation | • Ensure rigorous exclusion of air and moisture by using proper Schlenk techniques or a glovebox.[2] |
| Poor Solubility of Reagents | • Try a different solvent system (e.g., switching from toluene to dioxane) to improve solubility.[7] |
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of an electron-deficient aniline, which can serve as a starting point for optimizing the coupling with this compound.
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |
| 3 | 4-Chloro-1-nitrobenzene | This compound | BrettPhos Pd G3 (3) | - | KOtBu (1.5) | Dioxane | 110 | 24 | 88 |
| 4 | 1-Bromo-4-methoxybenzene | This compound | RuPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75 |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.[2]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 1.2-3.6 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M)
-
Oven-dried glassware
-
Inert atmosphere setup (glovebox or Schlenk line with argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the aryl halide, this compound, and the base to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. To remove the catalyst and inorganic salts, you may filter the diluted reaction mixture through a pad of celite.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
byproducts of 2-(Trifluoromethyl)aniline nitration and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of 2-(Trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts expected during the nitration of this compound?
A1: The nitration of this compound typically yields a mixture of isomeric products due to the directing effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The amino group is an ortho, para-director, while the trifluoromethyl group is a meta-director. Therefore, the main products and byproducts are:
-
4-Nitro-2-(trifluoromethyl)aniline (Major Product): The nitro group is directed para to the strongly activating amino group and meta to the deactivating trifluoromethyl group, making this the electronically and sterically favored product.
-
6-Nitro-2-(trifluoromethyl)aniline (Major Byproduct): The nitro group is directed ortho to the amino group and meta to the trifluoromethyl group. Steric hindrance from the adjacent -CF₃ group may reduce the yield of this isomer compared to the 4-nitro isomer.
-
Other Isomers: Formation of other isomers, such as 3-nitro- or 5-nitro- derivatives, is generally considered minor due to opposing or unfavorable directing effects.
Q2: Why do I get a mixture of isomers, and how can I control the regioselectivity?
A2: A mixture of isomers is expected because both the amino and trifluoromethyl groups influence the position of the incoming nitro group. To improve the regioselectivity towards the desired 4-nitro isomer, protection of the amino group is a common and effective strategy.[1]
-
Protection Strategy: Converting the amino group to an amide (e.g., an acetanilide by reacting it with acetic anhydride) reduces its activating strength and introduces steric bulk.[1] This modification enhances the directing effect to the para position and minimizes the formation of the ortho isomer. The amide can be easily hydrolyzed back to the amine after nitration.
Q3: What are the recommended methods for removing isomeric byproducts?
A3: The separation of nitro-isomers of this compound can be challenging due to their similar physical properties. Common purification techniques include:
-
Fractional Recrystallization: This method relies on differences in the solubility of the isomers in a particular solvent system. It may require multiple recrystallization steps to achieve high purity.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating isomers with different polarities.[2] A range of solvent systems (e.g., hexane/ethyl acetate) can be screened to optimize separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can provide excellent resolution of isomers.[3]
Troubleshooting Guide
Problem 1: Low yield of the desired nitrated product.
-
Possible Cause: Oxidation of the aniline by the strong nitrating mixture (concentrated nitric and sulfuric acids). Direct nitration of anilines can lead to the formation of tarry oxidation byproducts.[4]
-
Solution: Protect the amino group as an acetanilide before nitration.[1] This deactivates the ring slightly, preventing oxidation while still allowing for nitration. Also, ensure strict temperature control during the nitration step, keeping the reaction mixture cold (typically 0-10 °C) to minimize side reactions.[5]
Problem 2: Formation of a significant amount of meta-nitro isomers.
-
Possible Cause: Protonation of the amino group in the strongly acidic medium. The resulting anilinium ion (-NH₃⁺) is a meta-director.[4][6]
-
Solution: As with preventing oxidation, protecting the amino group as an amide is the most effective solution. The amide is less basic and less likely to be protonated under the reaction conditions.
Problem 3: Difficulty in separating the 4-nitro and 6-nitro isomers.
-
Possible Cause: The isomers have very similar polarities and solubilities.
-
Solution:
-
Optimize Column Chromatography: Experiment with different solvent systems and gradients. Using a less polar solvent system may improve the separation on silica gel.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate.
-
Preparative HPLC: If high purity is essential and other methods fail, preparative HPLC is a powerful, albeit more expensive, option.
-
Quantitative Data on Isomer Distribution
The precise distribution of isomers depends heavily on the reaction conditions. However, a qualitative prediction based on directing group effects can be made.
| Isomer | Expected Yield | Rationale |
| 4-Nitro-2-(trifluoromethyl)aniline | Major | Favorable electronic direction (para to -NH₂) and sterically accessible. |
| 6-Nitro-2-(trifluoromethyl)aniline | Minor | Electronically directed (ortho to -NH₂), but sterically hindered by the adjacent -CF₃ group. |
| 5-Nitro-2-(trifluoromethyl)aniline | Trace/None | Meta to both the ortho, para-directing -NH₂ group and the meta-directing -CF₃ group. |
| 3-Nitro-2-(trifluoromethyl)aniline | Trace/None | Ortho to the deactivating -CF₃ group, which is highly unfavorable. |
Experimental Protocols
Protocol 1: Protection of this compound (Acetylation)
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(2-(trifluoromethyl)phenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Nitration of N-(2-(trifluoromethyl)phenyl)acetamide
-
In a three-necked flask, carefully add the dried N-(2-(trifluoromethyl)phenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Stir until the solid is completely dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition, continue stirring in the ice bath for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Protocol 3: Deprotection of the Nitrated Acetanilide (Hydrolysis)
-
To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis shows the disappearance of the acetylated intermediate.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
The crude nitrated this compound will precipitate and can be collected by filtration.
Protocol 4: Purification of the Nitrated Product
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Alternatively, for higher purity and separation of isomers, perform column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 3. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Why is nitration of aniline difficult? - askIITians [askiitians.com]
challenges in the scale-up of 2-(Trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your laboratory and manufacturing endeavors.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound, particularly when scaling up the process.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to catalyst deactivation or insufficient reaction time. | Ensure the catalyst is fresh and handled under an inert atmosphere. Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before work-up.[1] |
| Sub-optimal reaction conditions such as temperature, pressure, or solvent choice. | Systematically optimize reaction parameters. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.[2] | |
| Formation of side products due to the reactivity of intermediates or starting materials. | Maintain strict control over reaction temperature and ensure an inert atmosphere to prevent oxidation or side reactions.[1] The dropwise addition of reagents can also help control exothermic events and minimize byproduct formation. | |
| Product Contamination | Presence of unreacted starting materials in the final product. | Optimize the stoichiometry of reactants and consider a more efficient purification method like fractional vacuum distillation.[3] |
| Formation of byproducts from side reactions. | Adjusting the reaction temperature and minimizing exposure to oxygen can reduce the formation of oxidation and self-condensation byproducts.[1] | |
| Difficulty in Purification | Similar polarity of the desired product and impurities, making separation by chromatography challenging. | Explore alternative purification techniques such as recrystallization or fractional distillation under reduced pressure.[3] For chromatographic separation, experiment with different solvent systems or stationary phases. |
| Poor Peak Shape in HPLC Analysis | Secondary interactions between the basic aniline and residual silanol groups on the HPLC column. | Use a highly deactivated, end-capped column designed for basic compounds or lower the mobile phase pH to ensure full protonation of residual silanols.[4] |
| Column contamination from previous analyses. | If a guard column is in use, remove it to see if peak shape improves. If it does, replace the guard column. Otherwise, the analytical column may need to be washed or replaced.[4] | |
| Scale-Up Challenges | Poor mixing and mass transfer in larger reactors, especially with heterogeneous catalysts. | Ensure the reactor's agitation system is adequate for the increased volume and viscosity to maintain good contact between reactants, catalyst, and hydrogen. |
| Inefficient heat transfer leading to localized hot spots or uneven reaction temperatures. | Monitor the internal reaction temperature closely and ensure the reactor's cooling system is sufficient to manage any exotherms, especially during reagent addition.[5] |
Frequently Asked Questions (FAQs)
What are the most common industrial synthesis routes for this compound?
One of the more economically viable industrial-scale methods involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloro-nitrobenzene. This single-step process can achieve high yields of up to 95%.[3] Other methods exist, but many are multi-step and less economical for large-scale production.[3]
What safety precautions should be taken when handling this compound and its precursors?
This compound can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause skin and eye irritation.[6][7] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][8] The material is combustible, and its vapors can form explosive mixtures with air when heated.[7] Catalysts like palladium on carbon can be pyrophoric and should be handled with care under an inert atmosphere.[5]
How can I monitor the progress of the synthesis reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress. By analyzing small aliquots from the reaction mixture, you can track the consumption of the starting material and the formation of the product.
What are the key parameters to control during the catalytic hydrogenation step?
The key parameters to control are temperature, hydrogen pressure, catalyst selection and loading, and agitation. The reaction temperature can range from 15 to 200 °C, and the pressure can be from 5 to 250 bar, with optimal conditions depending on the specific catalyst and starting material.[2] Efficient stirring is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.
Experimental Protocols
Synthesis of this compound via Catalytic Reduction and Dechlorination
This protocol is based on a common industrial synthesis route.
Materials:
-
2-Trifluoromethyl-4-chloro-nitrobenzene
-
Methanol (solvent)
-
Palladium on carbon (Pd/C) catalyst (5 wt%)
-
Triethylamine or Sodium Hydroxide (acid acceptor)
-
Molecular Hydrogen (H₂)
-
Stirred autoclave reactor
Procedure:
-
Charge the autoclave with 2-trifluoromethyl-4-chloro-nitrobenzene, methanol, the acid acceptor (e.g., triethylamine), and the Pd/C catalyst.
-
Seal the autoclave and flush it with nitrogen, followed by hydrogen, to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-60 bar).
-
Heat the mixture to the target temperature (e.g., 50-100 °C) while stirring vigorously.
-
Maintain the temperature and pressure, monitoring hydrogen uptake until the reaction is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be worked up by distillation to isolate the this compound.[2][3]
Process Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
preventing oxidation of 2-(Trifluoromethyl)aniline during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-(Trifluoromethyl)aniline during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What does this mean and is it still usable?
A1: A yellow or brown discoloration is a common visual indicator of oxidation in aniline compounds.[1] This change in color suggests a decrease in the purity of the material due to the formation of oxidation products. For applications that are sensitive to impurities, such as in pharmaceutical synthesis, using a discolored reagent is not recommended as it may lead to inconsistent results or the formation of unwanted side products.[2] It is advisable to assess the purity of the discolored material using analytical techniques like HPLC or GC-MS before use.[1]
Q2: What are the primary causes of this compound oxidation?
A2: The primary causes of oxidation in this compound, similar to other aromatic amines, are exposure to:
-
Oxygen (Air): The amino group in the aniline ring is susceptible to oxidation when in contact with atmospheric oxygen.[3]
-
Light: Exposure to light, particularly UV radiation, can accelerate the oxidation process.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][5]
-
Incompatible Materials: Contact with strong oxidizing agents will lead to rapid degradation.[2]
Q3: What are the ideal storage conditions to prevent the oxidation of this compound?
A3: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of oxidation.[1][6] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen.[7] |
| Container | Tightly sealed, amber glass bottle | Protects from light and moisture ingress.[1] |
| Location | Cool, dry, and well-ventilated area | Minimizes exposure to heat and moisture.[8] |
Q4: Are there any chemical stabilizers or antioxidants that can be added to this compound to prevent oxidation?
A4: Yes, certain antioxidants can be effective in preventing the oxidation of aromatic amines. However, the compatibility of any additive with your specific application must be thoroughly evaluated. Some general classes of antioxidants that could be considered include:
-
Hindered Phenolic Antioxidants: Such as 2,6-di-tert-butyl-4-methylphenol (BHT).[3]
-
Aromatic Amine Antioxidants: For example, derivatives of diphenylamine.[9]
-
Light Stabilizers: To protect against photo-oxidation.[3]
The effectiveness of these antioxidants would need to be experimentally verified for this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.
Problem: Visual Discoloration of this compound
Initial Assessment:
-
Has the container been opened multiple times?
-
Was the container properly sealed with an inert atmosphere after each use?
-
Has the material been exposed to light or elevated temperatures for extended periods?
Corrective Actions:
-
Purity Verification: Analyze the purity of the discolored sample using a validated analytical method (see Experimental Protocols section). Compare the results to the certificate of analysis of a fresh, unopened sample.
-
Purification: If the impurity levels are unacceptable for your application, consider purifying the material by distillation or chromatography. However, for most sensitive applications, using a fresh batch is recommended.
-
Improve Storage Practices: Review and strictly adhere to the recommended storage conditions outlined in the FAQs to prevent future oxidation.
Problem: Inconsistent Experimental Results or Unexpected Side Products
Initial Assessment:
-
Could the observed issues be related to the purity of the this compound starting material?
-
Have you recently started a new bottle of the reagent?
Corrective Actions:
-
Purity Analysis: Perform a purity analysis (HPLC or GC-MS) on the this compound being used to check for the presence of degradation products.
-
Forced Degradation Study: To understand potential degradation pathways and identify likely impurities, a forced degradation study can be performed under oxidative, thermal, and photolytic stress conditions.[10]
-
Use a Fresh Sample: If impurities are detected, switch to a new, unopened bottle of this compound and repeat the experiment to see if the issue is resolved.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol provides a general framework for determining the purity of this compound and detecting potential oxidation products. Method optimization may be required.
-
Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical starting gradient could be 60:40 (Acetonitrile:Water) and ramped up to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound at 1 mg/mL in methanol.
-
Prepare a sample solution of the this compound to be tested at the same concentration in methanol.
-
Dilute both solutions to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated using the area normalization method, and the presence of degradation products can be identified by comparing the chromatograms.
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This protocol is suitable for identifying volatile oxidation products and other impurities.
-
Objective: To identify and semi-quantify volatile impurities in a this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound at 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
-
Analysis: Inject 1 µL of the sample solution. Identify the main component and impurities by their retention times and mass spectra. Purity can be estimated by the peak area percentage.
Visualization
Caption: Troubleshooting workflow for suspected oxidation of this compound.
References
- 1. Accelerated Stability Testing. | PPTX [slideshare.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 99 88-17-5 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with 2-(Trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-(Trifluoromethyl)aniline in organic synthesis. The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the aniline nitrogen, often leading to low reaction yields. This guide offers specific, actionable solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
General Issues
Q1: Why are my reactions with this compound consistently giving low yields?
A: The primary cause of low yields is the reduced nucleophilicity of the aniline's amino group. The potent electron-withdrawing effect of the ortho-trifluoromethyl (-CF3) group deactivates the nitrogen atom, making it a poor nucleophile. Consequently, reactions that rely on the nucleophilic character of the amine, such as C-N cross-coupling and acylation, are often sluggish, require more forceful conditions, and may not proceed to completion. Overcoming this requires carefully optimized reaction conditions, including the choice of catalyst, ligand, base, or coupling agent.
Buchwald-Hartwig Amination
Q2: My Buchwald-Hartwig amination of an aryl halide with this compound is failing or giving minimal product. How can I improve it?
A: This is a frequent challenge due to the low nucleophilicity of this compound. Standard palladium-phosphine catalyst systems may be insufficient. To improve yields, consider the following:
-
Use Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands are essential. These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, which is often slow with electron-deficient amines. Ligands like BrettPhos, RuPhos, XPhos, and SPhos are designed to handle these challenging substrates.[1]
-
Employ a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are generally the most effective choices.
-
Use a Well-Defined Palladium Precatalyst: Using a stable, well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst based on one of the recommended ligands) can lead to more reproducible results and higher yields compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.
-
Optimize Reaction Temperature and Time: These reactions may require higher temperatures (e.g., 80-110 °C) and longer reaction times to achieve full conversion. Monitor the reaction progress by TLC or LC-MS.
Data Presentation: Buchwald-Hartwig Ligand Comparison
The following table summarizes yields obtained for the Buchwald-Hartwig amination of aryl halides with electron-deficient anilines using various modern phosphine ligands. While the substrates are not all this compound, they feature similar electron-withdrawing groups and demonstrate the clear advantage of using specific bulky biarylphosphine ligands.
| Aryl Halide | Aniline | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-Methoxyaniline | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | 18 | 99 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 3-(Trifluoromethyl)aniline | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | 18 | 94 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | p-Toluidine | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | 18 | 97 |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | XPhos | KOtBu | Toluene | RT | 1 | >95 |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | SPhos | KOtBu | Toluene | RT | 1 | >95 |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | RuPhos | KOtBu | Toluene | RT | 1 | >95 |
Data compiled from multiple sources demonstrating ligand effectiveness for electron-deficient systems.[1][2]
Acylation / Amide Bond Formation
Q3: I am struggling to form an amide bond between a carboxylic acid and this compound using standard coupling reagents like EDC/HOBt. What can I do?
A: The low nucleophilicity of this compound makes it a challenging substrate for standard amide coupling conditions. The activated carboxylic acid intermediate (e.g., the O-acylisourea from EDC) may decompose or participate in side reactions before the aniline can effectively attack it. Consider these more effective strategies:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salt-based reagents are generally more reactive than carbodiimides. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective choice for coupling with poorly nucleophilic amines.[3] Its corresponding additive, HOAt, forms a more reactive activated ester than HOBt.
-
Use an Acyl Fluoride Intermediate: A protocol involving the in situ formation of a highly reactive acyl fluoride from the carboxylic acid can be very effective for coupling with electron-deficient amines. This can be achieved using reagents like cyanuric fluoride.
-
Employ an Acyl Transfer Catalyst: The addition of DMAP (4-Dimethylaminopyridine) can facilitate the reaction. In an EDC/HOBt coupling, DMAP can act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the weak aniline nucleophile.[4]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes provide the necessary activation energy for the sluggish coupling to proceed, though this should be done cautiously to avoid decomposition.
Data Presentation: Amide Coupling Reagent Comparison
This table provides a comparative overview of common coupling reagents and their general effectiveness, particularly for challenging couplings.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Reactivity | Racemization Risk | Key Advantages |
| HATU | Uronium/Aminium Salt | 20 - 45 min | Very High | Low | High reactivity, effective for hindered and electron-deficient amines.[3] |
| HBTU / HCTU | Uronium/Aminium Salt | 20 - 60 min | High | Low | Good balance of reactivity and cost; HCTU is more reactive than HBTU.[5] |
| PyBOP | Phosphonium Salt | 30 - 60 min | High | Low | Good for sterically demanding couplings. |
| EDC / HOBt | Carbodiimide / Additive | 1 - 18 h | Moderate | Low-Moderate | Cost-effective; water-soluble byproducts are easily removed.[3] |
| EDC / DMAP / HOBt (cat.) | Carbodiimide / Additive | 1 - 18 h | High | Low-Moderate | Effective for electron-deficient amines due to the acyl transfer catalyst.[4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of an aryl halide with this compound using a bulky biarylphosphine ligand and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Bulky biarylphosphine ligand (if not using a precatalyst, e.g., BrettPhos, 2-4 mol%)
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
Preparation: In a glovebox, add the palladium precatalyst (or Pd source and ligand), NaOtBu, aryl halide, and a magnetic stir bar to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add this compound and anhydrous, degassed toluene via syringe under a positive pressure of argon or nitrogen.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
This protocol is suitable for coupling carboxylic acids with the poorly nucleophilic this compound.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an argon or nitrogen atmosphere, add the carboxylic acid, this compound, and HATU.
-
Dissolution: Add anhydrous DMF to dissolve the solids (typical concentration is 0.2-0.5 M).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Buchwald-Hartwig catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 2-(Trifluoromethyl)aniline
Welcome to the Technical Support Center for handling reactions with 2-(Trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic processes involving this compound. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during exothermic reactions with this compound, particularly focusing on diazotization, a frequent and highly exothermic transformation.
Q1: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?
A1: This indicates a potential thermal runaway. Immediate action is critical.
-
Action: Immediately cease the addition of any reagents.
-
Cooling: Ensure the reaction vessel is securely immersed in a pre-prepared, efficient cooling bath (e.g., ice-salt or dry ice/acetone).
-
Agitation: Maintain vigorous stirring to ensure uniform temperature distribution and efficient heat transfer to the cooling bath.
-
Quenching: If the temperature continues to rise, prepare to quench the reaction. A pre-determined and tested quenching agent should be ready. For diazotization reactions, a common quenching agent is a cold, aqueous solution of a reducing agent like sodium bisulfite or sulfamic acid, added slowly and with extreme caution.
Q2: The reaction mixture has developed a dark brown or black color. What does this signify?
A2: Dark coloration often points to the decomposition of the diazonium salt, a common intermediate in reactions with anilines.[1] This is typically caused by:
-
Elevated Temperatures: The temperature likely exceeded the stable range for the diazonium salt, which is generally 0-5 °C.[1][2]
-
Insufficient Acidity: Inadequate acid concentration can lead to unwanted side reactions, such as azo coupling between the diazonium salt and unreacted this compound.[1]
Troubleshooting:
-
Verify and enhance the efficiency of your cooling system.
-
Ensure a sufficient excess of strong mineral acid (e.g., HCl or H₂SO₄) is used to maintain a low pH.[1]
Q3: My product yield is consistently low. What are the potential causes and solutions?
A3: Low yields in exothermic reactions involving this compound can stem from several factors:
| Potential Cause | Recommended Solution |
| Inadequate Temperature Control | Maintain the reaction temperature strictly within the optimal range (typically 0-5 °C for diazotization) using an efficient cooling bath.[1][2] |
| Slow or Incomplete Reagent Addition | Add reagents dropwise to control the exotherm. Ensure efficient stirring to promote reaction kinetics. |
| Reagent Purity and Stability | Use high-purity this compound and freshly prepared reagents, especially for temperature-sensitive materials like sodium nitrite solutions.[1] |
| Insufficient Acid | Use a sufficient excess of strong mineral acid to ensure complete protonation of the aniline and to prevent side reactions.[1] |
Q4: How can I confirm the formation of the diazonium salt intermediate?
A4: A simple and effective method is a coupling test. Add a small aliquot of your reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.
Q5: Is it safe to scale up my reaction with this compound?
A5: Scaling up exothermic reactions carries significant risks and should be approached with caution. A thorough thermal hazard assessment is essential before any scale-up.[3][4] Key considerations include:
-
Surface-Area-to-Volume Ratio: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Calorimetry Studies: Perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).[5][6]
-
Engineering Controls: Ensure the larger-scale reactor has adequate cooling capacity, efficient agitation, and a reliable emergency venting system.
Quantitative Data on Exothermic Reactions
| Parameter | Typical Value Range | Significance |
| Enthalpy of Diazotization | -65 to -150 kJ/mol[5][6] | A significant amount of heat is released, requiring efficient cooling. |
| Enthalpy of Decomposition (Diazo Compounds) | -100 to -200 kJ/mol[3][4] | The decomposition of the intermediate can be highly energetic, posing a risk of thermal runaway. |
| Decomposition Onset Temperature (Tinit) | Can be as low as 27-60 °C[3][5] | The intermediate may be unstable even at slightly elevated temperatures, emphasizing the need for strict temperature control. |
Experimental Protocols
Protocol 1: Laboratory-Scale Diazotization of this compound
Disclaimer: This is a general procedure and should be adapted and optimized for your specific downstream application. A thorough risk assessment must be conducted before commencing any experimental work.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water (deionized)
-
Starch-iodide paper
-
2-Naphthol solution (for testing)
Procedure:
-
Amine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the reaction.[1]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine solution. Monitor the temperature closely and ensure it does not rise above 5 °C. The addition rate should be controlled to manage the exotherm.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Confirmation of Diazonium Salt: Confirm the formation of the diazonium salt by adding a drop of the reaction mixture to a basic 2-naphthol solution. The formation of a colored precipitate confirms success.
-
Proceed to Next Step: The resulting cold diazonium salt solution should be used immediately in the subsequent reaction. Do not attempt to isolate the diazonium salt unless you have specific procedures and safety measures in place for handling explosive compounds.
Visual Guides
Troubleshooting a Runaway Exothermic Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 6. maxapress.com [maxapress.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-(Trifluoromethyl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the workup procedures for reactions involving 2-(Trifluoromethyl)aniline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I remove unreacted this compound from my reaction mixture?
A1: The most common and effective method is an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic this compound will be protonated, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, separating it from your desired product in the organic phase.[1][2] This method is suitable if your product is stable under acidic conditions.
Q2: My product is sensitive to acid. What is an alternative method to remove this compound?
A2: If your product is acid-sensitive, a viable alternative is to wash the organic phase with a 10% aqueous solution of copper(II) sulfate.[2][3] The copper ions will form a complex with the aniline, which is then extracted into the aqueous layer.[2] This is a milder alternative to a strong acid wash.
Q3: I am struggling with an emulsion during the aqueous extraction. How can I resolve this?
A3: Emulsions can be persistent, especially when residual solvents like THF are present.[3] If possible, it is best to remove such solvents by rotary evaporation before the workup.[3] If an emulsion has already formed, adding brine (a saturated aqueous solution of NaCl) can help to break it by increasing the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.
Q4: After the acidic wash, how do I recover the this compound if needed?
A4: To recover the this compound from the acidic aqueous layer, you will need to basify the solution.[1] Add a base, such as a 10% aqueous NaOH solution, until the solution is basic (you can check with pH paper).[4] This will deprotonate the ammonium salt, regenerating the water-insoluble this compound, which can then be extracted back into an organic solvent like diethyl ether or dichloromethane.[1]
Q5: What is the best way to purify my product from other non-basic impurities after removing the aniline?
A5: After the removal of the basic aniline, standard purification techniques can be employed. Flash column chromatography on silica gel is a common method for purifying organic compounds.[5] The choice of eluent will depend on the polarity of your product. Recrystallization is another powerful purification technique if your product is a solid.
Q6: I suspect my sample of this compound has degraded. What are the signs and how should I store it?
A6: Degradation of anilines can be indicated by a change in color, often developing a yellow or brownish tint.[6] This can be due to oxidation. To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (nitrogen or argon).[6][7] Storing it in a cool, dry place is also recommended.[6][7]
Data Presentation
The following table summarizes key physicochemical properties of this compound, which are critical for planning workup and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃N | [8] |
| Molecular Weight | 161.12 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [7][9][10] |
| Boiling Point | 170-173 °C | [9] |
| Melting Point | -33 °C | [7] |
| Density | 1.282 g/cm³ at 20 °C | [7] |
| Solubility in Water | Insoluble | [7][8][10] |
| Solubility in Organic Solvents | Soluble in solvents like THF, DCM, and ether | [11] |
| pKb | 12.90 | [7] |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove this compound
-
Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Acidic Wash : Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Separation : Allow the layers to separate. The top layer is typically the organic phase (depending on the solvent density), and the bottom layer is the aqueous phase containing the protonated aniline.
-
Extraction : Drain the aqueous layer. To ensure complete removal of the aniline, repeat the acidic wash (steps 2 and 3) one or two more times.
-
Neutralization and Washing : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the aniline.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation : Adsorb the crude product onto a small amount of silica gel.
-
Column Packing : Pack a glass column with silica gel using a suitable solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Loading : Carefully load the adsorbed sample onto the top of the silica gel bed.
-
Elution : Elute the column with the chosen solvent system, collecting fractions.
-
Analysis : Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [chembk.com]
- 10. echemi.com [echemi.com]
- 11. tuodaindus.com [tuodaindus.com]
Technical Support Center: Unexpected Byproduct Identification and Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts in their experiments.
Troubleshooting Guides
Issue: An unknown peak has appeared in my chromatogram (HPLC/GC).
Q1: How do I begin to identify the source of an unknown peak in my chromatogram?
A1: The first step is a systematic investigation to rule out common sources of extraneous peaks.[1][2] An extraneous peak is a chromatographic signal that does not originate from the compound being analyzed.[2]
Recommended Initial Steps:
-
Run a Blank Injection: Inject the mobile phase or solvent blank. If the peak is present, it may originate from the solvent, contaminated glassware, the mobile phase itself, or system carryover.[2][3]
-
Inject a Placebo: For formulated products, inject a placebo sample (containing all excipients but no active pharmaceutical ingredient - API). This helps to identify peaks originating from the formulation components.[3]
-
Compare with Historical Data: Check if this peak has been observed in previous batches of the same product.[3]
-
Analyze Peak Shape: Ghost peaks, which are a type of extraneous peak, may have irregular shapes compared to the sharp, well-defined peaks of your analyte. They can be broader or more diffuse.[1]
Q2: My initial checks suggest the unknown peak is not from the system or solvent. What's the next step?
A2: If the peak is specific to your sample, it is likely a reaction byproduct, an intermediate, or a degradation product. The next phase involves characterizing the impurity.
Workflow for Byproduct Identification:
// Styling edge [color="#4285F4"]; node [color="#4285F4", shape=rectangle, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; } केंद Caption: Workflow for the identification and characterization of an unknown byproduct.
Issue: My reaction is producing a significant quantity of byproducts, reducing my overall yield.
Q1: What are the common causes of increased byproduct formation?
A1: Increased byproduct formation can often be attributed to reaction conditions. Consider the following factors:
-
Over-reaction/Degradation: The reaction time may be too long or the temperature too high, leading to the degradation of the desired product or further reactions.[4]
-
Isomerization: Acidic or basic conditions, or high temperatures, can sometimes lead to the formation of isomers of the desired product.[4]
-
Reagent or Catalyst Deactivation: The reagent or catalyst may have lost activity, leading to incomplete or alternative reaction pathways.[4]
-
Presence of Impurities: Impurities in starting materials can act as catalysts for side reactions or participate in the reaction themselves.[5][6]
Q2: How can I minimize the formation of these byproducts?
A2: Optimizing reaction conditions is key to minimizing byproduct formation.
Strategies for Minimizing Byproducts:
-
Modify Reaction Conditions:
-
Use Greener Chemistry Approaches: Implementing strategies like using milder reaction conditions or catalytic reactions can minimize the generation of unwanted byproducts.[7]
-
Purify Starting Materials: Ensure the purity of your starting materials to remove any potential inhibitors or reactants for side reactions.[4]
-
Consider Le Chatelier's Principle: If the reaction is reversible, consider removing a byproduct as it forms to drive the reaction toward the desired product.[4]
Frequently Asked Questions (FAQs)
Q1: What are the different types of impurities I might encounter?
A1: According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories:
-
Organic Impurities: These can arise from starting materials, by-products, synthetic intermediates, and degradation products.[6]
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts.
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[6]
Q2: What are the primary analytical techniques used for impurity identification?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the separation and characterization of impurities.[8][9]
| Technique | Primary Use |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile and thermally unstable compounds.[5] |
| Gas Chromatography (GC) | Separation and analysis of volatile compounds, often used for residual solvent analysis.[5][10] |
| Mass Spectrometry (MS) | Determining the molecular weight and elemental composition of a compound. Provides structural information through fragmentation patterns.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous identification and structure elucidation of known and novel compounds.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in a molecule. |
Q3: Are there regulatory limits for impurities in pharmaceutical products?
A3: Yes, regulatory agencies like the FDA and ICH have established dose-dependent thresholds for the reporting, identification, and qualification of impurities.[13] Any unknown impurity above the identification threshold must be investigated.[3]
ICH Impurity Thresholds for Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A/B guidelines.[9] |
Q4: What is the difference between a "byproduct" and a "side product"?
A4: While often used interchangeably, there is a technical distinction. A byproduct is a necessary consequence of the reaction mechanism to form the desired product. A side product is an unwanted alternative product formed from a competing reaction pathway.[14]
Experimental Protocols
Protocol: Generic Method for HPLC-MS Analysis of an Unknown Impurity
-
Sample Preparation:
-
Dissolve the crude sample containing the unknown impurity in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV/Vis or Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 210 nm, 254 nm).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), in both positive and negative ion modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurement.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan data to determine the molecular weight of the eluting peaks. If possible, also acquire fragmentation data (MS/MS) to aid in structural elucidation.
-
-
Data Analysis:
-
Correlate the retention time of the unknown peak in the HPLC chromatogram with the mass spectrum obtained at that time.
-
Determine the accurate mass of the parent ion to propose possible elemental compositions.
-
Analyze the fragmentation pattern to identify characteristic structural motifs.
-
Logical Relationship Diagram: Troubleshooting Strategy for Byproduct Formation
// Styling edge [color="#4285F4"]; node [color="#4285F4", shape=rectangle, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; A [color="#EA4335", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [color="#34A853", fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: A logical troubleshooting guide for minimizing byproduct formation in chemical reactions.
References
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. jptcp.com [jptcp.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. rroij.com [rroij.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sorbtech.com [sorbtech.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 14. A sideways look at synthesis | Opinion | Chemistry World [chemistryworld.com]
dealing with the volatility of 2-(Trifluoromethyl)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)aniline, focusing on challenges presented by its volatility and reactivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| T-01 | Low reaction yield, suspecting loss of this compound. | High reaction temperature causing evaporation of the starting material. Inefficient condensation in the reaction setup. Transfer losses due to the compound's volatility. | - Maintain the reaction temperature at the lowest effective level. - Use a high-efficiency condenser with a suitable coolant temperature. - Consider a sealed reaction vessel if the reaction conditions permit. - When transferring, do so in a well-ventilated fume hood and minimize the time the container is open. |
| T-02 | Formation of unexpected byproducts. | This compound is a nucleophile and can participate in side reactions.[1] The trifluoromethyl group enhances the electron-withdrawing properties of the aromatic ring, making it more reactive towards nucleophiles.[1] It is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] | - Ensure all reactants and solvents are pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Carefully control the stoichiometry of reactants. - Review the compatibility of all reagents with aromatic amines.[2] |
| T-03 | Difficulty in completely removing the solvent after reaction workup. | The relatively low boiling point of this compound can lead to its co-evaporation with the solvent during rotary evaporation. | - Use a high-boiling-point solvent for the reaction if possible. - If using a rotary evaporator, carefully control the bath temperature and vacuum to selectively remove the solvent. - Consider alternative purification methods that do not involve high temperatures, such as column chromatography or recrystallization. |
| T-04 | Product appears discolored (e.g., yellow or brown). | This compound can discolor over time due to oxidation or exposure to light.[3] | - Store the compound in a tightly sealed, amber glass container under an inert atmosphere.[3] - If discoloration is observed before use, consider purifying the starting material by distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: this compound is a colorless to light amber liquid with a fish-like odor.[2] It is insoluble in water and denser than water.[2] Key quantitative properties are summarized in the table below.
Q2: How should this compound be stored to maintain its stability?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It should also be protected from light.[3] Storage below +30°C is recommended.[2]
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. Inhalation may cause respiratory tract irritation, and exposure can lead to methemoglobinemia, characterized by chocolate-brown colored blood and symptoms of oxygen deprivation.[3]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5] All work should be conducted in a well-ventilated fume hood.[3]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, isocyanates, halogenated organics, peroxides, phenols (acidic), and epoxides.[2][6] Contact with these substances can lead to exothermic reactions.[2]
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol [1] |
| Appearance | Clear colorless to light amber liquid[2] |
| Melting Point | 35.5 °C[2] |
| Boiling Point | 187 °C[2] |
| Flash Point | 131 °F (55 °C)[2] |
| Density | 1.3 ± 0.1 g/cm³[2] |
| Vapor Pressure | 1.2 mmHg (at 25 °C)[3] |
| Water Solubility | 4 g/L (at 20 °C)[2] |
Experimental Protocols
Protocol: N-Acetylation of this compound
This protocol describes the acylation of this compound with acetic anhydride to form 2'-(Trifluoromethyl)acetanilide. This reaction is sensitive to the volatility of the starting material.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add this compound (1.61 g, 10 mmol) to the flask.
-
Add pyridine (10 mL) to the flask and stir to dissolve.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.12 g, 11 mmol) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Pour the reaction mixture into 50 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with 2 x 25 mL of saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and pyridine.
-
Wash the organic layer with 25 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator with a bath temperature not exceeding 40°C to minimize product loss.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Workflow for the N-acetylation of this compound.
Caption: Decision tree for troubleshooting low yields.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting catalytic reactions involving 2-(Trifluoromethyl)aniline. This resource provides practical guidance in a question-and-answer format to help you identify and resolve common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields with this compound lower than expected?
A1: Low yields in cross-coupling reactions with this compound can stem from several factors. The primary reason is often the electron-deficient nature of the aniline, which can slow down key steps in the catalytic cycle, such as reductive elimination. This sluggish kinetics can provide a window for catalyst deactivation pathways to become more prominent. Additionally, impurities in the starting materials or solvents can act as catalyst poisons.
Q2: Can the trifluoromethyl group itself poison the catalyst?
A2: While the C-F bonds in a trifluoromethyl group are generally very strong and stable, under harsh reaction conditions or with certain catalyst systems, C-F bond activation can occur. More commonly, the presence of fluoride ions in the reaction mixture, which can arise from trace impurities or side reactions, can interact with the palladium catalyst. Fluoride ions can have a dual role, sometimes promoting catalytic activity and at other times forming unreactive catalyst species, leading to inhibition.
Q3: What are the most common catalyst poisons I should be aware of?
A3: Common catalyst poisons that can significantly impact your reaction include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly bind to and deactivate palladium catalysts.
-
Water and Oxygen: While some modern catalyst systems have improved tolerance, many palladium catalysts are sensitive to air and moisture. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides.
-
Coordinating Functional Groups: If your coupling partner contains strongly coordinating groups (e.g., thiols, certain nitrogen heterocycles), they can compete with the desired reactants for coordination to the metal center, effectively inhibiting the reaction.
Q4: Is it possible to regenerate a poisoned catalyst used in a reaction with this compound?
A4: Yes, in some cases, catalyst regeneration is possible, although its effectiveness depends on the nature of the poison. For deactivation caused by the formation of palladium black or poisoning by certain organic residues, washing the catalyst with acidic or basic solutions, or treatment with a mild oxidizing agent, may restore some activity. However, for irreversible poisoning, such as by sulfur, regeneration can be very difficult.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in the Buchwald-Hartwig amination of this compound is a common issue, often related to the reduced nucleophilicity of the aniline and potential catalyst deactivation.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient anilines, bulky, electron-rich biaryl phosphine ligands are often necessary to promote the rate-limiting reductive elimination step.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-coordinating bases are generally preferred.
-
Catalyst Precursor: Using a well-defined, air-stable precatalyst can lead to more reproducible results than generating the active catalyst in situ from a simple palladium source like Pd(OAc)₂.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Degas all solvents and reagents thoroughly.
-
Analyte Purity: Verify the purity of your this compound and aryl halide. Trace impurities can act as potent catalyst poisons.
Comparative Data on Ligand and Base Choice:
| Ligand | Base | Typical Yield Range (%) | Notes |
| XPhos | NaOtBu | 70-95 | A common and often effective choice for electron-deficient anilines. |
| BrettPhos | NaOtBu | 75-98 | Can be superior for particularly challenging substrates. |
| P(o-tol)₃ | K₂CO₃ | < 20 | Older generation ligands are often ineffective. |
| RuPhos | K₃PO₄ | 60-90 | Another effective modern ligand. |
Yields are representative and highly dependent on the specific substrates and reaction conditions.
Issue 2: Side Reactions and Catalyst Decomposition in Suzuki-Miyaura Coupling
Question: During a Suzuki-Miyaura coupling of a halogenated this compound derivative, I am observing significant byproduct formation and precipitation of a black solid (likely palladium black). What is causing this and what can I do to prevent it?
Answer: The formation of byproducts and palladium black suggests catalyst instability and decomposition. The electron-withdrawing nature of the trifluoromethyl group can make the desired catalytic cycle less efficient, allowing for side reactions to occur.
Troubleshooting Steps:
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-metal ratio (typically 1.5:1 to 2:1) to maintain a stable catalytic complex and prevent palladium agglomeration.
-
Solvent Choice: The choice of solvent can influence catalyst stability and solubility. Aprotic polar solvents or mixtures including water are common.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Fluoride Scavengers: If fluoride-mediated catalyst inhibition is suspected, the addition of a fluoride scavenger like a boronic acid ester might be beneficial, although this is an advanced technique and should be approached with caution.
Quantitative Impact of Potential Poisons on Suzuki Coupling Yield:
| Poison Added (relative to Pd) | Typical Yield Reduction (%) | Mechanism of Poisoning |
| Thiophenol (1 eq) | > 90% | Strong coordination to Pd, blocking active sites. |
| Water (excess in non-aqueous solvent) | 10-30% | Can lead to hydrolysis of intermediates and catalyst deactivation. |
| Air (brief exposure) | 20-50% | Oxidation of phosphine ligands and palladium center. |
Data is illustrative and based on general principles of palladium catalyst poisoning.
Experimental Protocols
Protocol 1: Robust Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the coupling of this compound with an aryl bromide using a modern catalyst system.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, this compound, sodium tert-butoxide, and XPhos Pd G3 precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.
Materials:
-
Halogenated this compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated this compound derivative, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Caption: Strategies to mitigate catalyst decomposition in Suzuki-Miyaura coupling.
Caption: General workflow for the regeneration of palladium catalysts.
Validation & Comparative
The Trifluoromethylaniline Moiety: A Key to Unlocking Enhanced Drug Efficacy
A comparative analysis of trifluoromethylanilines in drug design reveals their profound impact on key pharmacological properties. The strategic incorporation of the trifluoromethyl group into a drug's core structure, particularly on an aniline scaffold, has become a cornerstone of modern medicinal chemistry, leading to significant improvements in metabolic stability, membrane permeability, and target binding affinity. This guide delves into the quantitative effects of this substitution by comparing trifluoromethylated drugs with their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, imparts unique electronic and lipophilic properties to a molecule.[1][2] Its high electronegativity can modulate the acidity of nearby functional groups, influencing drug-target interactions.[3] Furthermore, the exceptional strength of the carbon-fluorine bond enhances metabolic stability by making the molecule resistant to degradation by cytochrome P450 enzymes.[4][5] This increased stability often translates to a longer in-vivo half-life for the drug.[5]
Physicochemical and Pharmacokinetic Profile Comparison
To quantify the impact of the trifluoromethylaniline moiety, this guide presents a comparative analysis of two well-known drugs, the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, with their conceptual non-fluorinated analogs.
| Property | Fluoxetine | Non-Fluorinated Analog (Conceptual) | Celecoxib | TFM-C (Trifluoromethyl Analog) |
| LogP | 4.05 | ~3.5 (Estimated) | 3.6 | Not Available |
| Metabolic Stability (t½ in human liver microsomes) | ~1-3 days (as parent drug) | Shorter (Hypothesized) | ~11 hours | Not Available |
| Binding Affinity (Target) | Ki for SERT: ~1 nM | Weaker (Hypothesized) | IC50 for COX-2: 0.04 µM | IC50 for COX-2: 8.2 µM |
Note: Data for the non-fluorinated analog of Fluoxetine is hypothesized based on general principles of medicinal chemistry, as direct comparative studies are limited. The data for TFM-C provides a direct comparison of the effect of an additional trifluoromethyl group.
The data clearly illustrates the advantages conferred by the trifluoromethyl group. For Fluoxetine, the increased lipophilicity, evidenced by a higher LogP value, is believed to contribute to its ability to cross the blood-brain barrier. While direct comparative metabolic stability data is scarce, the known metabolic resistance of the C-F bond suggests a longer half-life compared to a non-fluorinated counterpart.[4]
In the case of Celecoxib, a direct comparison with its trifluoromethyl analog, TFM-C, reveals a dramatic 205-fold increase in COX-2 inhibitory activity for Celecoxib.[6] This stark difference underscores the critical role of the trifluoromethyl group in the binding affinity of Celecoxib to its target enzyme.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4). Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the test compound (final concentration 1 µM) and an NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Preparation: Vortex the quenched samples and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the resulting line.[7]
Competitive Binding Assay to Determine IC50
This assay measures the concentration of a test compound required to inhibit the binding of a known ligand to its target by 50%.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific receptor or enzyme.
Methodology:
-
Materials:
-
Receptor/enzyme preparation (e.g., membrane preparation expressing the target).
-
Radiolabeled ligand (or fluorescently labeled ligand) with known affinity for the target.
-
Test compound and a known unlabeled competitor.
-
Assay buffer and scintillation fluid (for radioligand assays) or a suitable detection reagent.
-
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the labeled ligand, and varying concentrations of the test compound.
-
Incubation: Add the receptor/enzyme preparation to initiate the binding reaction. Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand. This can be achieved by filtration through a filter mat that traps the receptor-ligand complex, followed by washing.
-
Detection: Quantify the amount of bound labeled ligand. For radioligands, this is typically done by adding scintillation fluid and measuring the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value is the concentration of the test compound that produces 50% inhibition of the specific binding of the labeled ligand. This is determined by non-linear regression analysis of the dose-response curve.[8]
-
Visualizing the Impact: Metabolic Stability and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams visualize a typical experimental workflow and a simplified signaling pathway.
Caption: A typical experimental workflow for comparing drug analogs.
Caption: A simplified signaling pathway for drug action.
References
- 1. The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-(Trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like 2-(Trifluoromethyl)aniline is critical for the synthesis of pharmaceuticals, agrochemicals, and other specialized materials. The presence of impurities can lead to undesirable side reactions, reduced yield, and compromised quality of the final product. This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols.
The principal techniques for the purity analysis of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers distinct advantages for quantitative analysis, impurity profiling, and structural elucidation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for high precision, identification of unknown impurities, or structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, with detection via UV absorbance.[1] | Separation based on volatility and polarity, with detection by mass fragmentation.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] |
| Typical Application | Purity testing, quantification, and impurity profiling.[1] | Identification and quantification of volatile impurities and trace analysis.[1][2] | Structural elucidation, confirmation of identity, and quantification (qNMR).[1] |
| Advantages | High precision and accuracy, robust, and widely available.[1][2] | High sensitivity and selectivity, provides structural information for impurity identification.[1][2] | Provides definitive structural information and is non-destructive.[1] |
| Limitations | Requires a chromophore for UV detection; may necessitate derivatization for compounds with poor UV absorbance.[1] | Requires analytes to be volatile and thermally stable; potential for thermal degradation.[1] | Lower sensitivity compared to chromatographic methods and higher instrumentation cost.[1] |
| Purity of Main Component | > 99.5%[2] | ~95-99%[2] | Can be used for quantitative analysis (qNMR) to determine purity.[3] |
| Commonly Identified Impurities | Isomeric impurities, over-brominated products (in related bromo-compounds).[2] | Positional isomers, starting materials, and by-products of synthesis.[4] | Can identify and characterize the structure of unknown impurities.[5][6] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable analytical results.[1]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and identifying potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).[1] A typical mobile phase composition is acetonitrile: 0.03 M potassium dihydrogen phosphate: triethylamine (50:50:0.1%, by volume).[7]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Analysis: Inject the sample solution and record the chromatogram. Purity is typically calculated using the area normalization method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for analyzing this compound and its potential impurities.[8]
-
Instrumentation: A standard GC-MS system.
-
Column: SE-54 Fused Silica (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[8]
-
Injector Temperature: 280 °C.[8]
-
Injection Mode: Splitless.[8]
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[8]
-
Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Scan Range: 40-450 amu.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of approximately 0.1 mg/mL.[2]
-
Analysis: Inject the sample solution. The main component and impurities are identified by their retention times and mass spectra. Purity is determined by the peak area percentage.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.[8] ¹⁹F NMR is particularly crucial for confirming the presence and environment of the trifluoromethyl group.[1][3]
-
Instrumentation: A standard NMR spectrometer.
-
Spectra to Acquire:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. Trifluoroacetic acid can be used as an internal standard for ¹⁹F qNMR.[3][10]
-
Analysis: The purity is determined by comparing the integral of the analyte signal to the integral of the internal standard signal.[3]
Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Workflow for Purity Assessment.
Conclusion
The choice of analytical method for assessing the purity of this compound is contingent on the specific analytical objectives. HPLC is ideal for routine quality control due to its robust and precise quantification capabilities.[2] GC-MS provides excellent separation for volatile impurities and offers valuable structural information for their identification.[2] NMR spectroscopy, particularly ¹⁹F NMR, is unparalleled for definitive structural confirmation and can be employed for accurate quantitative analysis.[1][3] For a comprehensive characterization of this compound, a combination of these techniques is often the most effective approach.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for 2-(Trifluoromethyl)aniline Analysis
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of key chemical intermediates is fundamental to ensuring data integrity, process control, and the quality of the final product. 2-(Trifluoromethyl)aniline is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its purity and impurity profile can significantly impact the efficacy and safety of the resulting products. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound with alternative analytical techniques, supported by established methodologies for analogous compounds.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for this compound depends on the specific requirements of the analysis, such as the need for routine purity assessment, quantification, impurity profiling, or structural elucidation. The following table summarizes the key performance characteristics of a proposed HPLC method alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass fragmentation. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Application | Purity testing, quantification, and impurity profiling. | Identification and quantification of volatile impurities, and trace analysis. | Structural elucidation, confirmation of identity, and quantification (qNMR). |
| Advantages | High precision and accuracy, robust, and widely available. | High sensitivity and selectivity, provides structural information. | Provides definitive structural information and is non-destructive. |
| Limitations | Requires a chromophore for UV detection; may require derivatization for compounds with poor UV absorbance. | Requires the analyte to be volatile and thermally stable; potential for thermal degradation. | Lower sensitivity compared to chromatographic methods, with higher instrumentation costs. |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical methods. Below are representative methodologies for HPLC, GC-MS, and NMR analysis, adapted from established procedures for analogous compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This proposed method is based on the analysis of related trifluoromethylaniline compounds and is suitable for determining the purity of this compound and identifying potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters: To validate the method, assess linearity, accuracy, precision (repeatability and intermediate
A Comparative Guide to the GC-MS Analysis of 2-(Trifluoromethyl)aniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(Trifluoromethyl)aniline and its derivatives against alternative analytical techniques. It includes detailed experimental protocols, quantitative performance data, and discussions on the unique analytical challenges and solutions for these compounds.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and highly sensitive method for the analysis of this compound and its derivatives. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for both qualitative and quantitative analysis. However, the polarity of the primary amine group in this compound can necessitate derivatization to improve peak shape and thermal stability. This guide explores both direct GC-MS analysis and analysis following derivatization, comparing its performance with High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Data Presentation: GC-MS vs. Alternative Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether structural elucidation is required. Below is a summary of typical quantitative data for the analysis of trifluoromethyl-substituted anilines by GC-MS and HPLC.
| Parameter | GC-MS | HPLC-UV | Reference |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | [1] |
| Sample Volatility | Required | Not required | [1] |
| Derivatization | Often recommended for improved peak shape and sensitivity. | Generally not required. | [2][3] |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Typically in the low µg/mL to ng/mL range. | [4] |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. | Typically in the µg/mL range. | [4] |
| Linearity (R²) | > 0.99 | > 0.99 | [4] |
| Precision (%RSD) | < 15% | < 5% | |
| Structural Elucidation | Excellent, provides detailed fragmentation patterns. | Limited, provides retention time and UV spectrum. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of this compound and its derivatives. Below are representative protocols for sample preparation, derivatization, and analysis by GC-MS and HPLC.
Sample Preparation
A generic sample preparation workflow for the analysis of this compound from a sample matrix is outlined below.
Caption: General workflow for sample preparation and analysis.
Derivatization Protocol: Acetylation
Acetylation of the primary amine group of this compound can improve its chromatographic behavior.
-
Reagents : Acetic anhydride, pyridine (catalyst), and a suitable solvent (e.g., ethyl acetate).
-
Procedure :
-
To the dried sample extract, add 100 µL of ethyl acetate and 50 µL of acetic anhydride.
-
Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
GC-MS Method for this compound
This protocol is a starting point and may require optimization for specific instruments and derivatives.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector : Splitless mode at 250°C.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
HPLC Method for this compound
This method is suitable for the direct analysis of this compound without derivatization.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4]
-
Detection : UV at 254 nm.[4]
-
Injection Volume : 10 µL.
Mass Spectral Fragmentation
Understanding the fragmentation pattern is key to the identification of this compound and its derivatives by GC-MS.
This compound
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion and specific fragment ions resulting from the loss of the trifluoromethyl group and other rearrangements.
-
Molecular Ion (M⁺) : m/z 161
-
Key Fragment Ions :
-
m/z 142: [M-F]⁺
-
m/z 114: [M-CF₃+H]⁺ or [M-CHF₂]⁺
-
m/z 92: [M-CF₃]⁺
-
N-Acetyl-2-(trifluoromethyl)aniline
The acetylated derivative will exhibit a different fragmentation pattern, with the acetyl group influencing the fragmentation pathways.
-
Molecular Ion (M⁺) : m/z 203
-
Key Fragment Ions :
-
m/z 161: [M-CH₂CO]⁺ (loss of ketene)
-
m/z 142: [M-CH₂CO-F]⁺
-
m/z 43: [CH₃CO]⁺ (acetyl cation)
-
Signaling Pathways and Logical Relationships
The logical workflow for selecting an appropriate analytical method for this compound and its derivatives is presented below.
Caption: Method selection workflow for aniline analysis.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound and its derivatives. GC-MS offers unparalleled sensitivity and structural elucidation capabilities, particularly when derivatization is employed to enhance analyte volatility and stability.[2] HPLC provides a robust and straightforward alternative for quantitative analysis without the need for derivatization, making it suitable for high-throughput applications.[4] The choice between these methods should be guided by the specific analytical goals, sample matrix, and available instrumentation. For comprehensive characterization, a combination of both techniques may be the most effective approach.[1]
References
A Spectroscopic Showdown: Differentiating the Isomers of Trifluoromethylaniline
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and patentability of a molecule. The trifluoromethylanilines, with their trifluoromethyl group positioned at the ortho, meta, or para position on the aniline ring, present a classic analytical challenge. While possessing the same molecular formula and weight, their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of the spectroscopic properties of 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline, supported by experimental data and detailed protocols to aid in their unambiguous differentiation.
The position of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the aniline ring and the amino group, leading to characteristic differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Understanding these differences is paramount for quality control, reaction monitoring, and the characterization of novel chemical entities.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the trifluoromethylaniline isomers. These values provide a clear and objective basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.52 | d | ~7.8 |
| H-4 | ~7.35 | t | ~7.6 | |
| H-5 | ~6.85 | t | ~7.5 | |
| H-6 | ~6.78 | d | ~8.2 | |
| -NH₂ | ~4.0 (broad s) | s | - | |
| 3-(Trifluoromethyl)aniline | H-2 | ~6.95 | s | - |
| H-4 | ~6.88 | d | ~7.6 | |
| H-5 | ~7.25 | t | ~7.8 | |
| H-6 | ~6.92 | d | ~8.0 | |
| -NH₂ | ~3.8 (broad s) | s | - | |
| 4-(Trifluoromethyl)aniline | H-2, H-6 | ~7.43 | d | ~8.5 |
| H-3, H-5 | ~6.68 | d | ~8.5 | |
| -NH₂ | ~3.9 (broad s) | s | - |
Note: Chemical shifts and coupling constants are approximate and can vary with solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of N-Methylated Derivatives (CDCl₃, 126 MHz)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| N,2-dimethyl-N-(trifluoromethyl)aniline [1] | C-1 (C-N) | 142.33 |
| C-2 (C-CF₃) | 138.64 | |
| Aromatic CH | 132.10, 128.80, 127.87, 127.62 | |
| CF₃ | 124.86 (q, J ≈ 254 Hz) | |
| N-CH₃ | 37.41 | |
| Ar-CH₃ | 18.75 | |
| N,3-dimethyl-N-(trifluoromethyl)aniline [1] | C-1 (C-N) | 143.83 |
| C-3 (C-CF₃) | 140.12 | |
| Aromatic CH | 129.96, 128.08, 126.79, 123.06 | |
| CF₃ | 124.61 (q, J ≈ 255 Hz) | |
| N-CH₃ | 37.41 | |
| Ar-CH₃ | 22.44 | |
| N,4-dimethyl-N-(trifluoromethyl)aniline [1] | C-1 (C-N) | 141.34 |
| C-4 (C-CF₃) | 137.32 | |
| Aromatic CH | 130.79, 126.34 | |
| CF₃ | 124.68 (q, J ≈ 255 Hz) | |
| N-CH₃ | 37.53 | |
| Ar-CH₃ | 21.97 |
Note: Data for the parent trifluoromethylanilines is limited; data for the N,N-dimethyl derivatives is presented as a close comparison.
Table 3: ¹⁹F NMR Spectroscopic Data of N-Methylated Derivatives (CDCl₃, 470 MHz)
| Isomer | Chemical Shift (δ, ppm) |
| N-methyl-N-(trifluoromethyl)aniline | -59.64 |
| N,2-dimethyl-N-(trifluoromethyl)aniline [1] | -59.97 |
| N,3-dimethyl-N-(trifluoromethyl)aniline [1] | -59.95 |
| N,4-dimethyl-N-(trifluoromethyl)aniline [1] | -59.50 |
Note: The chemical shift of the CF₃ group is sensitive to the electronic environment and substitution pattern.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretching | C-F Stretching | Aromatic C=C Stretching |
| This compound | ~3480, ~3390 | ~1320, ~1120 | ~1620, ~1580 |
| 3-(Trifluoromethyl)aniline | ~3470, ~3380 | ~1330, ~1130 | ~1620, ~1590 |
| 4-(Trifluoromethyl)aniline | ~3490, ~3400 | ~1325, ~1110 | ~1620, ~1520 |
Note: These are approximate values; the fingerprint region (<1500 cm⁻¹) will show more distinct differences.
Table 5: UV-Vis Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| This compound | ~285, ~235 | Ethanol |
| 3-(Trifluoromethyl)aniline [2] | 296 | Alcohol |
| 4-(Trifluoromethyl)aniline | ~300, ~240 | Ethanol |
Note: The position and intensity of absorption bands can be influenced by the solvent.
Table 6: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| All Isomers | 161 | 142 ([M-F]⁺), 114 ([M-CF₃]⁺), 92 ([M-CF₃-NH₂]⁺) |
Note: While the major fragment ions are similar, the relative intensities of these fragments can differ between the isomers, providing a basis for differentiation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylaniline isomer in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm) or an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the trifluoromethylaniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for these volatile isomers. Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200) to observe the molecular ion and key fragment ions.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of trifluoromethylaniline isomers.
By leveraging the subtle yet significant differences in the spectroscopic data presented in this guide, researchers can confidently distinguish between the ortho, meta, and para isomers of trifluoromethylaniline, ensuring the integrity and accuracy of their scientific endeavors.
References
Quantitative NMR (qNMR) for 2-(Trifluoromethyl)aniline Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount for ensuring data integrity and product quality. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of 2-(Trifluoromethyl)aniline. This analysis is supported by experimental protocols and representative performance data to aid in method selection and validation.
Executive Summary
Quantitative NMR offers a primary analytical method for the direct quantification of this compound without the need for a specific reference standard of the analyte itself. This is a significant advantage over chromatographic techniques like HPLC and GC-MS, which typically rely on calibration curves generated from a known standard of the target molecule. While HPLC and GC-MS are powerful and sensitive techniques for purity and impurity profiling, qNMR provides a distinct advantage in terms of accuracy and traceability for potency determination. The choice of method will ultimately depend on the specific analytical requirements, such as the need for absolute quantification, impurity identification, or high-throughput analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the assay of this compound hinges on the specific analytical goal. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei in a magnetic field. | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Linearity Range | Wide dynamic range, typically 0.1 - 500 mM.[1] | 1 - 100 µg/mL (representative for aniline derivatives). | 0.5 - 200 µg/L (representative for aniline derivatives).[2] |
| Accuracy (% Recovery) | Typically 98-102%. | 98-102% (representative for aniline derivatives). | 95-105% (representative for aniline derivatives). |
| Precision (%RSD) | ≤ 1%.[3] | ≤ 2%. | ≤ 10%.[2] |
| Limit of Detection (LOD) | ~10 µM.[1] | 0.1 - 0.2 µg/L (representative for aniline derivatives). | 0.07 - 0.29 µg/L (representative for aniline derivatives). |
| Limit of Quantification (LOQ) | Dependent on desired accuracy, typically ~30 µM. | 0.0778 - 0.2073 µg/mL (representative for aniline derivatives). | 0.5 mg/L (for aniline in serum).[2] |
| Selectivity | High; signals from different protons are well-resolved. | High; dependent on column chemistry and mobile phase. | Very high; combines chromatographic separation with mass analysis. |
| Sample Throughput | Moderate. | High. | Moderate to High. |
| Need for Analyte-Specific Standard | No (uses a certified internal standard of a different compound). | Yes. | Yes. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established procedures for the analysis of aromatic amines and related compounds.[4][5]
Quantitative NMR (qNMR) Protocol
This protocol outlines the steps for the quantitative analysis of this compound using an internal standard.
1. Sample and Standard Preparation:
-
Internal Standard Selection: Choose a certified internal standard with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean, dry vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >150 for the signals of interest).
-
Acquisition Time (at): ≥ 3 s.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing and Quantification:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
HPLC-UV Protocol
This protocol is a general method for the purity analysis of trifluoromethylaniline derivatives.[4]
1. Instrumentation and Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Prepare the sample solution in the mobile phase to a concentration within the calibration range.
3. Analysis:
-
Inject the standards and sample solutions.
-
Identify the this compound peak based on its retention time.
-
Quantify the concentration using the calibration curve generated from the standards.
GC-MS Protocol
This protocol is based on general methods for the analysis of aniline derivatives.[4]
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL.
-
Temperature Program: Initial oven temperature of 80°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Prepare the sample solution in the same solvent to a concentration within the calibration range.
3. Analysis:
-
Inject the standards and sample solutions.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify the concentration using the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general workflows for each analytical technique.
Caption: qNMR Experimental Workflow.
Caption: HPLC/GC-MS Experimental Workflow.
Caption: Method Selection Logic.
Conclusion
For the definitive assay of this compound, qNMR stands out as a powerful, primary method that provides direct, accurate, and traceable quantification without the need for a specific certified reference material of the analyte. While HPLC-UV and GC-MS are excellent, and often more sensitive, techniques for purity analysis and the identification of volatile and non-volatile impurities, they are relative methods that depend on the availability of a high-purity standard of this compound. For drug development professionals and researchers requiring the highest level of accuracy for potency determination, qNMR is the recommended technique. For routine quality control, impurity profiling, and high-throughput screening, HPLC and GC-MS remain invaluable and complementary tools. A comprehensive analytical strategy for this compound would ideally leverage the strengths of both NMR and chromatographic techniques.
References
- 1. scispace.com [scispace.com]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in 2-(Trifluoromethyl)aniline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 2-(trifluoromethyl)aniline moiety is a cornerstone in the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aniline ring, presenting unique challenges and opportunities in cross-coupling reactions. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the coupling of this compound derivatives, focusing on Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann condensation. The data presented herein, including quantitative comparisons and detailed experimental protocols, is intended to assist researchers in selecting the optimal catalytic strategy for their synthetic targets.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficiency in the coupling of this compound. The electron-deficient nature of the substrate can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The following tables summarize the performance of various catalysts in key coupling reactions involving trifluoromethyl-substituted anilines.
Table 1: Buchwald-Hartwig Amination of Halo(trifluoromethyl)anilines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 8-24 | High (unspecified) |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ / tBuXPhos | K₃PO₄ | Rapeseed Oil | 110 | 24 | 95[1] |
| 2-Bromo-6-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4-Bromo-3-(trifluoromethyl)aniline | Indole | Pd(OAc)₂ / DavePhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 |
Table 2: Suzuki-Miyaura Coupling of Halo(trifluoromethyl)anilines
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12-24 | High (unspecified)[2] |
| 2-Bromoaniline | Various boronic esters | CataCXium® A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | 18 | up to 95 |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | 12 | 85 |
| 2-Bromo-4-fluoroaniline | 3,4-Dichlorophenylboronic acid neopentyl glycol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 | 2 | 91 |
Table 3: Sonogashira Coupling of Halo(trifluoromethyl)anilines
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-4-(trifluoromethyl)aniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5 mol%) | DBU | N/A | 120 | 24 | >99[3] |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 95 |
| 1-Iodo-2-(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25 | 2 | 98 |
| 2-Iodoaniline | Phenylacetylene | CuI / L-methionine | K₂CO₃ | DMSO | 100 | 12 | 94[3] |
Table 4: Ullmann Condensation of Halo(trifluoromethyl)anilines
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chlorobenzoic acid | Aniline | CuI / Phenanthroline | KOH | NMP | 180 | 12 | Moderate |
| 1-Iodo-2-(trifluoromethyl)benzene | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 82 |
| 2-Chloro-5-(trifluoromethyl)aniline | Phenol | Cu₂O / 8-Hydroxyquinoline | K₂CO₃ | DMF | 150 | 24 | 75 |
| 2-Bromo-5-(trifluoromethyl)pyridine | Aqueous Ammonia | Cu₂O / N,N-dimethylglycine | Cs₂CO₃ | Ethylene Glycol | 100 | 18 | High |
Experimental Protocols
Detailed methodologies for key coupling reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.
Buchwald-Hartwig Amination Protocol[2]
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by 4-bromo-3-(trifluoromethyl)aniline and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Protocol[2]
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
Procedure:
-
To a dry round-bottom flask, add 4-bromo-3-(trifluoromethyl)aniline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol[2]
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk tube, add 4-bromo-3-(trifluoromethyl)aniline, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the discussed coupling reactions.
Conclusion
The selection of an appropriate catalytic system for the coupling of this compound derivatives is paramount for achieving optimal reaction outcomes. For Buchwald-Hartwig amination, palladium catalysts with bulky phosphine ligands such as XPhos and RuPhos demonstrate high efficacy. In Suzuki-Miyaura couplings, palladium catalysts like Pd(PPh₃)₄ and specialized systems such as CataCXium® A Pd G3 show excellent performance. Sonogashira couplings benefit from both traditional palladium/copper co-catalyst systems and, in some cases, copper-only systems, which can provide high to quantitative yields. The classical Ullmann condensation, while often requiring harsher conditions, remains a viable option, particularly with the use of ligands to moderate reactivity. The data and protocols presented in this guide serve as a valuable resource for researchers to navigate the complexities of these coupling reactions and accelerate the synthesis of novel trifluoromethylated compounds.
References
The Synthetic Utility of 2-(Trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-(Trifluoromethyl)aniline and its derivatives are pivotal building blocks in modern organic synthesis, lending unique properties to a wide array of functional molecules. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the chemical and physical properties of the parent aniline. This guide provides a comparative analysis of the synthetic utility of this compound in the production of pharmaceuticals, agrochemicals, and functional materials, offering a data-driven resource for selecting optimal synthetic strategies.
I. Pharmaceutical Synthesis: The Case of Flunixin
A prominent application of this compound derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Flunixin, a potent analgesic and anti-inflammatory agent used in veterinary medicine, is synthesized from 2-methyl-3-(trifluoromethyl)aniline. The core of this synthesis is a C-N cross-coupling reaction, for which several methods have been developed.
Comparative Analysis of Flunixin Synthesis
The synthesis of flunixin typically involves the coupling of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid. Below is a comparison of two prominent methods: the traditional Ullmann condensation and a more recent, solvent-free approach using boric acid.
| Parameter | Ullmann Condensation | Boric Acid Catalysis (Solvent-Free) |
| Catalyst | Copper oxide (CuO) and p-toluenesulfonic acid | Boric acid (H₃BO₃) |
| Solvent | Water or ethylene glycol | Solvent-free |
| Temperature | Reflux (≥ 100 °C) | 120 °C |
| Reaction Time | 2.5 - 4 hours | ~45 minutes (for scaled-up reaction) |
| Yield | ~83-91% | Excellent (not explicitly quantified in the source) |
| Work-up | pH adjustment, filtration, acidification, crystallization | Direct crystallization or simple work-up |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Ullmann Condensation for Flunixin Synthesis [1]
-
Reaction Setup: To a 1000 mL reaction flask equipped with a reflux condenser, add purified water (500 g), 2-chloronicotinic acid (55.1 g), 2-methyl-3-trifluoromethylaniline (122.6 g), p-toluenesulfonic acid (0.6 g), and copper oxide (0.28 g).
-
Reaction: Stir the mixture and heat to reflux. Maintain the reflux for 4 hours.
-
Work-up: Cool the reaction solution to below 50 °C. Add 25% potassium hydroxide solution dropwise to adjust the pH to 10.0-11.0. Cool the mixture to below 20 °C and stir for 1 hour.
-
Isolation: Filter the mixture to remove excess 2-methyl-3-trifluoromethylaniline. To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0. Stir for 1 hour to allow for crystallization.
-
Purification: Filter the solid product, wash with purified water (300 g) for 30 minutes, filter again, and dry to obtain flunixin.
Protocol 2: Boric Acid-Catalyzed Solvent-Free Synthesis of Flunixin [2]
-
Reaction Setup: In a reaction vessel, mix 2-methyl-3-trifluoromethylaniline (2 molar equivalents) and 2-chloronicotinic acid (1 molar equivalent).
-
Catalysis: Add boric acid (30 mol%).
-
Reaction: Heat the mixture to 120 °C under solvent-free conditions. The reaction time is approximately 45 minutes for a 30 g scale.
-
Isolation: The product can be isolated by direct crystallization or a suitable work-up procedure.
Synthetic Workflow for Flunixin
Caption: Comparative workflow for Flunixin synthesis.
II. Agrochemical Synthesis: The Case of Fipronil
In the agrochemical sector, trifluoromethylanilines are crucial for the synthesis of potent insecticides. Fipronil, a broad-spectrum insecticide, is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline. While not a direct product of this compound, the synthesis of this key intermediate highlights the importance of trifluoromethylaniline scaffolds.
Synthesis of the Key Intermediate: 2,6-dichloro-4-(trifluoromethyl)aniline
The industrial synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline often starts from p-chlorobenzotrifluoride. The process involves a halogenation step followed by an ammoniation step.
| Parameter | Typical Industrial Process |
| Starting Material | p-Chlorobenzotrifluoride |
| Key Steps | 1. Halogenation (Chlorination) 2. Ammoniation |
| Reagents | Halogenation: Chlorine, Iron/Ferric Chloride catalyst Ammoniation: Ammonia |
| Conditions | Halogenation: 85-110 °C Ammoniation: High temperature and pressure |
| Yield | ~70% |
| Reference | [3] |
Experimental Protocol
Protocol 3: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline [3]
-
Halogenation: In a suitable reactor, charge p-chlorobenzotrifluoride, powdered iron, and anhydrous ferric chloride. Heat the mixture to approximately 105 °C. Slowly feed chlorine gas while maintaining the temperature. Monitor the reaction by GC until completion.
-
Ammoniation: The resulting mixture of chlorinated benzotrifluorides is subjected to high-pressure ammoniation to replace a chlorine atom with an amino group, yielding the target aniline.
-
Purification: The final product is purified by distillation.
Synthetic Workflow for Fipronil Synthesis
Caption: General synthetic workflow for Fipronil.
III. Functional Material Synthesis: Polyimides and Azo Dyes
The incorporation of trifluoromethyl groups into polymers and dyes can dramatically enhance their properties. In polyimides, the -CF3 group can increase thermal stability, improve solubility, and lower the dielectric constant. In azo dyes, it can shift the absorption spectrum and improve lightfastness.
Comparative Analysis of Trifluoromethylated Polyimides
Fluorinated polyimides are often prepared by the polycondensation of a trifluoromethyl-containing diamine with a dianhydride. The properties of these polymers can be compared to their non-fluorinated analogs.
| Property | Polyimide with -CF3 Groups | Non-fluorinated Polyimide |
| Solubility | Generally good in organic solvents | Often poor, requiring harsh solvents |
| Thermal Stability (Td5%) | High (e.g., >500 °C) | Generally high, but can be lower |
| Glass Transition Temp. (Tg) | High (e.g., >250 °C) | Varies, can be lower |
| Dielectric Constant | Low (e.g., 2.7-3.2) | Higher (e.g., >3.5) |
| Water Absorption | Low (e.g., 0.2-0.7%) | Higher |
| Reference | [4] | General knowledge |
Experimental Protocols
Protocol 4: General Synthesis of Fluorinated Polyimides
-
Poly(amic acid) Synthesis: In a dry, inert atmosphere, dissolve the trifluoromethyl-containing diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Polycondensation: Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise to the stirred diamine solution at room temperature. Continue stirring for several hours to form the poly(amic acid) solution.
-
Film Casting and Imidization: Cast the viscous poly(amic acid) solution onto a glass plate and heat in a stepwise manner to high temperatures (e.g., up to 350 °C) to effect thermal imidization and solvent removal, yielding the polyimide film.
Protocol 5: General Synthesis of Azo Dyes [5]
-
Diazotization: Dissolve this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with stirring to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve a coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. The azo dye will precipitate.
-
Isolation and Purification: Stir the mixture for 30-60 minutes in the ice bath. Isolate the solid dye by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Property Comparison of Azo Dyes
The electron-withdrawing nature of the -CF3 group typically results in a hypsochromic (blue) shift of the maximum absorption wavelength (λmax) compared to an analogous dye with an electron-donating group like methyl (-CH3).
| Aniline Derivative Used in Dye Synthesis | Expected Effect on λmax |
| This compound | Hypsochromic shift (to shorter wavelengths) |
| 2-Methylaniline (o-toluidine) | Bathochromic shift (to longer wavelengths) |
Logical Relationship in Material Property Enhancement
Caption: Influence of the -CF3 group on polyimide properties.
Conclusion
This compound and its derivatives are indispensable precursors in the synthesis of high-value organic molecules. In pharmaceuticals, they are key to producing effective anti-inflammatory agents like flunixin, with modern synthetic methods offering greener and more efficient alternatives to traditional protocols. In agrochemicals, they form the backbone of potent insecticides such as fipronil. Furthermore, their incorporation into functional materials like polyimides and azo dyes imparts desirable properties, including enhanced thermal stability, improved solubility, and tailored electronic characteristics. The continued development of synthetic methodologies involving these versatile building blocks will undoubtedly lead to further innovations across the chemical sciences.
References
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
structure-activity relationship (SAR) of 2-(Trifluoromethyl)aniline analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)aniline Analogs
The incorporation of the this compound moiety is a key strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The trifluoromethyl group often improves metabolic stability and lipophilicity, which can lead to better cell permeability and target engagement.[1] This guide provides a comparative analysis of the structure-activity relationships of various this compound analogs, with a focus on their anticancer and antimicrobial activities.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aniline ring and the scaffold to which it is attached. The following table summarizes the in vitro activity of several analogs from different chemical series.
| Compound ID | Scaffold | R Group (Substitution on aniline) | Target/Assay | Activity (IC₅₀/EC₅₀/MIC) |
| 1 | 4-Anilino-quinazoline | H (2-trifluoromethylaniline) | P. falciparum (Antimalarial) | 317 nM[2] |
| 2 | 4-Tolyl sulfonylurea | H (2-trifluoromethylaniline) | PACA2 (Pancreatic Cancer) | >100 µM[3] |
| 3 | 4-Tolylurea | H (2-trifluoromethylaniline) | PACA2 (Pancreatic Cancer) | >100 µM[3] |
| 4 | 4-Anilino-quinazoline | meta-Chloro | EGFR/VEGFR2 Kinase | - |
| 5 | 2-Iodo-4-(trifluoromethyl)aniline | Iodo at position 2 | V. parahaemolyticus (Antimicrobial) | 50 µg/mL (MIC)[4] |
Structure-Activity Relationship Insights
Anticancer Activity
In the context of anticancer drug development, this compound is a common building block for kinase inhibitors. For instance, in a series of 4-anilino-quinazoline derivatives, the position of the trifluoromethyl group on the aniline ring is crucial for activity. While specific data for the 2-CF₃ analog in some kinase inhibitor series was not detailed in the provided results, related studies on anilinoquinazolines show that substitutions on the aniline moiety dramatically affect inhibitory potency against receptor tyrosine kinases like EGFR and VEGFR-2.[5][6] For example, the presence of a chloro-substituent in the meta position of the aniline ring was found to increase the inhibitory activity toward both EGFR and VEGFR2.[6]
In a different series of aryl-urea derivatives, compounds incorporating this compound (compounds 11 and 17 in the source) were synthesized and tested for anticancer activity.[3] Interestingly, these specific compounds did not show high potency against the PACA2 pancreatic cancer cell line, suggesting that the urea scaffold in this configuration is not optimal for this particular substitution pattern.[3] In contrast, analogs with the trifluoromethyl group at the 4-position or a 3,5-bis(trifluoromethyl) substitution pattern demonstrated potent anticancer activity against several cell lines, highlighting the nuanced structure-activity relationships.[3]
Antimicrobial and Antimalarial Activity
The utility of this compound analogs extends to infectious diseases. In the development of antimalarial agents based on a 2-anilino-4-amino-quinazoline scaffold, the ortho-substituted this compound analog showed decreased activity compared to other substituted anilines.[2] Specifically, the ortho-fluoroaniline analog (16) had an EC₅₀ of 317 nM against P. falciparum.[2]
In the realm of antibacterial research, derivatives of trifluoromethylaniline have shown notable activity.[1] For example, 2-iodo-4-(trifluoromethyl)aniline was identified as a potent agent against Vibrio parahaemolyticus, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL.[4] This compound also effectively suppressed biofilm formation.[4]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of compounds.[1][5]
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., PACA2, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The test compounds, including this compound analogs, are dissolved in a suitable solvent like DMSO and then serially diluted in the culture medium. The cells are treated with these various concentrations for a specified duration (e.g., 48 or 72 hours).[1][5]
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically at 0.5 mg/mL), and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimalarial Activity Assay
The in vitro activity against Plasmodium falciparum is often determined using a SYBR Green I-based fluorescence assay.
Procedure:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., W2 strain) are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the culture medium.
-
Assay Setup: In a 96-well plate, the parasite culture is exposed to the various concentrations of the test compounds. The plates are then incubated under a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is determined by analyzing the dose-response curve of fluorescence intensity versus compound concentration.
Signaling Pathway and Experimental Workflow
Many this compound-containing kinase inhibitors target the ATP-binding site of receptor tyrosine kinases such as EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a this compound analog.
The general workflow for the discovery and evaluation of novel this compound analogs involves several key stages, from initial design and synthesis to comprehensive biological testing.
Caption: General workflow for the development of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Aniline Synthesis: Evaluating Environmental Impact and Methodological Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of aniline, a foundational chemical intermediate, presents a landscape of diverse methodologies. This guide offers a critical comparison of the most prevalent aniline synthesis routes, with a focus on their environmental impact, supported by quantitative data and detailed experimental protocols. The objective is to provide a clear, data-driven framework for selecting the most sustainable and efficient synthesis strategy.
Comparative Analysis of Aniline Synthesis Methods
The selection of an appropriate synthesis method for aniline hinges on a variety of factors, including yield, purity, cost-effectiveness, and increasingly, environmental sustainability. The following table summarizes the key quantitative metrics for the predominant synthesis routes.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Atom Economy (%) | E-Factor (Waste/Product) | Energy Consumption | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation of Nitrobenzene | Nitrobenzene, Hydrogen | Ni, Pd, Pt, or Cu catalyst | >98% | ~72% | <1-5 | High temperature and pressure | High yield and selectivity, well-established technology. | Use of hazardous nitrobenzene, reliance on heavy metal catalysts, high energy consumption. |
| Béchamp Reduction | Nitrobenzene, Iron, Acid | Iron filings, HCl | ~90% | ~35% | High | Moderate | Inexpensive reagents. | Generates large amounts of iron oxide sludge, poor atom economy. |
| Direct Amination of Benzene | Benzene, Ammonia | Zeolite-based or metal-oxide catalysts | 10-20% (single pass) | High | Low | Moderate to High | High atom economy, avoids nitrobenzene intermediate. | Low single-pass conversion, requires high temperature and pressure, catalyst deactivation. |
| Amination of Phenol | Phenol, Ammonia | Alumina or silica-based catalysts | >95% | High | Low | High temperature | Avoids nitrobenzene and benzene, can utilize bio-based phenol. | Requires high temperatures and pressures, potential for catalyst deactivation. |
| Biocatalytic Synthesis | Nitroarenes, Glucose | Nitroreductase, Glucose Dehydrogenase | >50% (isolated yields) | High | Low | Low (room temp and pressure) | Mild reaction conditions, high selectivity, reduced reliance on precious metals. | Lower yields compared to conventional methods, enzyme stability and cost can be a concern. |
| Synthesis from Biomass | Sugars (e.g., from corn) | Corynebacterium glutamicum, catalytic decarboxylation | High (process in development) | Potentially High | Potentially Low | Moderate | Utilizes renewable feedstocks, potential for significant reduction in greenhouse gas emissions. | Multi-step process, technology is still under development and scaling up. |
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations involved in the key aniline synthesis methods.
Caption: Catalytic Hydrogenation of Nitrobenzene to Aniline.
Caption: Direct Amination of Benzene to Aniline.
Caption: Amination of Phenol to Aniline.
Caption: Biocatalytic Reduction of Nitroarenes to Anilines.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and further research.
Catalytic Hydrogenation of Nitrobenzene
Objective: To synthesize aniline by the catalytic hydrogenation of nitrobenzene.
Materials:
-
Nitrobenzene
-
Ethanol (solvent)
-
Palladium on activated carbon (10% Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a high-pressure autoclave reactor, a solution of nitrobenzene in ethanol is prepared.
-
A catalytic amount of 10% Pd/C is added to the solution. The amount of catalyst is typically 0.5-2% by weight of the nitrobenzene.
-
The reactor is sealed and purged with nitrogen gas to remove any air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (typically 10-50 atm).
-
The reaction mixture is heated to the desired temperature (typically 50-150 °C) and stirred vigorously to ensure good mixing and mass transfer.
-
The progress of the reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.
-
After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
The ethanol is removed from the filtrate by rotary evaporation.
-
The crude aniline is dissolved in diethyl ether and washed with a dilute solution of hydrochloric acid to form the aniline hydrochloride salt, which is water-soluble.
-
The aqueous layer is separated and then basified with a sodium hydroxide solution to regenerate the free aniline.
-
The aniline is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate.
-
The diethyl ether is removed by rotary evaporation to yield the purified aniline.
Safety Precautions: Nitrobenzene is highly toxic and a suspected carcinogen. Hydrogen gas is highly flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The high-pressure reactor should be operated by trained personnel.
Direct Amination of Benzene
Objective: To synthesize aniline directly from benzene and ammonia.
Materials:
-
Benzene
-
Ammonia (aqueous or gaseous)
-
Zeolite-based catalyst (e.g., Cu-ZSM-5)
-
Nitrogen gas (N₂)
Procedure:
-
The zeolite catalyst is activated by heating under a flow of nitrogen gas at a high temperature (e.g., 500 °C) for several hours.
-
A fixed-bed reactor is packed with the activated catalyst.
-
A mixture of benzene and ammonia (in a specific molar ratio) is vaporized and fed into the reactor.
-
The reaction is carried out at high temperature (typically 300-500 °C) and pressure (typically 1-30 atm).
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The unreacted benzene and ammonia are separated from the aniline product, typically by distillation.
-
The recovered reactants are recycled back to the reactor feed.
-
The aniline product is further purified by distillation.
Safety Precautions: Benzene is a known carcinogen. Ammonia is corrosive and toxic. The reaction is carried out at high temperatures and pressures, requiring a robust reactor system and safety measures. All operations should be conducted in a well-ventilated area with appropriate PPE.
Amination of Phenol
Objective: To synthesize aniline from phenol and ammonia.
Materials:
-
Phenol
-
Ammonia (aqueous or gaseous)
-
Alumina (Al₂O₃) or silica-alumina catalyst
Procedure:
-
The catalyst is placed in a fixed-bed reactor.
-
Phenol is vaporized and mixed with ammonia gas.
-
The gaseous mixture is passed over the catalyst bed at a high temperature (typically 300-450 °C) and atmospheric or slightly elevated pressure.
-
The reaction products are cooled to condense the aniline and unreacted phenol.
-
Aniline is separated from the unreacted phenol and water by-product, usually through distillation.
-
Unreacted phenol and ammonia can be recycled.
Safety Precautions: Phenol is corrosive and toxic. Ammonia is corrosive and has a pungent odor. The reaction is performed at high temperatures. Proper safety precautions, including the use of a fume hood and appropriate PPE, are essential.
Biocatalytic Synthesis using Nitroreductase
Objective: To synthesize an aniline derivative from a nitroarene using a biocatalytic system.
Materials:
-
Nitroarene substrate (e.g., 2-chloro-5-nitropyridine)
-
Nitroreductase (NR) enzyme
-
Glucose Dehydrogenase (GDH) enzyme
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A reaction mixture is prepared in a phosphate buffer containing the nitroarene substrate, NADP⁺, and glucose.
-
The nitroreductase and glucose dehydrogenase enzymes are added to the mixture.
-
The reaction is incubated at room temperature with gentle shaking. The GDH recycles the NADPH required by the nitroreductase using glucose as the ultimate reductant.
-
The reaction progress is monitored by a suitable analytical technique, such as HPLC or TLC.
-
Upon completion, the product is extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate.
-
The organic extracts are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the aniline derivative.
Safety Precautions: While the reaction conditions are mild, standard laboratory safety practices should be followed. The toxicity of the specific nitroarene and aniline derivative should be considered.
Conclusion
The traditional catalytic hydrogenation of nitrobenzene remains the dominant industrial method for aniline production due to its high yield and well-established nature. However, its significant environmental drawbacks, including the use of hazardous materials and high energy consumption, are driving the search for greener alternatives. Direct amination of benzene and amination of phenol offer improved atom economy and avoid the toxic nitrobenzene intermediate, though they present challenges with catalyst stability and reaction conditions.
Promisingly, biocatalytic methods and synthesis from biomass represent the forefront of sustainable aniline production. These approaches operate under mild conditions, utilize renewable resources, and have the potential to significantly reduce the environmental footprint of this vital chemical. While still under development for large-scale application, their continued advancement holds the key to a more environmentally benign future for aniline synthesis. For researchers and drug development professionals, the choice of synthesis method will increasingly need to balance the immediate requirements of yield and purity with the long-term imperatives of environmental stewardship.
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)aniline: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 2-(Trifluoromethyl)aniline (CAS No. 88-17-5). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled, and is an irritant to the eyes and skin.[1][2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, mandating that it not be released into the environment.
Core Disposal Principles
This compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or household waste. The primary and recommended method for its disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data for this compound to inform safe handling and disposal decisions.
| Property | Value | Citations |
| Physical State | Liquid | [3] |
| Appearance | Colorless to pale yellow liquid with a fish-like odor | [2][4] |
| Molecular Formula | C₇H₆F₃N | [2] |
| Molecular Weight | 161.12 g/mol | [2] |
| Density | 1.282 g/mL at 25 °C | [3] |
| Boiling Point | 170-173 °C | [3] |
| Melting Point | 34 °C | [3] |
| Flash Point | 55 °C (131 °F) - closed cup | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| Vapor Pressure | Negligible | [1] |
Note on Exposure Limits: No specific Permissible Exposure Limits (PELs) from OSHA or NIOSH were found for this compound. However, for the related compound 2-Methyl-3-(trifluoromethyl)aniline, the following PELs are established and may serve as a cautious reference:
-
US - Oregon Permissible Exposure Limits (Z-1) for Particulates Not Otherwise Regulated (PNOR):
-
Total Dust: 10 mg/m³
-
Respirable Fraction: 5 mg/m³[1]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance at every stage.
1. Waste Collection:
-
Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.
-
Recommended Container Materials: Polyethylene or polypropylene containers are suitable.[1]
-
Ensure all containers are clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Do not mix with other waste streams to avoid potentially dangerous reactions.
2. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, well-ventilated area specifically designated for hazardous waste.
-
The storage area should be secure and away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][5]
-
Store away from heat, sparks, and open flames.[5]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[5]
-
Using spark-proof tools, collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[5]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials for disposal as hazardous waste.
4. Disposal of Contaminated Materials:
-
Any items that have come into contact with this compound, such as PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Empty containers may retain product residue and should be handled as if they were full.[1] If they cannot be thoroughly cleaned for reuse with the same product, they should be punctured to prevent reuse and disposed of through an authorized landfill or incineration.[1]
5. Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.
-
Provide the waste management company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
The standard and recommended procedure for the ultimate disposal of halogenated organic compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber.
Experimental Protocols
Incineration by a licensed professional service is the industry-standard and recommended disposal method. No detailed, validated experimental protocols for the chemical neutralization of this compound for disposal purposes are readily available in published literature. Attempting to neutralize this compound in a laboratory setting without a validated protocol can be dangerous and may produce hazardous byproducts. Therefore, it is strongly advised to utilize professional waste disposal services.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Guidance for Handling 2-(Trifluoromethyl)aniline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 2-(Trifluoromethyl)aniline. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures to prevent exposure. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield worn over safety glasses is required when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (minimum 5-mil thickness) offer good splash protection and should be changed immediately upon contamination.[1] For prolonged contact, heavier-duty gloves such as Viton or butyl rubber are recommended. Always consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot. |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator with organic vapor cartridges if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[2] |
Operational Plan: Safe Handling Protocol
Strict adherence to the following step-by-step guide is critical for the safe handling of this compound.
Engineering Controls
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Procedure for Weighing and Dispensing
This protocol outlines the safe procedure for accurately weighing and dispensing this compound.
-
Preparation:
-
Ensure all required PPE is correctly worn.
-
Verify the chemical fume hood is operational.
-
Assemble all necessary equipment (e.g., compatible container, balance, dispensing tools) inside the fume hood.
-
Place an absorbent, disposable bench liner on the work surface.
-
-
Dispensing:
-
Carefully open the this compound container.
-
Use a clean, compatible pipette or syringe to transfer the desired amount to a tared, labeled, and sealed container.
-
Perform the transfer slowly and deliberately to avoid splashes or aerosol generation.
-
-
Post-Dispensing:
-
Securely close both the primary and secondary containers.
-
Decontaminate the exterior of the secondary container with a suitable solvent (e.g., isopropanol) and a clean wipe.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, wipes, bench liner) in a designated hazardous waste container.
-
-
Handwashing:
-
After removing gloves, wash hands thoroughly with soap and water.
-
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
For minor spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Gently sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area by washing with a detergent solution, followed by a water rinse.[3][4]
-
Place all contaminated materials , including cleaning supplies and PPE, into the hazardous waste container.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Storage
-
Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.
-
Collect liquid waste in a designated, compatible, and clearly labeled container with a secure lid. The container should be stored in a secondary containment bin.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
Chemical Neutralization Protocol for Aromatic Amine Waste
For small quantities of this compound waste, chemical degradation via oxidation can be performed by trained personnel before collection by a licensed waste disposal service.[5]
Objective: To oxidize the aromatic amine to less hazardous compounds.
Materials:
-
Aromatic amine waste
-
1.7 N Sulfuric acid
-
0.2 M Potassium permanganate solution
-
Large flask
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in 1.7 N sulfuric acid.
-
While stirring, slowly add a 0.2 M potassium permanganate solution. The solution will turn a deep purple.
-
Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.
-
Neutralize the final solution and consult with your institution's EHS for final disposal procedures.[5]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 170-173 °C |
| Melting Point | 34 °C |
| Density | 1.282 g/mL at 25 °C |
| Flash Point | 55 °C (closed cup) |
| Solubility | Insoluble in water; soluble in organic solvents |
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. US4415461A - Process for treating residual waters containing aromatic amines - Google Patents [patents.google.com]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
